molecular formula C4H6ClNO B041325 (S)-4-Chloro-3-hydroxybutyronitrile CAS No. 127913-44-4

(S)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B041325
CAS No.: 127913-44-4
M. Wt: 119.55 g/mol
InChI Key: LHBPNZDUNCZWFL-BYPYZUCNSA-N
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Description

(S)-4-Chloro-3-hydroxybutyronitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427251
Record name (S)-4-Chloro-3-hydroxybutyronitrile
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Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127913-44-4
Record name (S)-4-Chloro-3-hydroxybutyronitrile
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Record name (S)-(-)-4-Chloro-3-hydroxybutyronitrile
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Foundational & Exploratory

(S)-4-Chloro-3-hydroxybutyronitrile CAS number 127913-44-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

Authored by: Gemini AI

Publication Date: December 23, 2025

This technical guide provides a comprehensive overview of this compound (CAS RN: 127913-44-4), a pivotal chiral building block in modern organic and pharmaceutical chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical properties, safety and handling protocols, and its significant applications as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including widely prescribed statins and carbapenem antibiotics. Detailed experimental protocols for its synthesis and analytical methods for its characterization are also presented.

Introduction

This compound, also known as (3S)-4-Chloro-3-hydroxybutanenitrile, is a high-value chiral intermediate.[1] Its molecular structure contains three key functional groups—a nitrile, a secondary alcohol, and a primary alkyl chloride—making it a versatile synthon for constructing complex molecular architectures. The specific (S)-stereochemistry at the C-3 position is crucial for its application in the stereoselective synthesis of enantiomerically pure pharmaceuticals. Its primary utility lies in its role as a precursor to the side chains of cholesterol-lowering drugs like Atorvastatin and Rosuvastatin, as well as in the formation of hydroxypyrrolidinones, which are precursors to carbapenem antibiotics.[1][2][3][4]

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[1][4] It is stable under recommended storage conditions (2-8°C).[1][5] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 127913-44-4[1][6]
Molecular Formula C₄H₆ClNO[1][6][7]
Molecular Weight 119.55 g/mol [1][6][8]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 110 °C @ 1 mmHg[1][2][4]
Density 1.250 g/mL at 20 °C[1][2][4]
Refractive Index (n20/D) 1.474[1][2][4]
Flash Point 110 °C[1][4]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol[1]
Storage Temperature 2-8°C (Refrigerator)[1][5]
InChI Key LHBPNZDUNCZWFL-BYPYZUCNSA-N
SMILES N#CC--INVALID-LINK--CCl[6]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the ring-opening of (S)-epichlorohydrin with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled pH conditions.[2][9][10] The reaction is stereospecific, retaining the chiral integrity of the starting epoxide.

Logical Workflow for Synthesis

G This compound Synthesis Workflow A (S)-Epichlorohydrin + Water B Reactor Vessel A->B D Reaction (pH 7.9-8.0, 22-25°C) B->D Maintain conditions C Controlled Dropwise Addition: - Sodium Cyanide (aq) - Citric Acid (aq) C->B E Quenching & Work-up (NaCl addition, Ethyl Acetate Extraction) D->E After 10h F Drying & Filtration (Anhydrous Sodium Sulfate) E->F G Solvent Removal (Evaporation under reduced pressure) F->G H Purification (Vacuum Distillation, 110°C @ 1 mbar) G->H I Final Product: This compound H->I Yield: ~91%

Caption: Synthesis workflow from (S)-epichlorohydrin.

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis procedures.[2][9]

Materials:

  • (S)-epichlorohydrin (99%+ ee)

  • Sodium Cyanide (NaCN), 25% aqueous solution

  • Citric Acid, 50% aqueous solution

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • Charge a suitable reactor vessel with 75 L of deionized water, followed by the addition of (S)-epichlorohydrin.

  • Initiate stirring and begin the slow, simultaneous dropwise addition of 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid over a period of 1 hour.

  • Throughout the addition, carefully monitor the pH, maintaining it within the range of 7.9 to 8.0. The reaction temperature should be controlled at 22-25°C for approximately 50 minutes.[2]

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature.[2]

  • Upon completion, add 0.7 kg of sodium chloride to the mixture and stir until fully dissolved.

  • Perform an extraction of the aqueous mixture with 20 L of ethyl acetate. Separate the organic layer.

  • Dry the collected organic layer by adding 0.2 kg of anhydrous sodium sulfate, stirring for 30 minutes, and then filtering.[2]

  • Remove the ethyl acetate from the filtrate by evaporation under reduced pressure.

  • Purify the resulting crude residue by vacuum distillation at 110°C and 1 mbar to yield the final product.[2]

Expected Outcome: This procedure typically yields approximately 1.77 kg (91.3% yield) of (S)-4-chloro-3-hydroxybutanenitrile with a chemical purity of >99% and an optical purity of >99% ee.[2]

Key Applications in Drug Development

The primary value of this compound is its role as a chiral precursor in pharmaceutical synthesis.

Synthesis of Statins

This compound is a crucial intermediate for synthesizing the chiral side-chains of widely used statins, such as Atorvastatin and Rosuvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[1][2][3]

Workflow for Statin Precursor Synthesis

G Application in Statin Synthesis A (S)-4-Chloro-3- hydroxybutyronitrile B Step 1: Cyanide Hydrolysis (e.g., HCl, Alcohol) A->B Precursor C Step 2: Cyclization/Further Reaction B->C D Key Chiral Intermediate (e.g., (R)-4-cyano-3-hydroxybutanoic acid ester) C->D E Multi-step Synthesis D->E Core Building Block F Atorvastatin / Rosuvastatin (Active Pharmaceutical Ingredient) E->F Final API Assembly

Caption: Role as a key precursor in statin synthesis.

Synthesis of Carbapenems

This compound is used to synthesize hydroxypyrrolidinones, which are key precursors for carbapenems.[1][2][4] Carbapenems are a class of broad-spectrum β-lactam antibiotics.[1]

Analytical Characterization

To ensure purity and confirm structural integrity, several analytical techniques are employed.

Table 2: Analytical and Spectroscopic Data

TechniqueObservation
Gas Chromatography (GC) Used to determine chemical purity and enantiomeric excess (ee), often with a chiral column. Purity >98% is common.[11]
¹H NMR Provides information on the proton environment. Expected signals include a multiplet for the CH-OH proton, and distinct signals for the CH₂-Cl and CH₂-CN methylene groups.
¹³C NMR Reveals four unique carbon signals corresponding to the nitrile (C≡N), hydroxyl-bearing methine (CH-OH), chloro-substituted methylene (CH₂-Cl), and the methylene adjacent to the nitrile (CH₂-CN).[3]
Infrared (IR) Spectroscopy Confirms functional groups. Key peaks include a broad O-H stretch (~3400 cm⁻¹), a sharp C≡N stretch (~2250 cm⁻¹), and a C-Cl stretch in the fingerprint region (~850-550 cm⁻¹).[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area or fume hood.

Table 3: GHS Hazard Information

CategoryCodeDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302Harmful if swallowed.[11]
H312Harmful in contact with skin.[11]
H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6]
H332Harmful if inhaled.[11]
H335May cause respiratory irritation.[6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
P270Do not eat, drink or smoke when using this product.[11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]
P302+P352IF ON SKIN: Wash with plenty of water.[11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant.[11]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of running water for at least 20 minutes.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[13][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Conclusion

This compound is a fundamentally important chiral intermediate whose value is firmly established in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity allow for the efficient and stereocontrolled production of life-saving drugs. This guide has summarized its key properties, synthesis, applications, and safety protocols to serve as a valuable technical resource for professionals engaged in chemical research and drug development. Proper handling and a thorough understanding of its chemistry are paramount to leveraging its full potential in organic synthesis.

References

A Comprehensive Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, and spectral analysis of (S)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the pharmaceutical industry.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid. It is a valuable building block in organic synthesis, particularly for the preparation of chiral pharmaceuticals. Below is a summary of its key physicochemical properties.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms (S)-(-)-4-Chloro-3-hydroxybutyronitrile, (3S)-4-Chloro-3-hydroxybutanenitrile[1][3]
CAS Number 127913-44-4[1][2]
Molecular Formula C₄H₆ClNO[1][2]
Molecular Weight 119.55 g/mol [1][2]
Appearance Colorless to Light yellow clear liquid[3]
Boiling Point ~104–106 °C @ 15 mmHg; 110 °C @ 1 mmHg[1]
Density 1.250 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.474[1]
Specific Rotation [α]20/D -12.0 to -14.0° (neat)[3]
Solubility Chloroform (Sparingly), Methanol (Slightly)[1]
Storage Store at 2–8 °C, protect from light and moisture.[1]

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile

TechniqueParameterCharacteristic Data/RegionInformation ObtainedReference(s)
¹H NMR (CDCl₃) Chemical Shift (δ)δ 4.21 (1H, m), 3.66 (2H, d, J=5.6 Hz), 3.03 (1H, d, J=5.6 Hz, —OH), 2.73 (2H, m)Proton environment and connectivity[4]
¹³C NMR (CDCl₃) Chemical Shift (δ)δ 117.1, 67.3, 47.3, 23.3Carbon skeleton confirmation[4]
Infrared (IR) Frequency (cm⁻¹)~3432 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (sharp, C≡N stretch)Presence of hydroxyl and nitrile functional groups[5][6]
Mass Spectrometry M⁺ and M+2 peaks~3:1 ratioConfirms the presence of one chlorine atom[5]

Note: The provided NMR data is for the racemic mixture of 4-chloro-3-hydroxybutyronitrile. The spectral data for the (S)-enantiomer is expected to be identical in terms of chemical shifts and coupling patterns.

Experimental Protocols

The synthesis of this compound can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis from (S)-Epichlorohydrin

This method involves the regioselective ring-opening of (S)-epichlorohydrin with a cyanide source.

Experimental Workflow for Chemical Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Add 75 L of water to the reactor add_epi Add (S)-epichlorohydrin (99.3% ee) start->add_epi add_reagents Slowly add 4.76 kg of 25% aq. NaCN and 3.30 kg of 50% aq. citric acid over 1 h add_epi->add_reagents maintain_conditions Maintain pH 7.9-8.0 and temperature at 22-25 °C for 50 min add_reagents->maintain_conditions stir Continue stirring for 10 h after addition maintain_conditions->stir add_salt Add 0.7 kg of NaCl and stir stir->add_salt extract Extract with 20 L of ethyl acetate add_salt->extract separate Separate the organic layer extract->separate dry Dry the organic layer with anhydrous Na₂SO₄ and filter separate->dry evaporate Evaporate ethyl acetate under reduced pressure dry->evaporate distill Distill the residue via membrane distillation at 110 °C / 1 mbar evaporate->distill product This compound (Yield: 91.3%, Purity: 99.1%, ee: 99.3%) distill->product

Caption: Chemical synthesis workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a reactor, add 75 L of water, followed by (S)-epichlorohydrin (99.3% enantiomeric excess, ee).[1]

  • Reagent Addition: Under stirring, slowly and simultaneously add 4.76 kg of a 25% aqueous sodium cyanide solution and 3.30 kg of a 50% aqueous citric acid solution over a period of 1 hour.[1]

  • Reaction Conditions: Maintain the pH of the reaction mixture between 7.9 and 8.0 and the temperature between 22-25 °C for 50 minutes.[1] After the addition is complete, continue to stir the mixture for 10 hours.[1]

  • Work-up: Add 0.7 kg of sodium chloride to the reaction mixture and stir until it dissolves.[1] Extract the aqueous layer with 20 L of ethyl acetate.[1] Separate the organic layer and dry it over 0.2 kg of anhydrous sodium sulfate for 30 minutes, followed by filtration.[1]

  • Purification: Remove the ethyl acetate by evaporation under reduced pressure.[1] Purify the resulting residue by membrane distillation at 110 °C and 1 mbar to yield 1.77 kg of (S)-4-chloro-3-hydroxybutanenitrile.[1]

  • Analysis: The product should be analyzed for chemical purity and enantiomeric excess, for example, by gas chromatography (GC).[1] The expected yield is approximately 91.3%, with a chemical purity of 99.1% and an enantiomeric excess of 99.3%.[1]

Biocatalytic Synthesis

An alternative, cyanide-free biocatalytic route has been developed, offering a greener synthetic strategy. This method utilizes an engineered aldoxime dehydratase enzyme.

Logical Relationship of Biocatalytic Synthesis

cluster_0 Starting Material Preparation cluster_1 Enzymatic Kinetic Resolution cluster_2 Products of Resolution cluster_3 Conversion to (S)-enantiomer allyl_chloride Allyl Chloride racemic_precursor (±)-5-(chloromethyl)-4,5-dihydroisoxazole allyl_chloride->racemic_precursor resolution Kinetic Resolution racemic_precursor->resolution enzyme Engineered Aldoxime Dehydratase (OxdA-L318I) enzyme->resolution r_product (R)-4-chloro-3-hydroxybutanenitrile (90% ee, 39% yield) resolution->r_product s_intermediate (S)-5-(chloromethyl)-4,5-dihydroisoxazole (99% ee, 39% yield) resolution->s_intermediate conversion Transformation s_intermediate->conversion s_product (S)-4-chloro-3-hydroxybutanenitrile (99% ee, 72-88% yield) conversion->s_product s_chbn (S)-4-Chloro-3- hydroxybutyronitrile atorvastatin Atorvastatin Synthesis s_chbn->atorvastatin hmgcoa_reductase HMG-CoA Reductase atorvastatin->hmgcoa_reductase Inhibits cholesterol Cholesterol Biosynthesis hmgcoa_reductase->cholesterol Catalyzes

References

An In-depth Technical Guide to the Structure and Stereochemistry of 4-chloro-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-3-hydroxybutanenitrile is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, including L-carnitine and the blockbuster drug atorvastatin. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, along with a reactive chlorine atom, makes it a versatile intermediate for introducing chirality and extending carbon chains in complex molecular architectures. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization of 4-chloro-3-hydroxybutanenitrile, tailored for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

4-chloro-3-hydroxybutanenitrile, with the chemical formula C₄H₆ClNO, is a chiral molecule featuring a stereocenter at the carbon atom bearing the hydroxyl group (C3). The presence of this chiral center gives rise to two enantiomers: (S)-4-chloro-3-hydroxybutanenitrile and (R)-4-chloro-3-hydroxybutanenitrile. The absolute configuration of the stereocenter is crucial for its application in the stereoselective synthesis of active pharmaceutical ingredients.

Table 1: General and Physicochemical Properties of 4-chloro-3-hydroxybutanenitrile

PropertyValueReference(s)
IUPAC Name 4-chloro-3-hydroxybutanenitrile[1]
Chemical Formula C₄H₆ClNO[1]
Molecular Weight 119.55 g/mol [1][2]
CAS Number (Racemate) 105-33-9[1][2]
CAS Number ((S)-enantiomer) 127913-44-4[3]
CAS Number ((R)-enantiomer) 84367-31-7[4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 110 °C @ 1 mmHg[4][5]
Density 1.250 g/mL at 20 °C[4][5]
Refractive Index (n20/D) 1.474[4]
Optical Rotation ([α]25/D, neat) for (R)-enantiomer +11.0°[4]

Spectroscopic Data

The structural elucidation and confirmation of 4-chloro-3-hydroxybutanenitrile are routinely performed using a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 4-chloro-3-hydroxybutanenitrile

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm) / m/zAssignmentReference(s)
Infrared (IR) Spectroscopy ~3432O-H stretch (broad)[6]
~2250C≡N stretch (sharp)[2]
¹H NMR Spectroscopy (Predicted)-CH₂Cl, -CH(OH)-, -CH₂CN protons[2]
¹³C NMR Spectroscopy (Predicted)Four distinct signals for the four carbon atoms[2]
Mass Spectrometry (MS) 119/121[M]+ molecular ion peak (isotopic pattern for Cl)[2]

Note: Specific chemical shifts for ¹H and ¹³C NMR are dependent on the solvent used. The data presented are characteristic regions.

Synthesis of Enantiomerically Pure 4-chloro-3-hydroxybutanenitrile

The enantioselective synthesis of 4-chloro-3-hydroxybutanenitrile is of paramount importance for its use in pharmaceutical manufacturing. Both chemical and biocatalytic methods have been developed to produce the desired enantiomer with high purity.

Table 3: Comparison of Key Synthesis Methods for Enantiomerically Pure 4-chloro-3-hydroxybutanenitrile

ParameterChemical Synthesis of (R)-enantiomerBiocatalytic Synthesis of (S)-enantiomer
Starting Material (R)-Epichlorohydrin1,3-dichloro-2-propanol
Key Reagents/Catalyst Potassium cyanide or Sodium cyanideHalohydrin dehalogenase (HheC) from Agrobacterium radiobacter
Reaction Conditions pH 8.0-10.0, 20-25 °C, 1.5-4 hourspH optimization, specific temperature not detailed
Yield 78.4%86%
Enantiomeric Excess (ee) High (starting from enantiopure material)>97.5%
Reference(s) [6][2][7]
Experimental Protocols

This protocol is adapted from a patented procedure for the synthesis of the (R)-enantiomer.[6]

  • Reaction Setup: In a suitable reaction vessel, a mixture of water and an alcohol (e.g., methanol or ethanol) is prepared.

  • pH Adjustment: The pH of the mixture is adjusted to be weakly basic, within the range of 8.0 to 10.0, using a suitable acid such as acetic acid.

  • Reactant Addition: (R)-epichlorohydrin is added to the reaction mixture.

  • Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is introduced to the reaction.

  • Reaction Conditions: The reaction is maintained at a temperature of 20-25 °C with stirring for a period of 1.5 to 4 hours.

  • Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., ether). The organic layer is then washed with saturated saline, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by vacuum distillation to yield (R)-4-chloro-3-hydroxybutanenitrile as a colorless oil.

This protocol is based on a one-step biocatalytic process utilizing a halohydrin dehalogenase enzyme.[2][7]

  • Enzyme Preparation: A whole-cell catalyst of E. coli expressing the halohydrin dehalogenase HheC from Agrobacterium radiobacter is prepared.

  • Reaction Mixture: A buffered aqueous solution is prepared, and the pH is optimized for the enzymatic reaction.

  • Substrate Addition: The prochiral substrate, 1,3-dichloro-2-propanol, is added to the reaction mixture.

  • Cyanide Source: A cyanide source is added to the mixture.

  • Enzymatic Reaction: The whole-cell catalyst is introduced to the reaction mixture, which is then incubated with agitation. The reaction proceeds via the enzymatic conversion of 1,3-dichloro-2-propanol to an epoxide intermediate, followed by a cyanide-mediated ring-opening to yield (S)-4-chloro-3-hydroxybutanenitrile.

  • Work-up and Purification: Following the reaction, the product is extracted from the aqueous phase using an organic solvent and purified using standard techniques such as column chromatography.

Analytical Methods for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) for Enantiomeric Excess Determination

A common method for determining the enantiomeric excess of 4-chloro-3-hydroxybutanenitrile involves derivatization followed by analysis on a chiral GC column.

This protocol is adapted from a study on the biocatalytic synthesis of 4-chloro-3-hydroxybutanenitrile enantiomers.[8]

  • Derivatization: The hydroxyl group of 4-chloro-3-hydroxybutanenitrile is acetylated to form the corresponding 1-chloro-3-cyanopropan-2-yl acetate. This is achieved by reacting the analyte with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • GC System: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives) and a Flame Ionization Detector (FID) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: An appropriate temperature program is used to achieve separation of the derivatized enantiomers.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The derivatized sample is injected into the GC system. The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Logical and Experimental Workflows

Chemical Synthesis and Purification Workflow

cluster_synthesis Chemical Synthesis Start Start Reaction_Setup Reaction Setup (Water, Alcohol, pH 8-10) Start->Reaction_Setup Reactant_Addition Add (R)-Epichlorohydrin and Cyanide Source Reaction_Setup->Reactant_Addition Reaction Stir at 20-25 °C for 1.5-4 hours Reactant_Addition->Reaction Workup Solvent Extraction and Drying Reaction->Workup Purification Vacuum Distillation Workup->Purification Product (R)-4-chloro-3- hydroxybutanenitrile Purification->Product

Caption: Workflow for the chemical synthesis of (R)-4-chloro-3-hydroxybutanenitrile.

Analytical Workflow for Enantiomeric Excess Determination by GC

cluster_analysis GC Analysis Workflow Sample 4-chloro-3-hydroxybutanenitrile Sample Derivatization Derivatization (Acetylation) Sample->Derivatization Injection Injection into Chiral GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Result Enantiomeric Excess (%) Data_Analysis->Result

Caption: Analytical workflow for determining the enantiomeric excess of 4-chloro-3-hydroxybutanenitrile by GC.

Conclusion

4-chloro-3-hydroxybutanenitrile is a cornerstone chiral intermediate in modern pharmaceutical synthesis. A thorough understanding of its structure, properties, and the methods for its enantioselective synthesis and analysis is critical for researchers and developers in the pharmaceutical industry. The choice between chemical and biocatalytic synthesis routes will depend on factors such as the desired enantiomer, scalability, and green chemistry considerations. The analytical methods outlined provide the necessary tools for quality control and the assurance of enantiomeric purity, which is a key regulatory requirement for chiral drugs. This guide serves as a foundational resource for the effective utilization of this versatile molecule in the development of next-generation therapeutics.

References

Molecular formula and weight of (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in the pharmaceutical industry. It covers its fundamental chemical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents.

Core Properties of this compound

This compound is a versatile chiral building block utilized in the synthesis of complex pharmaceutical molecules.[1] Its stereospecific nature is crucial for producing enantiomerically pure drugs, ensuring targeted therapeutic effects.[1]

PropertyValueSource(s)
Molecular Formula C₄H₆ClNO[1][2][3][4][5]
Molecular Weight 119.55 g/mol [1][2][3][4][6]
CAS Number 127913-44-4[2][4][5]
Appearance Colorless to pale yellow liquid/oil[1][3][5][7]
Boiling Point ~104–106 °C @ 15 mmHg (approx.)[3]
110 °C/1 mmHg[7][8][9]
Density 1.250 g/mL at 20 °C[7][8][9]
Refractive Index n20/D 1.474[4][7][8][9]
Storage 2–8 °C, protect from light and moisture[3][9][10]

Synthesis of this compound: An Experimental Protocol

The following protocol describes a common method for the synthesis of this compound from (S)-epichlorohydrin.

Materials:

  • (S)-epichlorohydrin (99.3% ee)

  • 25% aqueous sodium cyanide

  • 50% aqueous citric acid

  • Sodium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [8][9]

  • To a reactor, add 75 L of water, followed by (S)-epichlorohydrin.

  • While stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

  • Maintain the pH of the reaction mixture between 7.9 and 8.0 and control the temperature at 22-25°C for 50 minutes.

  • After the initial reaction period, continue stirring for an additional 10 hours.

  • Add 0.7 kg of sodium chloride and stir until it is completely dissolved.

  • Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.

  • Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.

  • Remove the ethyl acetate by evaporation under reduced pressure.

  • Distill the residue using a membrane distiller at 110°C/1 mbar to obtain (S)-4-chloro-3-hydroxybutanenitrile.

This procedure has been reported to yield a product with 99.1% chemical purity and 99.3% enantiomeric excess.[8]

Key Role in Statin Synthesis and Cholesterol Biosynthesis Inhibition

This compound is a critical chiral intermediate for the synthesis of the side chains of widely used cholesterol-lowering drugs known as statins, such as Atorvastatin and Rosuvastatin.[1][4][7][8][10][11][12] These statins function by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][4][8][10][12]

G cluster_synthesis Chemical Synthesis cluster_pathway Cholesterol Biosynthesis Pathway CHBN (S)-4-Chloro-3- hydroxybutyronitrile Atorvastatin_Pre Atorvastatin Precursors CHBN->Atorvastatin_Pre Multi-step synthesis Atorvastatin Atorvastatin Atorvastatin_Pre->Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate catalyzed by Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps...

References

A Comprehensive Guide to the Safe Handling of Cyano Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of cyano compounds in a research environment. Given their acute toxicity, a thorough understanding of their properties and strict adherence to safety protocols are paramount for the protection of all laboratory personnel.

Understanding the Hazard: Chemical Properties and Toxicity

Cyano compounds are characterized by the presence of the cyano group (-C≡N). This class of compounds includes inorganic cyanides (e.g., sodium and potassium cyanide) and organic cyanides, also known as nitriles (e.g., acetonitrile).[1] The toxicity of these compounds is primarily attributed to the cyanide ion (CN-), which can be released upon hydrolysis or metabolic processes.[1]

Inorganic cyanide salts are typically white crystalline solids that are soluble in water.[2] A critical and hazardous property of these salts is their reaction with acids or moisture to produce the highly toxic and flammable gas, hydrogen cyanide (HCN).[3][4] HCN has a faint, bitter almond-like odor, which is not detectable by a significant portion of the population.[3]

Mechanism of Toxicity

The primary mechanism of cyanide's toxicity is the inhibition of cellular respiration.[1][5] Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain.[1][6] This binding prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia, a condition where cells are unable to use oxygen even when it is plentiful in the blood.[5] This rapid disruption of aerobic metabolism leads to a swift onset of toxic effects, particularly in organs with high oxygen demand like the central nervous system and the heart.[5]

Recent research has also uncovered a dual role for cyanide, suggesting that at low, endogenous concentrations, it may act as a signaling molecule, similar to other gasotransmitters like nitric oxide and hydrogen sulfide.[4][7][8] This emerging area of research highlights the complex biological nature of cyanide beyond its well-known toxicity.[7][8][9]

Quantitative Toxicity Data

The following tables summarize the acute toxicity and occupational exposure limits for common cyano compounds. It is crucial for researchers to be aware of these values to understand the potential hazards.

CompoundCAS NumberLD50 (Oral, Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
Sodium Cyanide143-33-95.09 mg/kg (female)11.83 mg/kg (moistened powder)Data not available for salt; HCN data is relevant.
Potassium Cyanide151-50-810 mg/kg22.33 mg/kg (intact skin)Data not available for salt; HCN data is relevant.
Hydrogen Cyanide74-90-8Not applicable (gas)6.7 mg/kg[10]143 ppm (60 minutes)

Table 1: Acute Toxicity Data for Common Cyano Compounds

Regulatory BodySubstanceExposure LimitNotes
OSHA (PEL)Cyanides (as CN)5 mg/m³ (8-hour TWA)[11]Permissible Exposure Limit
NIOSH (REL)Cyanides (as CN), except Hydrogen Cyanide4.7 ppm (5 mg/m³) (10-minute ceiling)[11]Recommended Exposure Limit
ACGIH (TLV)Cyanide Salts (as CN)5 mg/m³ (Ceiling)[11]Threshold Limit Value
OSHA (PEL)Hydrogen Cyanide10 ppm (8-hour TWA)[12]
NIOSH (REL)Hydrogen Cyanide4.7 ppm (STEL)[12]Short-Term Exposure Limit
ACGIH (TLV)Hydrogen Cyanide4.7 ppm (Ceiling)[13]

Table 2: Occupational Exposure Limits

Standard Operating Procedures for Safe Handling

Strict adherence to the following procedures is mandatory when working with cyano compounds.

Engineering Controls and Designated Areas
  • Fume Hood: All work with solid or solutions of cyano compounds must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[3][7]

  • Designated Area: Establish a clearly marked designated area for all cyanide work.[7] This area should be equipped with all necessary safety equipment and spill cleanup materials.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The minimum PPE required when handling cyano compounds includes:

  • Eye Protection: Chemical splash goggles and a face shield are necessary to protect against splashes.[11]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or PVC gloves are recommended; double gloving is a good practice.[3] Gloves must be inspected for tears or holes before use and changed immediately if contaminated.[3]

  • Lab Coat: A lab coat with long sleeves is required to protect the skin.

  • Clothing: Long pants and closed-toe shoes must be worn.[3]

Safe Work Practices
  • Avoid Incompatibles: Keep cyanides separated from acids, as the reaction generates highly toxic hydrogen cyanide gas.[11]

  • Work with a Buddy: Never work alone when handling cyanides.[11] A "buddy" should be present and aware of the experimental procedures and emergency protocols.

  • Minimize Quantities: Purchase and use the smallest feasible quantity of cyanide compounds.[11]

  • Weighing Solids: When weighing solid cyanides, if the balance cannot be placed inside the fume hood, tare a sealed container, add the cyanide inside the hood, seal the container, and then weigh it.[3]

  • pH Control: Maintain a basic pH (pH > 10) for all solutions containing cyanides to prevent the formation of hydrogen cyanide.[12]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling cyanides, even if gloves were worn.[11]

Emergency Procedures

Immediate and appropriate response to a cyanide exposure is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[11] Call for emergency medical assistance.

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with copious amounts of soap and water for at least 15 minutes in a safety shower.[3][7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][7]

  • Ingestion: If the person is conscious, induce vomiting and rinse their mouth with water.[3] Seek immediate medical attention.

In all cases of suspected or confirmed cyanide exposure, call emergency services immediately. [3] Provide the Safety Data Sheet (SDS) for the specific cyanide compound to the emergency responders.[9] Note that amyl nitrite is no longer a recommended first-aid antidote and should not be used.[7]

Spill and Leak Procedures
  • Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • For solid spills, carefully sweep up the material to avoid creating dust. A cloth dampened with a basic solution (pH > 10) can be used to minimize dust.[3]

    • For liquid spills, use chemical absorbent pads to contain and absorb the spill.[3]

    • Wipe the spill area thoroughly with a basic solution (pH > 10).[3]

    • Collect all cleanup materials in a sealed, heavy-duty plastic bag for disposal as hazardous waste.[3]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately and alert others.[3]

    • Prevent entry into the affected area.

    • Call emergency services and the institution's environmental health and safety (EHS) department.[3]

Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidental exposures and environmental contamination.

Storage
  • Store cyanide compounds in a cool, dry, well-ventilated, and secured area.[11]

  • Keep them in tightly sealed, clearly labeled containers.[9]

  • Store cyanides separately from incompatible materials, especially acids.[9][11] A secondary container is recommended.[11]

Waste Disposal
  • All cyanide-containing waste, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous waste.[7][9]

  • Collect solid and liquid cyanide waste in separate, dedicated, and clearly labeled containers.[7]

  • Maintain a basic pH (pH > 10) in liquid waste containers to prevent the generation of hydrogen cyanide gas.[12]

  • Do not mix cyanide waste with other waste streams.[3]

  • Contact your institution's EHS department for specific waste pickup procedures.[14]

Experimental Protocols

The following are generalized protocols. Always develop and follow a detailed, experiment-specific Standard Operating Procedure (SOP).

Protocol for a Small-Scale Reaction Using Sodium Cyanide
  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary glassware and reagents within the fume hood.

    • Prepare a quench solution (e.g., a basic solution of sodium hypochlorite) and have it readily available.

    • Don the appropriate PPE.

  • Reaction Setup:

    • Weigh the required amount of sodium cyanide in a sealed container as described in section 2.3.

    • Under an inert atmosphere (if required by the reaction), slowly add the sodium cyanide to the reaction solvent, which should be maintained at a basic pH if aqueous.

    • Add other reagents to the reaction mixture.

    • Monitor the reaction from outside the fume hood.

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture to a safe temperature.

    • Slowly and carefully add a quenching agent (e.g., bleach solution with a pH > 10) to the reaction mixture to destroy any unreacted cyanide.[12]

    • After the quenching is complete, proceed with the standard workup procedure.

  • Decontamination:

    • Decontaminate all glassware and equipment that came into contact with cyanide by rinsing with a basic solution followed by a 10% bleach solution, and then a final water rinse.[12] Collect all rinsates as hazardous waste.

Protocol for Laboratory-Scale Cyanide Waste Detoxification

This protocol is adapted from industrial wastewater treatment methods and is suitable for treating small quantities of aqueous cyanide waste in a laboratory setting.

  • Preparation:

    • Perform this procedure in a fume hood.

    • Wear all required PPE.

    • Ensure the cyanide waste solution is at a pH between 9 and 10. Adjust with sodium hydroxide if necessary.[15]

  • Oxidation with Hydrogen Peroxide:

    • For each liter of waste solution, prepare a solution of hydrogen peroxide (H₂O₂). The exact amount will depend on the cyanide concentration. A molar excess of H₂O₂ is typically used.

    • As a catalyst, a small amount of copper sulfate solution can be added (e.g., to a final concentration of 30 mg/L).[15]

    • Slowly add the hydrogen peroxide solution to the stirring cyanide waste.

    • Allow the reaction to proceed for several hours (e.g., 2-4 hours) while stirring.

  • Verification and Disposal:

    • After the reaction time, test for the presence of residual cyanide using an appropriate analytical method (e.g., cyanide test strips or a colorimetric assay).

    • If the cyanide concentration is below the acceptable limit for your institution, the detoxified waste can be disposed of according to your EHS guidelines. If not, repeat the treatment.

    • Dispose of the final solution as hazardous waste, even after treatment, unless otherwise specified by your EHS department.

Visualizations

The following diagrams illustrate key concepts related to cyanide safety and toxicology.

G cluster_exposure Routes of Exposure cluster_body In the Body cluster_cellular Cellular Mechanism of Toxicity Inhalation Inhalation of HCN gas or dust Absorption Rapid Absorption into Bloodstream Inhalation->Absorption Ingestion Ingestion of salts or contaminated materials Ingestion->Absorption Dermal Dermal Absorption Dermal->Absorption Distribution Distribution to Tissues Absorption->Distribution Mitochondria Enters Mitochondria Distribution->Mitochondria CytochromeOxidase Binds to Cytochrome c Oxidase (Fe³⁺) Mitochondria->CytochromeOxidase ETC_Inhibition Inhibition of Electron Transport Chain CytochromeOxidase->ETC_Inhibition ATP_Block Blocks ATP Production ETC_Inhibition->ATP_Block Hypoxia Cytotoxic Hypoxia ATP_Block->Hypoxia

Caption: Mechanism of Cyanide Toxicity

G start Start: Handling Cyano Compounds prepare 1. Prepare SOP and Conduct Risk Assessment start->prepare ppe 2. Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Resistant Gloves) prepare->ppe fume_hood 3. Work in a Certified Chemical Fume Hood ppe->fume_hood weigh 4. Weigh Solids in a Sealed Container fume_hood->weigh reaction 5. Conduct Experiment (Maintain basic pH for solutions) weigh->reaction quench 6. Quench Reaction to Destroy Excess Cyanide reaction->quench decontaminate 7. Decontaminate Glassware and Work Area quench->decontaminate waste 8. Dispose of All Waste as Hazardous decontaminate->waste end End waste->end

Caption: Experimental Workflow for Handling Cyano Compounds

G spill Cyanide Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill Inside Fume Hood assess->small_spill Small large_spill Large Spill or Outside Fume Hood assess->large_spill Large cleanup 1. Wear PPE 2. Neutralize with Basic Solution 3. Absorb with Pads 4. Collect Waste small_spill->cleanup evacuate 1. Evacuate the Area 2. Alert Others large_spill->evacuate end Spill Managed cleanup->end call_ehs Call EHS and Emergency Services evacuate->call_ehs secure Secure the Area - Prevent Entry call_ehs->secure secure->end

Caption: Spill Response Logical Relationship

References

A Comprehensive Technical Guide to (3S)-4-Chloro-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-4-Chloro-3-hydroxybutanenitrile, a pivotal chiral building block, holds significant importance in the pharmaceutical industry. Its stereospecific structure is fundamental to the synthesis of a range of high-value therapeutic agents, most notably the blockbuster statin drugs, including atorvastatin and rosuvastatin, which are cornerstones in the management of hypercholesterolemia. This technical guide provides an in-depth overview of (3S)-4-chloro-3-hydroxybutanenitrile, encompassing its chemical identity, physicochemical properties, detailed synthesis protocols, and its critical role in the development of key pharmaceuticals. Special emphasis is placed on the comparative analysis of chemical and biocatalytic synthesis routes, analytical methodologies for quality control, and the biochemical pathways targeted by the drugs derived from this versatile intermediate.

Chemical Identity and Properties

The unequivocal identification and characterization of (3S)-4-chloro-3-hydroxybutanenitrile are paramount for its application in pharmaceutical synthesis.

IUPAC Name: (3S)-4-chloro-3-hydroxybutanenitrile[1][2]

Synonyms: (S)-4-Chloro-3-hydroxybutyronitrile, (S)-(-)-4-Chloro-3-hydroxybutyronitrile

CAS Number: 127913-44-4[1][3]

Molecular Formula: C₄H₆ClNO[3]

Molecular Weight: 119.55 g/mol [3]

The key physicochemical and spectroscopic data for 4-chloro-3-hydroxybutyronitrile are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties
PropertyValueReference
AppearanceColorless to light yellow liquid--INVALID-LINK--
Boiling Point110 °C @ 1 mmHg--INVALID-LINK--
Density1.250 g/mL at 20 °C--INVALID-LINK--
Refractive Index (n²⁰/D)1.474--INVALID-LINK--
Table 2: Spectroscopic Data for 4-Chloro-3-hydroxybutyronitrile
TechniqueParameterCharacteristic Data/Region (in CDCl₃)Information Obtained
¹H NMRChemical Shift (δ)4.21 (1H, m), 3.66 (2H, d, J=5.6 Hz), 3.03 (1H, d, J=5.6 Hz, OH), 2.73 (2H, m)[4]Proton environment and connectivity
¹³C NMRChemical Shift (δ)117.1, 67.3, 47.3, 23.3[4]Carbon skeleton confirmation
Infrared (IR)Frequency (cm⁻¹)~3400 cm⁻¹ (broad, O-H stretch), ~2250 cm⁻¹ (sharp, C≡N stretch), ~850-550 cm⁻¹ (C-Cl stretch)[5]Identification of key functional groups
Mass SpectrometryMolecular Ion (M⁺)m/z 119/121 (approx. 3:1 ratio)[5]Confirmation of molecular weight and presence of chlorine

Role in Drug Development: Precursor to Statins

(3S)-4-Chloro-3-hydroxybutanenitrile is a crucial intermediate in the synthesis of several cholesterol-lowering drugs known as statins. These drugs act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Cholesterol Biosynthesis Pathway and Statin Action

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed step in this pathway. By inhibiting this enzyme, statins reduce the endogenous production of cholesterol, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Intermediates Multiple Steps Mevalonate->Intermediates Statins Statins (e.g., Atorvastatin) Statins->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Intermediates->Cholesterol

Figure 1: Inhibition of HMG-CoA Reductase by Statins.
Synthesis of Atorvastatin

The chiral side chain of atorvastatin is constructed using (3S)-4-chloro-3-hydroxybutanenitrile. A simplified workflow illustrating the key transformations is presented below.

Atorvastatin_Synthesis CHBN (3S)-4-Chloro-3- hydroxybutanenitrile Intermediate1 Side-chain Intermediate CHBN->Intermediate1 Functional Group Transformations Atorvastatin_Ester Atorvastatin Ester Intermediate1->Atorvastatin_Ester Pyrrole_Core Pyrrole Core Component Pyrrole_Core->Atorvastatin_Ester Paal-Knorr Condensation Atorvastatin_Ca Atorvastatin Calcium Atorvastatin_Ester->Atorvastatin_Ca Hydrolysis and Salt Formation

Figure 2: Simplified workflow for Atorvastatin synthesis.

Experimental Protocols

The synthesis of (3S)-4-chloro-3-hydroxybutanenitrile can be achieved through various methods. Below are detailed protocols for a conventional chemical synthesis and a more recent biocatalytic approach.

Chemical Synthesis via Ring Opening of (S)-Epichlorohydrin

This method involves the nucleophilic ring-opening of (S)-epichlorohydrin with a cyanide source.

Materials:

  • (S)-epichlorohydrin

  • Sodium cyanide (or potassium cyanide)

  • Citric acid (or other suitable acid for pH control)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium chloride

Procedure:

  • To a reactor charged with water, add (S)-epichlorohydrin.

  • Under vigorous stirring and temperature control (22-25 °C), slowly and simultaneously add aqueous solutions of sodium cyanide and citric acid. Maintain the pH of the reaction mixture between 7.5 and 8.7.

  • After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

  • Upon reaction completion, add sodium chloride to the mixture to facilitate phase separation.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (3S)-4-chloro-3-hydroxybutanenitrile.

Expected Yield and Purity: Yields of over 90% with chemical purity exceeding 99% and high enantiomeric excess have been reported for this method on an industrial scale.

Chemical_Synthesis Start (S)-Epichlorohydrin + NaCN/Citric Acid in Water Reaction Reaction at pH 7.5-8.7, 22-25 °C Start->Reaction Workup NaCl Addition & Ethyl Acetate Extraction Reaction->Workup Drying Drying with Na₂SO₄ Workup->Drying Purification Vacuum Distillation Drying->Purification Product (3S)-4-Chloro-3- hydroxybutanenitrile Purification->Product

Figure 3: Workflow for the chemical synthesis.
Biocatalytic Synthesis

This environmentally benign approach utilizes enzymes for the stereoselective synthesis of the target molecule, often avoiding the direct use of highly toxic cyanide reagents in the main chiral step. One such method involves the kinetic resolution of a racemic precursor followed by transformation to the desired enantiomer.

Materials:

  • Racemic 5-(chloromethyl)-4,5-dihydroisoxazole

  • Aldoxime dehydratase (OxdA) mutant (e.g., OxdA-L318I)

  • Potassium phosphate buffer (KPB)

  • Dimethyl sulfoxide (DMSO)

  • Sodium dithionite (Na₂S₂O₄)

  • Triethylamine

  • Acetonitrile

Procedure:

  • Kinetic Resolution:

    • Prepare a reaction mixture containing racemic 5-(chloromethyl)-4,5-dihydroisoxazole, the OxdA mutant enzyme, and sodium dithionite in a potassium phosphate buffer with DMSO as a co-solvent.

    • Stir the mixture at room temperature. The enzyme will selectively convert the (R)-enantiomer of the substrate to (R)-4-chloro-3-hydroxybutanenitrile, leaving behind the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole with high enantiomeric excess.

  • Transformation of the (S)-enantiomer:

    • Isolate the (S)-5-(chloromethyl)-4,5-dihydroisoxazole from the kinetic resolution mixture.

    • Dissolve the isolated (S)-enantiomer in acetonitrile.

    • Add triethylamine to the solution and stir to facilitate the transformation into (S)-4-chloro-3-hydroxybutanenitrile.

  • Purification:

    • Purify the final product by appropriate chromatographic techniques.

Advantages: This method can achieve very high enantiomeric excess ( >99% ee) and avoids the use of cyanide in the key stereoselective step, offering a greener synthetic route.[6]

Biocatalytic_Synthesis Start Racemic 5-(chloromethyl)-4,5-dihydroisoxazole Resolution Kinetic Resolution with Aldoxime Dehydratase Mutant Start->Resolution Separation Separation of Enantiomers Resolution->Separation R_Product (R)-4-Chloro-3- hydroxybutanenitrile Separation->R_Product S_Intermediate (S)-5-(chloromethyl)-4,5- dihydroisoxazole Separation->S_Intermediate Transformation Transformation with Triethylamine in Acetonitrile S_Intermediate->Transformation S_Product (S)-4-Chloro-3- hydroxybutanenitrile Transformation->S_Product

Figure 4: Workflow for the biocatalytic synthesis.

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the chemical and stereochemical purity of (3S)-4-chloro-3-hydroxybutanenitrile for its use in pharmaceutical manufacturing.

Determination of Chemical Purity

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used to assess chemical purity.

  • Gas Chromatography (GC): A common method employs a capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID). A temperature gradient program is typically used to separate the main component from any volatile impurities or starting materials.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is also suitable for purity determination. The mobile phase usually consists of a mixture of water and acetonitrile or methanol.

Determination of Enantiomeric Excess

The enantiomeric purity is a critical quality attribute. Chiral chromatography is the definitive method for this analysis.

  • Chiral Gas Chromatography (GC): The enantiomers of 4-chloro-3-hydroxybutyronitrile can be separated on a chiral GC column (e.g., a cyclodextrin-based stationary phase). In some cases, derivatization of the hydroxyl group, for instance, by acetylation, may be required to improve the separation and detection of the enantiomers.

Conclusion

(3S)-4-Chloro-3-hydroxybutanenitrile is a high-value chiral intermediate with a well-established and critical role in the pharmaceutical industry. Its efficient and stereoselective synthesis is key to the production of life-saving statin medications. This guide has provided a comprehensive overview of its properties, synthesis, and analytical control, offering valuable insights for professionals in drug discovery and development. The ongoing development of greener, biocatalytic synthetic routes highlights the continuous innovation in the manufacturing of this important molecule, ensuring its continued availability for the production of essential medicines.

References

The Genesis of a Core Synthetic Building Block: A Technical Guide to the Discovery and History of Chiral Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral nitriles are a cornerstone of modern organic synthesis, serving as versatile intermediates in the preparation of a vast array of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and other fine chemicals.[1] The cyano group's ability to be transformed into a variety of other functionalities—such as amines, aldehydes, ketones, amides, and carboxylic acids—makes chiral nitriles invaluable synthons in the construction of complex molecular architectures.[1] This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these crucial chiral building blocks, from early enzymatic resolutions to the development of highly efficient catalytic asymmetric processes.

Early Discoveries: The Dawn of Chiral Nitrile Synthesis

The story of chiral nitrile synthesis begins with the study of cyanohydrins, compounds containing a cyano and a hydroxyl group attached to the same carbon atom.

The Urech Cyanohydrin Method (1872)

The foundational synthesis of cyanohydrins was established in 1872 by Friedrich Urech. His method involved the reaction of ketones with alkali cyanides and acetic acid.[2] A classic example is the synthesis of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) from acetone. While not an asymmetric synthesis, the Urech method laid the groundwork for the addition of cyanide to carbonyl compounds, a fundamental transformation that would later be adapted for enantioselective synthesis.

Experimental Protocol: Urech Cyanohydrin Synthesis of Acetone Cyanohydrin

  • Materials: Acetone, sodium cyanide, sulfuric acid, water, ether.

  • Procedure: A solution of sodium cyanide in water and acetone is prepared in a flask equipped with a stirrer and cooled in an ice bath. Sulfuric acid (40%) is added slowly while maintaining the temperature between 10 and 20 °C. After the addition is complete, the mixture is stirred for an additional 15 minutes. The resulting acetone cyanohydrin layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and distilled under reduced pressure to yield the product.

  • Yield: Typically 77-78%.[3]

Rosenthaler's Pioneering Enzymatic Asymmetric Synthesis (1908)

The first-ever asymmetric synthesis of a chiral cyanohydrin was reported by L. Rosenthaler in 1908.[4][5] This landmark achievement utilized an enzyme preparation called "emulsin," derived from bitter almonds, to catalyze the addition of hydrogen cyanide (HCN) to benzaldehyde, producing enantioenriched (R)-mandelonitrile.[4][5] This discovery was not only a pivotal moment in the history of chiral nitrile synthesis but also one of the earliest examples of asymmetric catalysis in organic chemistry.

The Rise of Asymmetric Catalysis: Metal-Based Systems

The mid-20th century and beyond saw the emergence of powerful catalytic methods for the asymmetric synthesis of chiral nitriles, with a strong focus on metal-based catalysts.

Titanium-Salen Complexes for Asymmetric Cyanohydrin Synthesis

Chiral titanium-salen complexes have proven to be highly effective catalysts for the enantioselective addition of cyanide sources, such as trimethylsilyl cyanide (TMSCN), to aldehydes. These complexes, often derived from chiral diamines, create a chiral environment around the titanium center, directing the nucleophilic attack of the cyanide to one face of the carbonyl group.

AldehydeCatalyst Loading (mol%)ee (%)Yield (%)Reference
Benzaldehyde10up to 87.1>94[6]
Various Aromatic Aldehydes0.168-95-[6]

Experimental Protocol: Asymmetric Synthesis of O-Acetyl Cyanohydrins using a (salen)Titanium Catalyst

  • Materials: Aldehyde, potassium cyanide (KCN), acetic anhydride (Ac₂O), chiral (salen)titanium catalyst, solvent.

  • Procedure: The aldehyde and the chiral (salen)titanium catalyst (1 mol%) are dissolved in the chosen solvent. KCN and Ac₂O are added to the mixture. The reaction is stirred at the appropriate temperature until completion. The resulting cyanohydrin acetate is then isolated and purified.

  • Enantiomeric Excess: Up to 92% ee has been achieved with this method.[7]

Asymmetric Hydrocyanation of Alkenes with Nickel Catalysts

The direct addition of hydrogen cyanide across a carbon-carbon double bond, known as hydrocyanation, provides a direct route to chiral nitriles from alkenes. The development of chiral nickel catalysts, particularly those bearing phosphine-phosphite ligands, has enabled highly enantioselective hydrocyanation of vinylarenes. A notable application of this methodology is the synthesis of the precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen from 6-methoxy-2-vinylnaphthalene (MVN).[2]

VinylareneLigandee (%)Yield (%)Reference
StyreneChiral Phosphine-Phosphite88-[8]
6-methoxy-2-vinylnaphthaleneChiral Phosphine-Phosphite>98-[2]

Experimental Protocol: Nickel-Catalyzed Asymmetric Hydrocyanation of Vinylarenes

  • Materials: Vinylarene (e.g., styrene), bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], chiral phosphine-phosphite ligand, hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), solvent (e.g., tetrahydrofuran).

  • Procedure: The Ni(cod)₂ and the chiral ligand are combined in the solvent to form the active catalyst. The vinylarene substrate is then added, followed by the slow addition of the cyanide source. The reaction is stirred at room temperature until completion.

  • Note: This reaction is highly sensitive to conditions and requires an inert atmosphere. HCN is extremely toxic and must be handled with extreme caution.[8]

The Advent of Organocatalysis and Biocatalysis

In recent decades, organocatalysis and biocatalysis have emerged as powerful and often more sustainable alternatives to metal-based catalysis for the synthesis of chiral nitriles.

Asymmetric Strecker Reaction

The Strecker reaction, which combines an aldehyde, an amine, and a cyanide source, is a classic method for the synthesis of α-amino acids via α-aminonitrile intermediates. The development of chiral organocatalysts, such as thiourea derivatives and chiral guanidines, has enabled highly enantioselective versions of this reaction.

Imine SubstrateCatalystee (%)Yield (%)Reference
N-Benzhydryl benzaldimineChiral Bicyclic Guanidine8696[9]
Various N-benzhydryl iminesChiral Schiff Baseup to 9178[10][11]

Experimental Protocol: Organocatalyzed Asymmetric Strecker Reaction

  • Materials: N-Benzhydryl imine, chiral bicyclic guanidine catalyst (10 mol%), hydrogen cyanide (HCN), toluene.

  • Procedure: The N-benzhydryl imine and the chiral guanidine catalyst are dissolved in toluene and cooled to -40 °C. HCN is then introduced, and the reaction is stirred for approximately 20 hours. The resulting (R)-aminonitrile is then isolated.

  • Safety: HCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9]

Cyanide-Free Biocatalytic Synthesis

Concerns over the high toxicity of cyanide have driven the development of cyanide-free methods for nitrile synthesis. A prominent biocatalytic approach involves the use of aldoxime dehydratases, which catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. This method can be used to produce chiral nitriles with high enantiomeric excess through the kinetic resolution of racemic aldoximes.

SubstrateEnzymeee (%)Yield (%)Reference
Various α-substituted racemic aldoximesAldoxime Dehydratase>99-[12]
Various alkenes (via hydroformylation/condensation)Rh-catalyst/Aldoxime Dehydrataseup to 98up to 95[4]

Logical and Experimental Workflows

The synthesis of chiral nitriles can be broadly categorized into several distinct workflows, each with its own set of starting materials and transformations.

discovery_and_history_of_chiral_nitriles_in_synthesis cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products cluster_applications Applications Aldehydes_Ketones Aldehydes/Ketones Cyanohydrin_Formation Cyanohydrin Formation Aldehydes_Ketones->Cyanohydrin_Formation Urech (1872) Rosenthaler (1908) Ti-Salen Catalysis Alkenes Alkenes Hydrocyanation Hydrocyanation Alkenes->Hydrocyanation Ni-Catalysis Imines Imines Strecker_Synthesis Strecker Synthesis Imines->Strecker_Synthesis Organocatalysis Aldoximes Aldoximes Dehydration Dehydration Aldoximes->Dehydration Biocatalysis (Cyanide-Free) Chiral_Cyanohydrins Chiral Cyanohydrins Cyanohydrin_Formation->Chiral_Cyanohydrins Chiral_Nitriles Chiral Nitriles Hydrocyanation->Chiral_Nitriles Chiral_alpha_Amino_Nitriles Chiral α-Amino Nitriles Strecker_Synthesis->Chiral_alpha_Amino_Nitriles Dehydration->Chiral_Nitriles Pharmaceuticals Pharmaceuticals Chiral_Cyanohydrins->Pharmaceuticals Chiral_Nitriles->Pharmaceuticals Agrochemicals Agrochemicals Chiral_Nitriles->Agrochemicals Fine_Chemicals Fine Chemicals Chiral_Nitriles->Fine_Chemicals Chiral_alpha_Amino_Nitriles->Pharmaceuticals

Figure 1: An overview of the historical development and key methodologies for the synthesis of chiral nitriles.

Applications in Drug Development

The versatility of chiral nitriles makes them highly sought-after intermediates in the pharmaceutical industry. The nitrile group is present in a number of blockbuster drugs and serves various roles, from being a key component for molecular recognition to acting as a bioisostere for other functional groups.[13][14]

  • Vildagliptin and Saxagliptin: These dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, feature a chiral α-aminonitrile moiety that is crucial for their biological activity.

  • Anastrozole: An aromatase inhibitor used to treat breast cancer, anastrozole contains a chiral nitrile group.

  • Verapamil: This calcium channel blocker, used to treat high blood pressure, angina, and certain heart rhythm disorders, contains a chiral center bearing a nitrile group.

The development of efficient and scalable methods for the synthesis of chiral nitriles continues to be an active area of research, driven by the ever-increasing demand for enantiomerically pure pharmaceuticals.

Conclusion

The journey of chiral nitrile synthesis, from its humble beginnings in the late 19th and early 20th centuries to the sophisticated catalytic methods of today, is a testament to the ingenuity of organic chemists. The development of asymmetric cyanohydrin synthesis, hydrocyanation, the Strecker reaction, and innovative cyanide-free biocatalytic routes has provided the tools necessary to access a vast array of chiral building blocks. As the demand for enantiomerically pure compounds in the life sciences continues to grow, the importance of chiral nitriles and the methods for their synthesis will undoubtedly continue to expand. The ongoing pursuit of more efficient, selective, and sustainable synthetic methodologies will undoubtedly shape the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile from (S)-Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (S)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the regioselective ring-opening of (S)-epichlorohydrin with a cyanide source. Critical parameters, including pH control and reaction temperature, are highlighted to ensure high yield and enantiomeric purity.

Introduction

This compound is a valuable building block in the asymmetric synthesis of several active pharmaceutical ingredients (APIs). Its stereocenter and functional groups allow for the construction of complex molecular architectures with high stereochemical control. A common and efficient method for its preparation is the nucleophilic ring-opening of the chiral epoxide, (S)-epichlorohydrin, with a cyanide salt. This reaction's success hinges on precise control of reaction conditions to favor the desired C-C bond formation at the terminal carbon of the epoxide, thereby preserving the stereochemistry of the starting material.

Reaction Scheme

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound from (S)-epichlorohydrin.

Cyanide SourcepH Control AgentSolvent(s)Temperature (°C)Yield (%)Chemical Purity (%)Enantiomeric Excess (ee, %)Reference
Sodium CyanideCitric AcidWater, Ethyl Acetate22-2591.399.199.3[1][2]
Potassium CyanideSulfuric AcidWaterRoom Temp.9196.599.2[3]
Potassium CyanideAcetic AcidWater, Alcohols20-2578.4Not specifiedNot specified[4]
Sodium CyanideSulfuric AcidWaterNot specified9296.7Not specified[5]
Potassium CyanideHydrochloric AcidWaterNot specified9095.8Not specified[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment
  • (S)-Epichlorohydrin (≥99% ee)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Citric Acid, Sulfuric Acid, or Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction vessel with overhead stirrer, thermometer, and addition funnels

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Protocol 1: Using Sodium Cyanide and Citric Acid[1][2]
  • Reaction Setup: In a suitable reaction vessel, add deionized water followed by (S)-epichlorohydrin. Begin stirring the mixture.

  • Reagent Addition: Prepare separate aqueous solutions of sodium cyanide and citric acid. Slowly and simultaneously add the sodium cyanide and citric acid solutions to the reaction mixture over approximately 1 hour.

  • pH and Temperature Control: Continuously monitor the pH of the reaction mixture and maintain it between 7.9 and 8.0. Control the reaction temperature between 22-25°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature. The reaction progress can be monitored by techniques such as TLC or GC.

  • Work-up:

    • Once the reaction is complete, add sodium chloride to the mixture and stir until it dissolves.

    • Extract the aqueous layer with ethyl acetate.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes.

    • Filter to remove the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (e.g., 110°C at 1 mbar) to obtain pure this compound.

Protocol 2: Using Potassium Cyanide and Sulfuric Acid[3][5]
  • Reaction Setup: In a reaction vessel, prepare an aqueous solution of potassium cyanide.

  • pH Adjustment: Slowly add a dilute solution of sulfuric acid to the potassium cyanide solution to adjust the pH to a range of 7.3 to 7.8.

  • Substrate Addition: Once the desired pH is stable, add (S)-epichlorohydrin dropwise to the reaction mixture while maintaining the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture until completion, monitoring by an appropriate analytical method (e.g., GC).

  • Work-up:

    • Extract the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation.

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reaction Setup ((S)-Epichlorohydrin in Water) B Reagent Addition (Cyanide Source & pH Control Agent) A->B Simultaneous or sequential addition C Reaction Monitoring (pH 7-8, 20-25°C) B->C Stirring D Quenching / Salting Out (e.g., NaCl addition) C->D Reaction Completion E Extraction (e.g., Ethyl Acetate) D->E F Drying (e.g., Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G Dried Organic Phase H Vacuum Distillation G->H I This compound (Pure Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Cyanide Hazard: Sodium and potassium cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit readily available.

  • Epichlorohydrin: (S)-Epichlorohydrin is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

  • Exothermic Reaction: The reaction can be exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions.

Analytical Methods for Quality Control

  • Chemical Purity: The chemical purity of the final product can be determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enantiomeric Purity: The enantiomeric excess (ee) of this compound should be determined by chiral GC or chiral HPLC analysis to ensure the stereochemical integrity of the product.

References

Application Note: Enzymatic Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile Using Ketoreductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Chloro-3-hydroxybutyronitrile (CHBN) is a high-value chiral building block essential for the synthesis of several active pharmaceutical ingredients (APIs), including the cholesterol-lowering drug atorvastatin and L-carnitine.[1][2] The stereochemistry of the hydroxyl group is critical for the efficacy of the final drug product. Traditional chemical synthesis routes often involve harsh conditions and may produce racemic mixtures, requiring difficult and costly chiral resolution steps.[3] Biocatalytic synthesis using ketoreductases (KREDs) offers a powerful alternative, providing high enantioselectivity under mild, environmentally friendly conditions.[4] This application note provides detailed protocols for the asymmetric reduction of 4-chloro-3-oxobutyronitrile (COBN) or its ester precursors to (S)-CHBN using a ketoreductase, with a focus on whole-cell biocatalysis featuring an efficient cofactor regeneration system.

Principle of the Reaction

The synthesis is based on the stereoselective reduction of a prochiral ketone, 4-chloro-3-oxobutyronitrile, catalyzed by a ketoreductase. These enzymes belong to the oxidoreductase class and utilize a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide, reduced form) or NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), as the hydride source to reduce the carbonyl group to a chiral hydroxyl group. The high stereoselectivity of the enzyme ensures the preferential formation of the (S)-enantiomer with high enantiomeric excess (ee).

ReactionPathway sub 4-Chloro-3-oxobutyronitrile (COBN) kred Ketoreductase (KRED) (S)-selective sub->kred prod This compound (CHBN) kred->prod nadp NAD(P)+ kred->nadp Oxidized Cofactor nadph NAD(P)H nadph->kred Hydride Donor

Caption: Enzymatic reduction of COBN to (S)-CHBN by ketoreductase.

Cofactor Regeneration: A Critical Step

The stoichiometric use of expensive cofactors like NADH or NADPH is prohibitive for large-scale synthesis.[5] Therefore, an efficient in situ regeneration system to continuously convert the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form is essential. Whole-cell biocatalysis is particularly advantageous as it can utilize the cell's own metabolic pathways for regeneration.[6][7] A common and robust method involves co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required NADH or NADPH.[8][9]

Data Presentation

The efficiency of the biocatalytic process depends on the choice of enzyme and the optimization of reaction conditions. The tables below summarize representative data from studies on the synthesis of (S)-CHBN and its ethyl ester analog, (S)-CHBE.

Table 1: Performance of Various Ketoreductases in (S)-CHBE/(S)-CHBN Synthesis

Enzyme SourceCofactorSubstrateYieldEnantiomeric Excess (ee)Reference
Candida magnoliae (reductase CmCR)NADHEthyl 4-chloro-3-oxobutanoate (COBE)>99.0%>99.9%[10]
Pichia stipitis (reductase PsCR II)NADHEthyl 4-chloro-3-oxobutanoate (COBE)91% (molar)>99%[9]
Candida parapsilosis (ADH)NADHEthyl 4-chloro-3-oxobutanoate (COBE)95.2%>99%[11]
Candida magnoliae (reductase S1)NADPHEthyl 4-chloro-3-oxobutanoate (COBE)85% (molar)100%[8]

Table 2: Typical Optimized Reaction Conditions for Whole-Cell Biotransformation

ParameterOptimized Value / RangeRationale
Biocatalyst Recombinant E. coli expressing KRED and GDHProvides both the primary catalyst and the cofactor regeneration system in a single host.[8][12]
pH 6.5 - 7.5Optimal range for the activity and stability of many KREDs and GDHs.[12]
Temperature 30 - 37 °CBalances enzyme activity with enzyme stability over the course of the reaction.[12]
Buffer 100 mM Potassium Phosphate (KPB) or Tris-HClMaintains a stable pH throughout the reaction.
Substrate Conc. 50 mM - 1 M (with fed-batch)High concentrations can be toxic to cells or cause substrate inhibition; fed-batch strategies are common.[8][10]
Co-substrate 1.0 - 1.5 mol glucose per mol of substrateDrives the GDH-catalyzed cofactor regeneration.[12]
Cofactor 0.1 - 1.0 mM NAD⁺ or NADP⁺ (initial)A small initial amount is needed to start the catalytic cycle.
Agitation 150 - 200 rpmEnsures proper mixing and mass transfer.

Experimental Protocols

The following sections provide a general workflow and detailed protocols for the synthesis and analysis of this compound.

ExperimentalWorkflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Work-up & Analysis culture 1. Culture Recombinant E. coli (co-expressing KRED & GDH) induction 2. Induce Protein Expression (e.g., with IPTG) culture->induction harvest 3. Harvest & Wash Cells induction->harvest setup 4. Reaction Setup (Buffer, Cells, Glucose, NAD(P)+) harvest->setup reaction 5. Substrate Addition & Incubation (30°C, 200 rpm) setup->reaction monitoring 6. Reaction Monitoring (by GC or HPLC) reaction->monitoring extraction 7. Product Extraction (e.g., with Ethyl Acetate) monitoring->extraction analysis 8. Analysis of Yield & ee% (Chiral GC) extraction->analysis

Caption: General experimental workflow for whole-cell biocatalysis.

Protocol 1: Whole-Cell Biotransformation of COBE

This protocol describes the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) using recombinant E. coli cells that co-express a ketoreductase and glucose dehydrogenase.

A. Materials and Reagents

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid for KRED and GDH co-expression.

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Potassium phosphate buffer (100 mM, pH 7.0).

  • Ethyl 4-chloro-3-oxobutanoate (COBE).

  • D-Glucose.

  • NAD⁺ or NADP⁺.

  • Ethyl acetate (for extraction).

  • Anhydrous sodium sulfate or magnesium sulfate.

B. Preparation of Biocatalyst

  • Inoculate 50 mL of LB medium (containing the appropriate antibiotic) with a single colony of the recombinant E. coli strain.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.2-1.0 mM.

  • Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

  • Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) and resuspend in the same buffer to obtain a final wet cell concentration of 50-100 g/L. These cells can be used immediately or stored at -80°C.

C. Biocatalytic Reaction

  • In a temperature-controlled reaction vessel, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • Recombinant E. coli cells (50 g/L wet cell weight)

    • D-Glucose (e.g., 150 mM, or 1.2-1.5 molar equivalents to the substrate)

    • NAD⁺ or NADP⁺ (0.5 mM)

  • Pre-incubate the mixture at 30°C with stirring (200 rpm) for 20-30 minutes to energize the cells.

  • Start the reaction by adding the substrate, COBE (e.g., 100 mM). For higher concentrations, a fed-batch approach is recommended to avoid cell toxicity.

  • Maintain the reaction at 30°C with constant agitation. Monitor the pH and adjust with NaOH or HCl if necessary.

  • Take aliquots at regular intervals (e.g., every 2-4 hours) to monitor the conversion of the substrate and the formation of the product by GC or HPLC. The reaction is typically complete within 12-24 hours.[9]

D. Product Extraction and Isolation

  • Once the reaction is complete, stop the agitation and centrifuge the mixture to remove the cells.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, (S)-CHBE.

Protocol 2: Analysis of Product Yield and Enantiomeric Excess

Gas chromatography (GC) with a chiral stationary phase is a standard method for determining both the chemical purity (yield) and the enantiomeric purity (ee) of the product.[1][13]

A. Materials and Equipment

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

  • Heptane and Isopropanol (HPLC grade) for sample dilution.

  • Racemic standard of 4-chloro-3-hydroxybutyronitrile or its ethyl ester.

B. Sample Preparation

  • Dilute a small amount of the crude or purified product in a suitable solvent (e.g., ethyl acetate or isopropanol) to a concentration of approximately 1 mg/mL.

  • Prepare a standard of the racemic product at the same concentration to identify the retention times of the (R) and (S) enantiomers.

C. GC Conditions (Example)

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min.

  • Injection Volume: 1 µL (split mode).

D. Data Analysis

  • Conversion (%): Calculate the conversion by comparing the peak area of the product to the initial peak area of the substrate.

    • Conversion (%) = [Area(product) / (Area(product) + Area(substrate))] x 100

  • Enantiomeric Excess (% ee): Calculate the ee using the peak areas of the (S) and (R) enantiomers.

    • % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

The enzymatic synthesis of this compound using ketoreductases represents a highly efficient, selective, and sustainable method for producing this key pharmaceutical intermediate. By employing whole-cell biocatalysts with integrated cofactor regeneration systems, the process becomes economically viable for industrial-scale applications. The protocols and data provided herein offer a robust framework for researchers and drug development professionals to implement and optimize this valuable biocatalytic transformation.

References

Application Notes and Protocols: Synthesis of the Atorvastatin Side Chain Utilizing (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. A critical component of its molecular architecture is the chiral side chain, (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid, which is responsible for its potent inhibitory activity on HMG-CoA reductase. The synthesis of this side chain with high stereochemical purity is a pivotal challenge in the manufacturing of atorvastatin. (S)-4-Chloro-3-hydroxybutyronitrile serves as a valuable and cost-effective chiral building block for the construction of this vital side chain. Its specific stereochemistry and functional groups allow for a stereocontrolled introduction of the C3 and C5 hydroxyl groups of the final atorvastatin molecule.

This document provides detailed application notes and experimental protocols for the synthesis of the key atorvastatin side chain intermediate, tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, starting from this compound.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting with the elaboration of the carbon chain of this compound via a Blaise reaction, followed by a diastereoselective reduction of the resulting β-keto ester to establish the desired syn-1,3-diol stereochemistry. Subsequent protection of the diol, displacement of the chloride with a nitrile group, and final reduction of the nitrile affords the target amino ester side chain, ready for coupling with the pyrrole core of atorvastatin in the Paal-Knorr synthesis.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

This step involves the reaction of the silyl-protected this compound with the zinc enolate of tert-butyl bromoacetate (a Blaise reaction) to form a β-keto ester.

Materials:

  • (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile

  • tert-Butyl bromoacetate

  • Activated Zinc dust

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents).

  • Anhydrous THF is added to the flask, and a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The mixture is gently heated to initiate the formation of the Reformatsky reagent.

  • Once the formation of the organozinc reagent is complete (indicated by the disappearance of the zinc dust and the formation of a cloudy solution), the mixture is cooled to 0 °C.

  • A solution of (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is then treated with 1 M HCl in methanol to remove the silyl protecting group, yielding the desired β-keto ester.

  • The product is purified by column chromatography on silica gel.

Step 2: Diastereoselective Reduction to tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

This crucial step establishes the syn-1,3-diol stereochemistry through a diastereoselective reduction of the β-keto group. A biocatalytic approach often provides excellent selectivity.

Materials:

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

  • Carbonyl reductase (e.g., from Candida magnoliae or a recombinant source)

  • NADPH or NADH as a cofactor

  • Glucose dehydrogenase (for cofactor regeneration)

  • D-Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • In a buffered aqueous solution (pH 7.0), dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.

  • Add the carbonyl reductase, NADPH/NADH, glucose dehydrogenase, and D-glucose.

  • The reaction mixture is stirred at a controlled temperature (typically 25-30 °C) for 24-48 hours, or until the reaction is complete as monitored by HPLC.

  • Upon completion, the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diol.

  • The product can be purified by crystallization or column chromatography.

Step 3: Protection of the Diol as an Acetonide

The syn-diol is protected as an isopropylidene ketal to prevent unwanted side reactions in subsequent steps.

Materials:

  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Acetone, anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the protected diol, tert-butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.

Step 4: Cyanide Displacement

The terminal chloride is displaced by a cyanide group to introduce the nitrile functionality.

Materials:

  • tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium iodide (catalytic amount)

Procedure:

  • To a solution of tert-butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in anhydrous DMSO, add sodium cyanide (1.5 equivalents) and a catalytic amount of potassium iodide.

  • The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, tert-butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, is purified by column chromatography or crystallization.

Step 5: Reduction of the Nitrile to the Amine

The final step in the side-chain synthesis is the reduction of the nitrile group to a primary amine.

Materials:

  • tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, charge a solution of tert-butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in methanol containing ammonia.

  • Carefully add a slurry of Raney Nickel catalyst.

  • The vessel is sealed and purged with nitrogen, then pressurized with hydrogen gas (typically 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (40-50 °C) until hydrogen uptake ceases.

  • The catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.

Data Presentation

Table 1: Summary of Yields and Purity for the Synthesis of Atorvastatin Side Chain Intermediates

StepIntermediate ProductStarting MaterialTypical Yield (%)Purity/SelectivityReference
1tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate(S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile70-85>98% (chemical purity)Based on typical Blaise reaction yields.
2tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoatetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate>95>99% de (diastereomeric excess)Biocatalytic reductions often achieve high selectivity.[1][2]
3tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetatetert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate>90>98% (chemical purity)Standard protection reactions are typically high-yielding.
4tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetatetert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate85-95>98% (chemical purity)Based on typical nucleophilic substitution reactions on neopentyl-like systems.
5tert-Butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetatetert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate>90>99% (chemical purity)Catalytic hydrogenation of nitriles is generally efficient.

Visualization of the Synthetic Workflow

Atorvastatin_Side_Chain_Synthesis A This compound B Silyl Protection A->B HMDS or similar C (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile B->C D Blaise Reaction (with tert-butyl bromoacetate, Zn) C->D E tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate D->E F Diastereoselective Reduction E->F e.g., Carbonyl Reductase G tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate F->G H Acetonide Protection (2,2-dimethoxypropane) G->H I tert-Butyl [(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate H->I J Cyanide Displacement (NaCN) I->J K tert-Butyl [(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate J->K L Nitrile Reduction (H2, Raney Ni) K->L M tert-Butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (Atorvastatin Side Chain) L->M

Caption: Synthetic workflow for the atorvastatin side chain.

Conclusion

The synthesis of the atorvastatin side chain from this compound is a robust and efficient process that leverages key chemical transformations to install the required stereocenters with high fidelity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of atorvastatin. The modularity of this synthetic route also allows for the potential synthesis of atorvastatin analogs for further drug discovery efforts.

References

Application Notes: (S)-4-Chloro-3-hydroxybutyronitrile as a Key Precursor in the Synthesis of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

(S)-4-Chloro-3-hydroxybutyronitrile serves as a critical chiral building block in the asymmetric synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol. Its specific stereochemistry is pivotal for establishing the correct stereocenters in the final active pharmaceutical ingredient. This document outlines the application of this compound in the synthesis of a key side-chain intermediate for Rosuvastatin, providing detailed experimental protocols and summarizing key quantitative data.

The synthesis involves a four-step reaction sequence starting from this compound, including condensation, reduction, hydroxyl protection, and a final condensation to yield a key intermediate with high chemical and optical purity.[1][2] This method is advantageous as it avoids the need for silica gel column purification, simplifying the process and improving overall efficiency.[1][2]

Synthetic Pathway Overview

The overall synthetic scheme transforms this compound into a protected diol intermediate, which is a crucial component of the Rosuvastatin side chain.

G cluster_start Starting Material cluster_steps Synthetic Steps A (S)-4-Chloro-3- hydroxybutyronitrile B (S)-6-chloro-5-hydroxy-3-oxo hexanoic acid tert-butyl ester A->B Condensation (Zinc, tert-butyl bromoacetate) C (3R,5S)-6-chloro-3,5-dihydroxy hexanoic acid tert-butyl ester B->C Reduction (NaBH4, Et2BOMe) D (4R,6S)-6-(chloromethyl)-2,2-dimethyl- 1,3-dioxane-4-acetic acid tert-butyl ester C->D Hydroxyl Protection (Acetone, p-TsOH) E Key Rosuvastatin Side-Chain Intermediate D->E Condensation (Potassium Acetate)

Caption: Synthetic pathway from this compound to a key Rosuvastatin intermediate.

Quantitative Data Summary

The following table summarizes the yields and purity obtained at various stages of the synthesis, demonstrating the efficiency of the described protocol.

StepIntermediate ProductYieldChemical PurityOptical Purity
1. Condensation(S)-6-chloro-5-hydroxy-3-oxo hexanoic acid tert-butyl ester>80%--
2. Reduction(3R,5S)-6-chloro-3,5-dihydroxy hexanoic acid tert-butyl ester79.5% - 86.7%--
3. Hydroxyl Protection(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester---
4. CondensationFinal Intermediate83.2% - 86.7%≥99.4%≥99.3% ee

Data extracted from patent CN101613341B.[1]

Experimental Protocols

The following are detailed protocols for each key experimental step in the synthesis of the Rosuvastatin side-chain intermediate from this compound.

Step 1: Condensation to form (S)-6-chloro-5-hydroxy-3-oxo hexanoic acid tert-butyl ester

This step involves a Reformatsky-type reaction where this compound reacts with tert-butyl bromoacetate in the presence of zinc.

G cluster_input cluster_process cluster_output A This compound P1 Combine reactants under N2 A->P1 B Zinc Powder B->P1 C tert-Butyl bromoacetate C->P1 D Solvent (THF or Glycol Dimethyl Ether) D->P1 P2 Heat to reflux (50-110°C) for 3-3.5 hours P1->P2 P3 Quench with 2M HCl (pH 5-6) P2->P3 P4 Extract with Ethyl Acetate P3->P4 P5 Wash, Dry, and Concentrate P4->P5 O (S)-6-chloro-5-hydroxy-3-oxo hexanoic acid tert-butyl ester P5->O

Caption: Workflow for the condensation reaction.

Methodology:

  • Under a nitrogen atmosphere, add zinc powder (46g) to tetrahydrofuran (THF) (400mL) and stir for 20 minutes.[1][2]

  • Add (S)-3-hydroxy-4-chloro-butyronitrile (34.5g).[1][2]

  • Slowly add tert-butyl bromoacetate (56.2g) at room temperature.[1][2]

  • Heat the mixture to reflux and maintain for 3 hours.[1][2]

  • After cooling, slowly add 2mol/L hydrochloric acid to adjust the pH to 5-6 and stir at room temperature for 2 hours.[1][2]

  • Perform an aqueous workup with ethyl acetate extraction. The organic phase is then washed, dried, and concentrated under reduced pressure to yield the product.[1]

Step 2: Reduction to form (3R,5S)-6-chloro-3,5-dihydroxy hexanoic acid tert-butyl ester

This step involves the stereoselective reduction of the ketone to a hydroxyl group.

Methodology:

  • Dissolve the crude product from Step 1 (93.8g) in dry THF (1.25L) and methanol (600mL).[1]

  • Cool the solution to -80°C under a nitrogen atmosphere.[1]

  • Add diethylmethoxyborane (427mL, 1mol/L THF solution) and stir for 20 minutes.[1]

  • Add sodium borohydride (16.5g) and continue stirring at this temperature for 3 hours.[1]

  • Quench the reaction by adding acetone (200mL) followed by 30% hydrogen peroxide (80mL) while maintaining the temperature below -50°C for 30 minutes.[1]

  • Pour the reaction mixture into water (800mL) and extract with ethyl acetate.[1]

  • The combined organic layers are washed, dried, and concentrated to give the crude product, which is then recrystallized from n-hexane to yield a faint yellow solid.[1]

Step 3: Hydroxyl Protection to form (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester

The 1,3-diol is protected as an acetonide.

Methodology:

  • Dissolve the product from Step 2 (80.6g) in acetone (300mL).[1][2]

  • Add p-toluenesulfonic acid (0.6g) and stir at 20°C for 4 hours.[1][2]

  • Pour the mixture into water (800mL) and extract with ethyl acetate.[1][2]

  • The combined organic phases are washed, dried, and concentrated to yield the oily product.[1][2]

Step 4: Condensation to form the Final Intermediate

The final step involves the displacement of the chloride with an acetate group.

Methodology:

  • Dissolve the product from Step 3 (78.6g) in THF (300mL).[1]

  • Add potassium acetate (28.87g) and heat the mixture at 65°C for 13 hours.[1]

  • Pour the reaction mixture into ice water (400mL) and extract with ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give a faint yellow solid.[1]

  • Recrystallize the solid from n-hexane to obtain the final product as a white solid.[1]

Concluding Remarks

This compound is a versatile and essential precursor for the stereoselective synthesis of the Rosuvastatin side chain. The protocols outlined provide a high-yield and high-purity pathway to a key intermediate, facilitating the efficient production of Rosuvastatin. The methods are designed to be scalable and avoid complicated purification techniques, making them suitable for industrial applications.[1]

References

Application Notes and Protocols for the Biocatalytic Production of Chiral Alcohols from Prochiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of chiral alcohols from prochiral ketones. This environmentally friendly approach offers high enantioselectivity under mild reaction conditions, making it a valuable tool in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically pure chiral alcohols is a critical transformation in modern organic synthesis. Biocatalysis, utilizing whole cells or isolated enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are key enzymes in this process, offering remarkable stereo-, regio-, and chemoselectivity. This document outlines protocols for various biocatalytic systems and presents quantitative data for the conversion of several model substrates.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic reduction of various prochiral ketones using different biocatalytic systems.

Table 1: Biocatalytic Reduction of Acetophenone Derivatives using Whole-Cell Biocatalysts

SubstrateBiocatalystConversion (%)e.e. (%)Product ConfigurationReference
AcetophenoneDaucus carota (hairy root culture)96>98S[1]
4'-ChloroacetophenoneDaucus carota8098S
1-(2-bromophenyl)ethanoneRhodotorula mucilaginosa GIM 2.157>99>99S[2]
1-(3-bromophenyl)ethanoneRhodotorula mucilaginosa GIM 2.157>99>99S[2]
1-(4-bromophenyl)ethanoneRhodotorula mucilaginosa GIM 2.157>99>99S[2]
1-(2-chlorophenyl)ethanoneRhodotorula mucilaginosa GIM 2.157>99>99S[2]
1-(3-chlorophenyl)ethanoneRhodotorula mucilaginosa GIM 2.157>99>99S[2]
1-(4-chlorophenyl)ethanoneRhodotorula mucilaginosa GIM 2.157>99>99S[2]

Table 2: Biocatalytic Reduction of Acetophenone Derivatives using Isolated Ketoreductases

SubstrateBiocatalystConversion (%)e.e. (%)Product ConfigurationReference
AcetophenoneKRED-NADH-1109687R[3]
AcetophenoneKRED-P1-A089899S[3]
AcetophenoneKRED-P1-B029799S[3]
AcetophenoneKRED-P2-C029699S[3]
4'-MethoxyacetophenoneKRED1-Pglu (Pichia glucozyma)-60S[4]
4'-NitroacetophenoneKRED1-Pglu (Pichia glucozyma)->99S[4]
3'-AminoacetophenoneKRED1-Pglu (Pichia glucozyma)-93S[4]
3'-MethoxyacetophenoneKRED1-Pglu (Pichia glucozyma)-96S[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for biocatalytic ketone reduction and the crucial cofactor regeneration cycle.

experimental_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Analysis Biocatalyst Biocatalyst (Whole Cells / Isolated Enzyme) ReactionVessel Reaction Vessel (Incubation with stirring) Biocatalyst->ReactionVessel Substrate Prochiral Ketone Substrate->ReactionVessel Cofactor Cofactor (NAD(P)H) & Regeneration System Cofactor->ReactionVessel Buffer Buffer Solution Buffer->ReactionVessel Extraction Product Extraction ReactionVessel->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (e.g., Chiral GC) - Conversion - Enantiomeric Excess Purification->Analysis

Biocatalytic ketone reduction workflow.

cofactor_regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone Prochiral Ketone KRED Ketoreductase (KRED/ADH) Ketone->KRED Substrate Alcohol Chiral Alcohol KRED->Alcohol Product NAD NAD(P)+ KRED->NAD Oxidized Cofactor NADH NAD(P)H NADH->KRED Reduced Cofactor GDH Glucose Dehydrogenase (GDH) NAD->GDH Recycled Glucose Glucose Glucose->GDH Co-substrate Gluconolactone Glucono-δ-lactone GDH->NADH Regenerated GDH->Gluconolactone By-product

Enzyme-coupled cofactor regeneration.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of Acetophenone using Daucus carota (Carrot Root)

This protocol describes the use of fresh carrot root as a readily available biocatalyst for the asymmetric reduction of acetophenone.

Materials:

  • Fresh carrots (Daucus carota)

  • Acetophenone

  • Deionized water

  • Ethanol (for substrate dissolution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • Wash fresh carrots thoroughly with tap water and then with deionized water.

  • Cut the carrots into small pieces (approximately 1-2 cm cubes).

  • In a 250 mL Erlenmeyer flask, place 50 g of carrot pieces.

  • Prepare a stock solution of acetophenone in ethanol (e.g., 100 mg/mL).

  • Add 50 mL of deionized water to the flask containing the carrot pieces.

  • Add the acetophenone stock solution to the flask to a final substrate concentration of 1-2 mg/mL.

  • Seal the flask and place it on an orbital shaker at 150 rpm and 25-30°C.

  • Incubate the reaction for 24-72 hours. Monitor the reaction progress by taking aliquots at different time points.

  • After the reaction, filter the mixture to remove the carrot pieces.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product for conversion and enantiomeric excess using chiral gas chromatography (GC).

Protocol 2: Whole-Cell Bioreduction of a Prochiral Ketone using Rhodotorula mucilaginosa

This protocol outlines the use of the yeast Rhodotorula mucilaginosa for the asymmetric reduction of a prochiral ketone.[5]

Materials:

  • Rhodotorula mucilaginosa culture

  • Yeast extract peptone dextrose (YPD) medium

  • Prochiral ketone substrate

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Orbital shaker

Procedure:

  • Inoculate Rhodotorula mucilaginosa into YPD medium and grow at 28°C with shaking until the late exponential phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile phosphate buffer.

  • Resuspend the cell pellet in the reaction buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • In a reaction vessel, combine the cell suspension, the prochiral ketone substrate (e.g., 10-50 mM), and glucose (e.g., 1.5 equivalents relative to the substrate).

  • Incubate the reaction at 30°C with shaking.

  • Monitor the reaction progress by analyzing samples at regular intervals.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the product for conversion and enantiomeric excess.

Protocol 3: Bioreduction using an Isolated Ketoreductase (KRED) with Cofactor Regeneration

This protocol describes a typical procedure for the asymmetric reduction of a ketone using a commercially available or purified ketoreductase, coupled with an enzymatic cofactor regeneration system.

Materials:

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • Prochiral ketone substrate

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or β-Nicotinamide adenine dinucleotide (NAD⁺)

  • D-Glucose

  • Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare the reaction mixture by adding the buffer, NAD(P)⁺ (e.g., 1 mM), and D-glucose (e.g., 1.1 equivalents to the ketone).[6]

  • Add the Glucose Dehydrogenase (GDH) to the mixture (e.g., 1-5 U/mL).

  • If necessary, dissolve the prochiral ketone in a minimal amount of a water-miscible organic co-solvent and add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM).

  • Initiate the reaction by adding the Ketoreductase (KRED) (e.g., 1-10 U/mL).

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring.

  • Monitor the reaction by taking samples periodically and analyzing them by GC or HPLC.

  • Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

  • Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate.

  • Determine the conversion and enantiomeric excess of the product.

Protocol 4: Immobilization of a Ketoreductase on Epoxy-Activated Resin

Immobilization can enhance the stability and reusability of the enzyme. This protocol provides a general guideline for immobilizing a ketoreductase on an epoxy-activated resin.

Materials:

  • Ketoreductase (KRED)

  • Epoxy-activated resin (e.g., Sepabeads EC-EP)

  • High concentration buffer (e.g., 1 M potassium phosphate, pH 7.5)

  • Low concentration buffer (e.g., 20 mM potassium phosphate, pH 7.5)

  • Shaker or rotator

Procedure:

  • Equilibrate the epoxy-activated resin by washing it several times with the high concentration buffer.

  • Prepare a solution of the ketoreductase in the high concentration buffer. The protein loading will depend on the specific enzyme and support.

  • Add the enzyme solution to the equilibrated resin in a suitable vessel.

  • Incubate the mixture with gentle agitation (e.g., on a rotator) at room temperature for a specified time (e.g., 12-24 hours).

  • After incubation, filter the resin and wash it thoroughly with the low concentration buffer to remove any non-covalently bound enzyme.

  • The immobilized enzyme can be stored in buffer at 4°C until use.

  • The activity of the immobilized enzyme should be determined and compared to the free enzyme.

Protocol 5: Analysis of Chiral Alcohols by Gas Chromatography (GC)

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of chiral alcohols using a gas chromatograph equipped with a chiral column.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., β-cyclodextrin-based column)

  • High-purity carrier gas (e.g., hydrogen or helium)

  • Sample of the chiral alcohol product

  • Racemic standard of the alcohol

  • Solvent for sample dilution (e.g., ethyl acetate)

Procedure:

  • Prepare a standard solution of the racemic alcohol in the chosen solvent (e.g., 1 mg/mL).

  • Prepare a solution of the reaction product at a similar concentration.

  • Set up the GC method:

    • Injector Temperature: Typically 250°C.

    • Detector Temperature: Typically 250°C.

    • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to achieve separation of the enantiomers. A typical program might be: 60°C for 2 min, then ramp at 5°C/min to 180°C, and hold for 5 min. This will need to be optimized for the specific alcohol.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample from the biocatalytic reaction.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.

Conclusion

The biocatalytic production of chiral alcohols from prochiral ketones is a robust and versatile methodology. The choice of biocatalyst—whether whole cells of plants and microorganisms or isolated enzymes—depends on factors such as substrate scope, desired enantiomer, and process economics. The protocols and data presented in these application notes provide a solid foundation for researchers to implement and optimize these green and highly selective transformations in their own laboratories.

References

Application Notes: The Role of Halohydrin Dehalogenase in Enantioselective Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Halohydrin dehalogenases (HHDHs) are versatile biocatalysts renowned for their application in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.[1][2] These enzymes possess a unique dual catalytic activity. Primarily, they catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides.[3][4] Subsequently, in a reverse reaction, they can catalyze the ring-opening of these epoxide intermediates using a variety of negatively charged nucleophiles, including cyanide (CN⁻).[3][5] This latter activity is pivotal for the synthesis of β-hydroxynitriles, commonly known as cyanohydrins. The high enantioselectivity exhibited by certain HHDHs, such as HheC from Agrobacterium radiobacter AD1, makes them particularly valuable for producing optically pure cyanohydrins, which are crucial precursors for many pharmaceuticals, including the statin side-chain of atorvastatin.[3][6][7]

Reaction Mechanism The HHDH-catalyzed synthesis of cyanohydrins from halohydrins is a two-step process that occurs within the enzyme's active site.

  • Epoxide Formation (Dehalogenation): The enzyme first catalyzes an intramolecular nucleophilic substitution. A catalytic base in the active site, typically a tyrosine residue, abstracts a proton from the hydroxyl group of the halohydrin substrate.[4][6] This increases the nucleophilicity of the oxygen, which then attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and forming a cyclic epoxide intermediate.[4][6]

  • Epoxide Ring-Opening (Cyanolysis): The epoxide intermediate is then subjected to a nucleophilic attack by a cyanide ion. The HHDH enzyme facilitates this ring-opening reaction, resulting in the formation of a novel carbon-carbon bond and yielding the final β-hydroxynitrile (cyanohydrin) product.[3] The stereoselectivity of the process is often determined in this step, where the enzyme preferentially binds and orients one enantiomer of the epoxide for the nucleophilic attack.[3]

HHDH_Mechanism cluster_0 HHDH-Catalyzed Cyanohydrin Synthesis Halohydrin Vicinal Halohydrin (e.g., 1,3-Dichloro-2-propanol) Epoxide Epoxide Intermediate (e.g., Epichlorohydrin) Halohydrin->Epoxide Step 1: Dehalogenation (intramolecular cyclization) Cyanohydrin β-Hydroxynitrile (Cyanohydrin Product) Epoxide->Cyanohydrin Step 2: Epoxide Ring-Opening (Cyanolysis) Nucleophile Cyanide (CN⁻) Nucleophile Nucleophile->Epoxide Enzyme1 HHDH Enzyme1->Halohydrin Enzyme2 HHDH Enzyme2->Epoxide

Caption: HHDH-catalyzed two-step synthesis of cyanohydrins.

Quantitative Data Summary

The efficiency and selectivity of HHDH enzymes are critical for their application. The following tables summarize key quantitative data for HheC, one of the most studied halohydrin dehalogenases.

Table 1: Kinetic Parameters of HheC from Agrobacterium radiobacter AD1

Substrate kcat (s⁻¹) Km (mM) Reference
1,3-Dichloro-2-propanol 37 0.010 [4][6]
(R)-2-Chloro-1-phenylethanol 48.5 0.37 [6]

| (S)-2-Chloro-1-phenylethanol | 8.9 | 4.2 |[6] |

Table 2: Performance of HHDHs in the Synthesis of Chiral Intermediates

Enzyme Substrate Product Yield (%) Enantiomeric Excess (ee%) Application Reference
HheC Ethyl (S)-4-chloro-3-hydroxybutyrate Ethyl (R)-4-cyano-3-hydroxybutyrate ~85% >99% (for R-product) Atorvastatin side-chain precursor [1][3]
HheC 1,3-Dichloropropan-2-ol (S)-4-chloro-3-hydroxybutyronitrile High High (for S-product) Alternative route to statin precursor [3]

| HheC | Racemic Epibromohydrin | (S)-5-(bromomethyl)oxazolidin-2-one | 97% | 89% | Chiral oxazolidinones |[3] |

Experimental Protocols

The following protocols provide a general framework for utilizing HHDHs in cyanohydrin synthesis.

Protocol 1: Recombinant Expression and Purification of HHDH (HheC)

  • Gene Synthesis and Cloning: Synthesize the gene encoding HheC (Agrobacterium radiobacter AD1) with codon optimization for E. coli expression. Clone the gene into an expression vector (e.g., pET series) with an N- or C-terminal His-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Cultivation: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Continue cultivation at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-SO₄ pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris (15000 x g, 30 min, 4°C). Load the supernatant onto a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM). Elute the His-tagged HHDH with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM Tris-SO₄, pH 8.0) using dialysis or a desalting column.

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: HHDH Activity Assay (pH Indicator-Based)

This assay measures the release of protons during the dehalogenation reaction, which causes a pH drop in a weakly buffered system.[3][8]

  • Reagent Preparation:

    • Assay Buffer: 2 mM Tris-SO₄ buffer, pH 8.2.

    • pH Indicator: 1 mM Phenol Red solution.

    • Substrate Stock: 100 mM solution of a suitable halohydrin substrate (e.g., 1,3-dichloro-2-propanol) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 180 µL of Assay Buffer.

      • 10 µL of Phenol Red solution.

      • An appropriate amount of purified HHDH enzyme or cell-free extract.

    • Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 5 mM).

    • Immediately monitor the decrease in absorbance at 560 nm over time using a microplate reader at a constant temperature (e.g., 30°C).

  • Calculation: The initial rate of reaction is proportional to the rate of change in absorbance. A standard curve can be generated by adding known amounts of HCl to the assay mixture to correlate the change in absorbance to proton concentration. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol 3: Preparative Scale Synthesis of a Chiral Cyanohydrin

This protocol describes a general procedure for the kinetic resolution of a racemic epoxide using HHDH and cyanide.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 200 mM Tris-SO₄, pH 8.0).

    • Add the racemic epoxide substrate (e.g., racemic 2-chloro-1-phenylethanol is first converted to styrene oxide by the enzyme) to a final concentration of 5-20 mM.

    • Add sodium cyanide (NaCN) to a final concentration of 1.2-2.0 equivalents relative to the epoxide. Caution: Cyanides are highly toxic. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Enzymatic Reaction:

    • Add the purified HHDH enzyme (e.g., 10-100 µg/mL final concentration).

    • Stir the reaction mixture at a constant temperature (e.g., 22-30°C).

  • Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots.[8]

    • Quench the reaction in the aliquot (e.g., by adding acid or a water-immiscible organic solvent).

    • Extract the aliquot with an organic solvent (e.g., methyl tert-butyl ether or diethyl ether).[8]

    • Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product formation.[8] Use a chiral column to determine the enantiomeric excess (ee) of the product and remaining substrate.[8]

  • Work-up and Purification:

    • Once the desired conversion (typically ~50% for kinetic resolution) is reached, stop the reaction by acidifying the mixture to a pH below 7 (this also protonates residual cyanide to HCN, which must be handled with extreme care).

    • Extract the product from the aqueous phase using an appropriate organic solvent.

    • Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting cyanohydrin product using column chromatography if necessary.

Visualized Workflows and Relationships

Experimental_Workflow cluster_workflow General Experimental Workflow for Cyanohydrin Synthesis A 1. Enzyme Preparation (Expression & Purification) B 2. Reaction Setup (Buffer, Substrate, NaCN) A->B C 3. Enzymatic Reaction (Add HHDH, Incubate) B->C D 4. Reaction Monitoring (Periodic Sampling) C->D F 6. Reaction Work-up (Quenching & Extraction) C->F E 5. Analysis (Chiral GC/HPLC for Conversion & ee%) D->E G 7. Product Purification (Column Chromatography) F->G

Caption: A generalized workflow for HHDH-catalyzed cyanohydrin synthesis.

HHDH_vs_HNL cluster_pathways Comparison of Enzymatic Routes to Cyanohydrins cluster_HNL Hydroxynitrile Lyase (HNL) Pathway cluster_HHDH Halohydrin Dehalogenase (HHDH) Pathway Carbonyl Aldehyde or Ketone Cyanohydrin_HNL Cyanohydrin Carbonyl->Cyanohydrin_HNL HNL HCN_HNL + HCN Halohydrin Halohydrin Epoxide Epoxide Halohydrin->Epoxide HHDH (Step 1) Cyanohydrin_HHDH Cyanohydrin Epoxide->Cyanohydrin_HHDH HHDH (Step 2) HCN_HHDH + CN⁻

Caption: Comparison of HHDH and HNL pathways for cyanohydrin synthesis.

References

Application in the Synthesis of Carbapenem Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key carbapenem precursors, essential intermediates in the development of carbapenem antibiotics. The methodologies outlined below focus on stereoselective chemical synthesis and enzymatic pathways, offering a valuable resource for researchers in antibacterial drug discovery and development.

Introduction

Carbapenems are a potent class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] The synthesis of the carbapenem core, a bicyclic β-lactam ring system, is a complex challenge that requires precise stereochemical control. This document details two key approaches for the synthesis of carbapenem precursors: a rhodium-catalyzed asymmetric hydroformylation for the synthesis of 1-methylcarbapenem intermediates and a biosynthetic pathway leveraging a cascade of enzymatic reactions.

Chemical Synthesis Approach: Rhodium-Catalyzed Asymmetric Hydroformylation

A highly effective method for the stereoselective synthesis of key 1-methylcarbapenem intermediates is through the asymmetric hydroformylation of a 4-vinyl β-lactam.[3] This reaction, catalyzed by a zwitterionic rhodium complex with a chiral phosphine ligand, yields branched aldehydes with high regio- and stereoselectivity. These aldehydes are crucial precursors for 1-methylcarbapenem antibiotics.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data for the rhodium-catalyzed hydroformylation of different 4-vinyl β-lactam substrates.

SubstrateCatalyst SystemBranched:Linear Ratioβ:α Isomer RatioReference
(3S,4R)-3-[(R)-1-(tert-butyldimethyl-silyloxy)ethyl]-4-vinyl-2-azetidinone (5a)(NBD)Rh+(C6H5B-Ph3) / (S,S)-BDPP97:391:9[3]
(3S,4R)-1-N-BOC-3-[(R)-1-methoxyethyl]-4-vinyl-2-azetidinone (5q)(NBD)Rh+(C6H5B-Ph3) / (S,S)-BDPP>99:1>99:1[3]
Experimental Protocol: Asymmetric Hydroformylation

This protocol is based on the methodology described by Park, Alberico, and Alper.[3]

Materials:

  • (3S,4R)-3-[(R)-1-(tert-butyldimethyl-silyloxy)ethyl]-4-vinyl-2-azetidinone (Substrate 5a)

  • Zwitterionic rhodium catalyst: (NBD)Rh+(C6H5B-Ph3)

  • Chiral phosphine ligand: (S,S)-2,4-bis(diphenylphosphino)pentane ((S,S)-BDPP)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • High-pressure reactor equipped with a magnetic stir bar

  • Syngas (1:1 mixture of CO and H2)

Procedure:

  • In a glovebox, add the rhodium catalyst and the chiral ligand to a high-pressure reactor.

  • Add the anhydrous, degassed solvent to dissolve the catalyst and ligand.

  • Add the 4-vinyl β-lactam substrate to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 40 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Open the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the resulting aldehyde product by column chromatography on silica gel.

Biosynthetic Approach: Enzymatic Synthesis of the Carbapenem Core

The biosynthesis of the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylic acid, is a highly efficient three-step enzymatic process.[5][6] This pathway offers a green and highly stereospecific alternative to chemical synthesis. The key enzymes involved are Carboxymethylproline synthase (CarB), Carbapenam synthetase (CarA), and Carbapenem synthase (CarC).[5][7]

Biosynthetic Pathway Diagram

Carbapenem_Biosynthesis cluster_0 Biosynthesis of (5R)-Carbapen-2-em-3-carboxylate L-Glutamate_gamma-semialdehyde L-Glutamate γ-semialdehyde Carboxymethylproline (2S,5S)-Carboxymethylproline L-Glutamate_gamma-semialdehyde->Carboxymethylproline CarB Malonyl-CoA Malonyl-CoA Carbapenam (3S,5S)-Carbapenam Carboxymethylproline->Carbapenam CarA (ATP-dependent) Epimerized_Carbapenam (3S,5R)-Carbapenam Carbapenam->Epimerized_Carbapenam CarC (Epimerization) Carbapenem (5R)-Carbapen-2-em-3-carboxylate Epimerized_Carbapenam->Carbapenem CarC (Desaturation)

Caption: Enzymatic cascade for carbapenem biosynthesis.

Experimental Protocol: In Vitro Reconstitution of Carbapenem Synthesis

This protocol is a generalized procedure based on the principles of reconstituting biosynthetic pathways in vitro, as suggested by the literature.[5][6]

Materials:

  • Purified enzymes: CarB, CarA, and CarC

  • L-glutamate γ-semialdehyde (or L-pyrrolidine-5-carboxylic acid)

  • Malonyl-CoA

  • ATP (for CarA activity)

  • α-ketoglutarate and ascorbate (for CarC activity)[8]

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Incubator

  • Analytical instrumentation for product detection (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the buffer solution, L-glutamate γ-semialdehyde, and malonyl-CoA.

  • Add the purified CarB enzyme to the reaction mixture to initiate the synthesis of (2S,5S)-carboxymethylproline.

  • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

  • To the same reaction mixture, add ATP and the purified CarA enzyme to catalyze the formation of the β-lactam ring, yielding (3S,5S)-carbapenam.

  • Continue the incubation under the same conditions.

  • Finally, add α-ketoglutarate, ascorbate, and the purified CarC enzyme to facilitate the C5 epimerization and subsequent C2-C3 desaturation to produce the final (5R)-carbapen-2-em-3-carboxylic acid.

  • Incubate the complete reaction mixture for a final period.

  • Terminate the reaction by adding a quenching agent (e.g., methanol or acid).

  • Analyze the reaction products by HPLC or LC-MS to confirm the synthesis of the carbapenem precursor.

Logical Workflow for Precursor Synthesis Strategy Selection

The choice between a chemical or biosynthetic route for carbapenem precursor synthesis depends on several factors, including the desired stereochemistry, scalability, and the availability of starting materials and enzymes.

Synthesis_Strategy Start Define Target Carbapenem Precursor Stereochem Specific Stereochemistry Required? Start->Stereochem Chem_Synth Chemical Synthesis (e.g., Rh-catalyzed) Stereochem->Chem_Synth Yes Bio_Synth Biosynthetic Route (Enzymatic) Stereochem->Bio_Synth Yes, matches natural pathway Scalability Scalability a Major Concern? Chem_Synth->Scalability Lab_Scale Enzymatic Route Feasible Bio_Synth->Lab_Scale Large_Scale Optimize Chemical Process Scalability->Large_Scale Yes Scalability->Lab_Scale No End Synthesized Precursor Large_Scale->End Lab_Scale->End

Caption: Decision workflow for synthesis strategy.

References

Application Notes & Protocols for Whole-Cell Biotransformation in the Production of (S)-Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral alcohols, particularly in their (S)-enantiomeric form, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Traditional chemical synthesis of these enantiomerically pure compounds often involves hazardous reagents, extreme reaction conditions, and complex purification steps. Whole-cell biotransformation presents a green and efficient alternative, leveraging the inherent stereoselectivity of microbial enzymes to catalyze the asymmetric reduction of prochiral ketones to their corresponding (S)-alcohols with high yields and excellent enantiomeric excess. This approach offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification and the presence of endogenous systems for cofactor regeneration, which is essential for the reductase enzymes involved.[1][2]

This document provides detailed application notes and protocols for the production of (S)-alcohols using whole-cell biocatalysts.

Data Presentation: Performance of Various Whole-Cell Biocatalysts

The following table summarizes the performance of different microbial whole-cell systems in the asymmetric reduction of various prochiral ketones to produce (S)-alcohols.

MicroorganismSubstrate (Prochiral Ketone)Co-substrate/Cofactor SystemConversion (%)Enantiomeric Excess (e.e.) (%)ProductReference
Rhodotorula rubraAcetophenone derivativeGlucose98>99(S)-1-phenylethanol derivative[1]
Aspergillus sclerotiorum (immobilized)2-chloroacetophenoneNot specified>99>99(S)-2-chloro-1-phenylethanol[1]
Penicillium citrinum (immobilized)2-chloroacetophenoneNot specified95>99(S)-2-chloro-1-phenylethanol[1]
Recombinant E. coli expressing ADH-AVarious aryl, linear, and cyclic ketones2-propanolNot specified>99 for most substratesCorresponding (S)-alcohols[3]
Rhodotorula rubra MIM147 (immobilized)β-ketonitrilesGlucose (in NADES)>9596-99(S)-β-hydroxynitriles[4]
Pichia methanolica SC 13825Keto-methyl esterNot specified9899(S)-hydroxy methyl ester[5]

Experimental Protocols

The following are detailed methodologies for key experiments in whole-cell biotransformation for (S)-alcohol production.

Protocol 1: General Procedure for Asymmetric Reduction of Prochiral Ketones with Microorganisms

This protocol is a generalized procedure based on common practices reported in the literature.[6]

1. Microorganism Cultivation:

  • Maintain stock cultures of the selected microorganism (e.g., Rhodotorula rubra, Aspergillus sclerotiorum) on an appropriate solid medium (e.g., Sabouraud Dextrose Agar) at 4°C.
  • Before use in biotransformation, subculture the microorganism and grow fresh cultures.
  • Inoculate a suitable liquid medium (e.g., Sabouraud broth) in Erlenmeyer flasks with freshly obtained cells.
  • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-30°C) until the culture reaches a constant cell density (late exponential or early stationary phase), which can be monitored by measuring the optical density (OD) at 600 nm or by determining the dry cell weight.[6]

2. Whole-Cell Biotransformation:

  • Prepare a stock solution of the prochiral ketone substrate by dissolving it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to avoid issues with low solubility in aqueous media.[3][6]
  • Once the microbial culture has reached the desired cell density, add the substrate solution to the culture flasks. The final substrate concentration typically ranges from 1 to 50 mM, depending on the substrate's toxicity to the cells.[2]
  • If required for cofactor regeneration, add a co-substrate such as glucose (e.g., 1-5% w/v).[2][7]
  • Continue the incubation under the same conditions for a specified period, which can range from a few hours to several days.[6] The progress of the reaction can be monitored by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

3. Product Extraction and Analysis:

  • After the desired conversion is achieved, separate the microbial cells from the culture medium by centrifugation or filtration.
  • Extract the product from the supernatant using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.
  • Purify the resulting crude product using column chromatography if necessary.
  • Determine the conversion and enantiomeric excess of the chiral alcohol product using chiral GC or chiral HPLC.

Protocol 2: Biotransformation using Immobilized Whole Cells

Immobilization can enhance the stability and reusability of the whole-cell biocatalyst.[1][8]

1. Cell Immobilization:

  • Harvest the microbial cells from the culture medium by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
  • Immobilize the cells using a suitable method. A common method is entrapment in a polymer matrix like calcium alginate or carrageenan. Another approach is adsorption onto a solid support like silica gel.[1]
  • For entrapment, mix the cell paste with a solution of sodium alginate and then extrude the mixture dropwise into a calcium chloride solution to form beads.
  • Wash the resulting immobilized cell beads with buffer before use.

2. Biotransformation with Immobilized Cells:

  • The biotransformation can be carried out in a batch reactor or a packed bed reactor for continuous operation.[4]
  • For a batch process, add the immobilized cells to a reaction mixture containing the substrate and co-substrate in a buffer solution.
  • Agitate the mixture to ensure proper mixing.
  • For a continuous process, pack the immobilized cells into a column and continuously feed the substrate solution through the column.[4]
  • Monitor the reaction and process the product as described in Protocol 1. The immobilized cells can often be recovered and reused for multiple reaction cycles.

Mandatory Visualization

Whole_Cell_Biotransformation_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_dsp Downstream Processing Culture Microorganism Stock Culture Inoculation Inoculation of Liquid Medium Culture->Inoculation Growth Cell Growth & Cultivation Inoculation->Growth Harvest Cell Harvesting (Centrifugation) Growth->Harvest Biocatalyst Whole Cells (Free or Immobilized) Harvest->Biocatalyst Substrate Prochiral Ketone + Co-substrate ReactionVessel Bioreactor Substrate->ReactionVessel Biocatalyst->ReactionVessel Separation Cell-Supernatant Separation ReactionVessel->Separation Extraction Product Extraction Separation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (GC/HPLC) Conversion & e.e. Purification->Analysis FinalProduct (S)-Alcohol Analysis->FinalProduct

Caption: Workflow for (S)-alcohol production via whole-cell biotransformation.

References

Troubleshooting & Optimization

Technical Support Center: (S)-4-Chloro-3-hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-4-Chloro-3-hydroxybutyronitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The two main approaches are chemical synthesis and biocatalytic synthesis. Chemical synthesis often involves the ring-opening of (S)-epichlorohydrin with a cyanide source.[1][2] Biocatalytic methods typically employ enzymes like halohydrin dehalogenases or carbonyl reductases for higher enantioselectivity and milder reaction conditions.[3][4]

Q2: Why is the enantiomeric purity of this compound important?

A2: this compound is a key chiral building block in the synthesis of several pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin.[1][5][6] The biological activity of these drugs is often specific to one enantiomer, making high enantiomeric purity of the intermediates critical for therapeutic efficacy and safety.[5]

Q3: What are the common analytical techniques to determine the yield and enantiomeric excess (ee%)?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are the primary methods for determining the chemical purity and enantiomeric excess of the product.[1][7][8][9][10]

Troubleshooting Guide

Issue 1: Low Yield in Chemical Synthesis

  • Question: My yield is consistently low when synthesizing this compound from (S)-epichlorohydrin and sodium cyanide. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors:

    • pH Control: The pH of the reaction is critical. A pH range of 7.3 to 8.0 is often optimal to minimize the formation of byproducts.[11] Some protocols suggest maintaining a pH between 7.9 and 8.2.[2] Using a buffer system, such as citric acid, can help maintain the desired pH.[2]

    • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, typically between 20-25°C, is important to prevent side reactions.[2][12]

    • Reaction Time: Ensure the reaction goes to completion. Stirring for an extended period (e.g., 10 hours) after the initial reaction may be necessary.[2][6]

    • Purity of Starting Materials: The purity of (S)-epichlorohydrin can significantly impact the yield and purity of the final product.

Issue 2: Poor Enantioselectivity (Low ee%) in Biocatalytic Synthesis

  • Question: The enantiomeric excess of my this compound is below the desired >99% when using a biocatalytic method. How can I improve this?

  • Answer: Poor enantioselectivity in biocatalytic reactions can be addressed by:

    • Enzyme Selection and Engineering: The choice of enzyme is crucial. For instance, using a mutant halohydrin dehalogenase, such as HheC W249F, has been shown to significantly improve enantioselectivity compared to the wild-type enzyme.[3]

    • Substrate Choice: Using a prochiral substrate like 1,3-dichloro-2-propanol (1,3-DCP) with certain halohydrin dehalogenases can lead to higher enantiomeric excess compared to using racemic epichlorohydrin.[3]

    • Optimization of Reaction Conditions: Factors such as pH, temperature, and substrate concentration need to be optimized for the specific enzyme being used.[13] For example, with halohydrin dehalogenase HheC, pH optimization was critical to achieving high ee%.[3]

    • Cofactor Regeneration: For reductase-based systems, ensuring efficient regeneration of the cofactor (e.g., NADH or NADPH) is essential for maintaining high enzyme activity and enantioselectivity.[4][14][15]

Issue 3: Byproduct Formation

  • Question: I am observing significant byproduct formation during my synthesis. What are the common byproducts and how can I minimize them?

  • Answer: In chemical synthesis, a common issue is the formation of glycidonitrile. This can be minimized by careful control of the reaction pH. A slightly acidic to neutral pH can favor the desired reaction pathway. The use of a proper buffering agent is recommended. In biocatalytic routes, side reactions can occur depending on the substrate and enzyme. Proper optimization of reaction conditions and enzyme selection can help reduce unwanted byproducts.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Reference
Chemical Synthesis(S)-EpichlorohydrinSodium Cyanide, Citric Acid91.399.3[1][2]
Biocatalytic (HHDH)1,3-Dichloro-2-propanolHalohydrin Dehalogenase (HheC W249F mutant)8697.5[3]
Biocatalytic (Reductase)Ethyl 4-chloro-3-oxobutanoateCarbonyl Reductase, Glucose Dehydrogenase91>99[4]

Experimental Protocols

Protocol 1: Chemical Synthesis from (S)-Epichlorohydrin

  • Add 75 L of water to a suitable reactor, followed by the desired amount of (S)-epichlorohydrin (with a known ee% of >99%).

  • Under constant stirring, slowly and simultaneously add a 25% aqueous solution of sodium cyanide and a 50% aqueous solution of citric acid over approximately 1 hour.

  • Maintain the internal temperature of the reactor between 22-25°C and the pH between 7.9 and 8.2 throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature.

  • Upon completion, add sodium chloride to the reaction mixture and stir until it dissolves.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.[2][6]

  • Determine the yield and enantiomeric excess using GC or HPLC.[1]

Protocol 2: Biocatalytic Synthesis using Halohydrin Dehalogenase (HheC W249F)

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer) and the prochiral substrate 1,3-dichloro-2-propanol (1,3-DCP) at a concentration of 10 g/L.

  • Add the purified HheC W249F mutant enzyme to the reaction mixture.

  • Maintain the reaction at an optimized pH and temperature with constant stirring.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the product if necessary.

  • Analyze the final product for yield and enantiomeric excess.[3]

Visualizations

Synthesis_Routes cluster_0 Chemical Synthesis cluster_1 Biocatalytic Synthesis Epichlorohydrin Epichlorohydrin Product_Chem (S)-4-Chloro-3- hydroxybutyronitrile Epichlorohydrin->Product_Chem Ring Opening NaCN NaCN NaCN->Product_Chem Cyanide Source Prochiral_Substrate 1,3-Dichloro-2-propanol Product_Bio (S)-4-Chloro-3- hydroxybutyronitrile Prochiral_Substrate->Product_Bio Enzymatic Conversion Enzyme Halohydrin Dehalogenase Enzyme->Product_Bio Catalyst

Caption: Comparison of Chemical and Biocatalytic Synthesis Routes.

Troubleshooting_Yield Start Low Yield Issue Check_pH Is pH in optimal range (7.3-8.2)? Start->Check_pH Adjust_pH Adjust pH using a buffer system. Check_pH->Adjust_pH No Check_Temp Is temperature controlled (20-25°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Implement cooling to maintain temperature. Check_Temp->Control_Temp No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Control_Temp->Check_Time Increase_Time Increase stirring time post-addition. Check_Time->Increase_Time No Purity_Check Check purity of starting materials. Check_Time->Purity_Check Yes Increase_Time->Purity_Check End Yield Improved Purity_Check->End

Caption: Troubleshooting Workflow for Low Yield in Chemical Synthesis.

Biocatalytic_Pathway Substrate 1,3-Dichloro-2-propanol Intermediate Epichlorohydrin (Enzyme-bound) Substrate->Intermediate Dehalogenation Enzyme Halohydrin Dehalogenase (HheC W249F) Enzyme->Intermediate Product This compound Intermediate->Product Nucleophilic Attack Cofactor Cyanide Ion (CN-) Cofactor->Intermediate

Caption: Biocatalytic Pathway using Halohydrin Dehalogenase.

References

Technical Support Center: Optimization of pH and Temperature in Epichlorohydrin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions involving epichlorohydrin (ECH). Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and key data to help ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during epichlorohydrin reactions, with a focus on optimizing pH and temperature.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product Suboptimal Reaction Temperature: Incorrect temperature can lead to slow reaction rates or decomposition of reactants and products.[1]Optimize Temperature: Experiment with a temperature range suitable for your specific reaction. For instance, in reactions with 2-aminophenol, a range of 50-60°C is often effective for both the initial reaction and subsequent cyclization.[1] For reactions with polyamines, a lower temperature range of 25-40°C can help prevent the formation of unwanted byproducts.[2][3]
Incorrect pH: The pH of the reaction medium can significantly affect the reaction rate and the stability of epichlorohydrin.Control pH: The optimal pH is reaction-specific. For dehydrochlorination steps, a strong base like sodium hydroxide is used to maintain alkaline conditions.[1] However, be aware that alkaline conditions can also promote the hydrolysis of epichlorohydrin.[4]
Incorrect Molar Ratio: An inappropriate ratio of epichlorohydrin to the nucleophile can result in incomplete conversion or side reactions.[1]Adjust Molar Ratio: Often, using a molar excess of epichlorohydrin can favor the formation of the desired product.[1] For example, a molar ratio of 1:9 to 1:15 of 2-aminophenol to epichlorohydrin has been shown to be effective.[1]
Poor Quality Reagents: Impurities in starting materials can interfere with the reaction.[1]Use Pure Reagents: Ensure the purity of your nucleophile and distill epichlorohydrin before use if necessary.[1]
Formation of Multiple Products (Low Selectivity) Reaction at Multiple Nucleophilic Sites: Molecules with multiple nucleophilic centers (e.g., amino and hydroxyl groups in 2-aminophenol) can react at different sites.[1]Protect Functional Groups: To enhance selectivity, protect one of the nucleophilic groups. For example, protecting the amino group of 2-aminophenol can favor O-alkylation.[1]
Side Reactions: Undesirable reactions such as the hydrolysis of epichlorohydrin to form glycidol, monochloropropanediol (MCPD), or dichloropropanol (DCP) can occur, especially in aqueous environments.[4][5]Control Reaction Conditions: Carefully control the temperature and the rate of reagent addition to minimize side reactions.[1] In aqueous media, be mindful of pH, as both acidic and alkaline conditions can influence the rate of hydrolysis.[5][6]
Formation of a Tarry, Intractable Mixture Polymerization: Uncontrolled reaction conditions, particularly high temperatures, can lead to the polymerization of epichlorohydrin.[1]Maintain Strict Temperature Control: Use a water or oil bath to maintain a stable and appropriate reaction temperature.[1]
Use of a Solvent: Performing the reaction in a suitable solvent can help to control the reaction rate and prevent polymerization.[1]Select an Appropriate Solvent: The choice of solvent can influence the reaction outcome. Polar solvents may be used, but their potential to react with epichlorohydrin should be considered.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of in epichlorohydrin chemistry?

A1: The most common side reactions are hydrolysis and polymerization. Epichlorohydrin can react with water to form 1-chloro-2,3-propanediol (MCPD) and other byproducts.[2][5] This hydrolysis is influenced by both pH and temperature.[5][6] Polymerization can occur, especially at elevated temperatures, leading to the formation of intractable tars.[1]

Q2: How does pH affect the stability and reactivity of epichlorohydrin?

A2: The pH of the reaction medium is a critical parameter. Under alkaline conditions, the rate of hydrolysis of epichlorohydrin to glycidol and subsequently glycerine can be significantly increased.[4] While alkaline conditions are necessary for certain steps like dehydrochlorination, careful control is required to minimize unwanted hydrolysis.[1][9] Acidic conditions can also catalyze the ring-opening of the epoxide.[10]

Q3: What is a typical temperature range for epichlorohydrin reactions?

A3: The optimal temperature is highly dependent on the specific reaction. For example, reactions with 2-aminophenol are often carried out between 50-60°C.[1] In contrast, to minimize the formation of byproducts like 1,3-dichloro-2-propanol in reactions with polyamines, a lower temperature range of 25-40°C is recommended.[2][3] It is crucial to avoid excessively high temperatures which can lead to polymerization and decomposition.[1][11]

Q4: How can I monitor the progress of my epichlorohydrin reaction?

A4: Several analytical techniques can be used to monitor the reaction. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to track the concentration of reactants and products over time.[5][6][12] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and reaction monitoring.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing epichlorohydrin reactions.

Table 1: Recommended Temperature Ranges for Specific Reactions

Reactant/ProcessRecommended Temperature Range (°C)Notes
2-Aminophenol50 - 60For initial reaction and subsequent cyclization.[1]
Polyamines25 - 40To minimize the formation of byproducts like DCP and CPD.[2][3]
Dehydrochlorination (with NaOH)52 - 55Following the initial reaction with 2-aminophenol.[1]
Dichloropropanol Saponification61Optimized condition when using NaOH.[14]

Table 2: Influence of pH on Epichlorohydrin Hydrolysis Half-Life in Water

Temperature (°C)pHHalf-Life (t½)Notes
207160 hoursHydrolysis is slow at neutral pH and ambient temperature.[4]
3075 hoursThe rate of hydrolysis increases with temperature.[4]
Ambient4N NaOH~15 minutesAlkaline conditions significantly accelerate hydrolysis.[4]

Experimental Protocols

Protocol 1: Synthesis of a Glycidyl Ether from 2-Aminophenol and Epichlorohydrin

This protocol is adapted from a procedure for the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol.[1]

Materials:

  • 2-Aminophenol

  • Epichlorohydrin (distilled before use)

  • Sodium hydroxide (NaOH), 50% w/w aqueous solution

  • Water

  • Nitrogen gas

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, charge 0.5 mol of 2-aminophenol, 3 mol of epichlorohydrin, and 7 ml of water.

  • Initial Mixing: Stir the mixture slowly under a nitrogen atmosphere at 30°C for 30 minutes to achieve a homogeneous solution.

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 6 hours.

  • Dehydrochlorination: Cool the reaction mixture to 52-55°C. Add 1.5 mol of NaOH (as a 50% w/w aqueous solution) dropwise over 3 hours. Maintain the mixture at this temperature for an additional 3 hours.

  • Work-up:

    • Cool the reaction mixture and separate the organic phase.

    • Filter the organic phase and wash it several times with distilled water to remove residual sodium chloride.

    • Extract the aqueous phase with a suitable organic solvent.

    • Combine the organic phases, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_dehydrochlorination Dehydrochlorination cluster_workup Work-up & Purification reactants Charge Reactants (2-Aminophenol, ECH, Water) mixing Homogenize at 30°C reactants->mixing heating React at 60°C for 6h mixing->heating cooling1 Cool to 52-55°C heating->cooling1 naoh_add Add NaOH (50% aq.) dropwise over 3h cooling1->naoh_add heating2 Maintain at 52-55°C for 3h naoh_add->heating2 separation Separate Organic Phase heating2->separation washing Wash with Water separation->washing extraction Solvent Extraction washing->extraction drying Dry Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification

Caption: Workflow for the synthesis of a glycidyl ether from 2-aminophenol and epichlorohydrin.

troubleshooting_logic decision decision solution solution start Low Product Yield temp_check Is temperature optimized? start->temp_check ph_check Is pH controlled? temp_check->ph_check Yes optimize_temp Adjust temperature (e.g., 50-60°C or 25-40°C) temp_check->optimize_temp No ratio_check Is molar ratio correct? ph_check->ratio_check Yes control_ph Implement pH control (e.g., buffered system or base addition) ph_check->control_ph No purity_check Are reagents pure? ratio_check->purity_check Yes adjust_ratio Use excess ECH (e.g., 1:9 to 1:15) ratio_check->adjust_ratio No purify_reagents Distill ECH, check nucleophile purity purity_check->purify_reagents No success Yield Improved purity_check->success Yes optimize_temp->temp_check control_ph->ph_check adjust_ratio->ratio_check purify_reagents->purity_check

Caption: Troubleshooting flowchart for addressing low product yield in epichlorohydrin reactions.

References

Technical Support Center: Synthesis of 4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-chloro-3-hydroxybutyronitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and resolve common issues related to side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common side products observed during the synthesis of 4-chloro-3-hydroxybutyronitrile from epichlorohydrin and a cyanide source?

A1: The synthesis is highly sensitive to reaction conditions, particularly pH. The primary side products depend on whether the environment is acidic or basic.

  • Under Basic Conditions (pH > 8.0): The most prevalent side products are 3-hydroxyglutaronitrile and 4-hydroxycrotononitrile.[1][2][3] These are formed through an intramolecular rearrangement of the desired product.

  • Under Acidic Conditions (pH < 7.0): The acidic environment can catalyze the ring-opening of the epichlorohydrin starting material, leading to the formation of 1,3-dichloroisopropanol and 3,4-dihydroxybutyronitrile.[2]

  • High Temperatures: Elevated temperatures can lead to the uncontrolled polymerization of epichlorohydrin, resulting in a low yield of the desired product and the formation of intractable residues.[3][4]

Q2: My reaction mixture contains a significant amount of 3-hydroxyglutaronitrile. What is the likely cause and how can I minimize it?

A2: The formation of 3-hydroxyglutaronitrile is a strong indicator that the reaction pH is too basic.[2] Under basic conditions, the hydroxyl group of the initially formed 4-chloro-3-hydroxybutyronitrile can attack the chloromethyl group in an intramolecular fashion. This forms a 3,4-epoxybutyronitrile intermediate, which is then attacked by another cyanide ion to yield 3-hydroxyglutaronitrile.[2]

Troubleshooting Steps:

  • Strict pH Control: The most critical parameter is maintaining the reaction pH in the optimal range of 7.0 to 8.0, with a more precise range of 7.3 to 7.8 often cited for best results.[1][2]

  • Monitoring: Use a calibrated pH meter and ensure consistent monitoring throughout the addition of reagents.

  • Buffered System: Employing a buffer, such as citric acid, can help maintain the pH within the desired window.[5]

Q3: I am observing impurities that I've identified as 1,3-dichloroisopropanol and 3,4-dihydroxybutyronitrile. Why is this happening?

A3: These side products are characteristic of a reaction environment that is too acidic.[2] An acidic pH promotes the acid-catalyzed hydrolysis of the epoxide ring of the starting material, epichlorohydrin, before the cyanide has a chance to react. This leads to the formation of the corresponding diol and dichloro-alcohol impurities.

Troubleshooting Steps:

  • pH Adjustment: Ensure the reaction is not initiated under acidic conditions. The pH should be adjusted to the 7.0-8.0 range before or during the addition of epichlorohydrin.[2]

  • Reagent Addition Order: A recommended procedure involves preparing the buffered cyanide solution first and adjusting its pH to the target range before slowly adding the epichlorohydrin.[1][2]

Q4: My yield is very low, and I'm left with a thick, undistillable residue. What is the likely cause?

A4: This issue commonly points to the polymerization of epichlorohydrin. Epichlorohydrin can undergo violent and uncontrollable polymerization in the presence of strong acids, strong bases, or excessive heat.[4] The reaction is also exothermic, and a failure to control the internal temperature can trigger polymerization.[3]

Troubleshooting Steps:

  • Temperature Control: Maintain a strict reaction temperature, typically between 20-25°C.[5][6] Use an ice bath or cooling jacket to manage the exothermic nature of the reaction.

  • Slow Addition: Add the epichlorohydrin dropwise to the cyanide solution to control the reaction rate and heat generation.[3]

  • Avoid Contaminants: Ensure reactants and solvents are free from strong acid or base contaminants that could initiate polymerization.

Data on Reaction Conditions

The following table summarizes various reported reaction conditions and the corresponding outcomes, highlighting the importance of precise control over key parameters.

ParameterCondition 1Condition 2Condition 3OutcomeReference
Cyanide Source Potassium CyanideSodium CyanideSodium Cyanide-[1][5][6]
Acid for pH Control Acetic AcidSulfuric AcidCitric Acid-[1][5][6]
pH Range 8.0 - 10.07.3 - 7.87.9 - 8.0Higher pH increases side products. Optimal range is slightly basic.[1][2][6]
Temperature 20 - 25°CNot specified22 - 25°CTightly controlled temperature prevents polymerization.[5][6]
Yield 78.4%~90%91.3%High yields are achievable with optimized conditions.[1][5][6]
Chemical Purity Not specified95.8% (GC)99.1%Strict pH and temperature control leads to higher purity.[1][5]

Reaction and Troubleshooting Diagrams

The following diagrams illustrate the chemical pathways leading to side products and a logical workflow for troubleshooting common experimental issues.

reaction_pathway ECH Epichlorohydrin Product 4-chloro-3-hydroxybutyronitrile (Desired Product) ECH->Product Optimal Path pH 7.0 - 8.0 Side_Acid1 1,3-dichloroisopropanol ECH->Side_Acid1 Acid-Catalyzed Ring Opening Side_Acid2 3,4-dihydroxybutyronitrile ECH->Side_Acid2 Acid-Catalyzed Ring Opening Polymer Polymerization Residue ECH->Polymer High Temp or Strong Acid/Base CN Cyanide (CN⁻) CN->Product Optimal Path pH 7.0 - 8.0 Side_Basic1 3-hydroxyglutaronitrile CN->Side_Basic1 Nucleophilic Attack Intermediate 3,4-epoxybutyronitrile (Intermediate) Product->Intermediate Intramolecular Rearrangement Side_Basic2 4-hydroxycrotononitrile cond2 Acidic Conditions (pH < 7) Intermediate->Side_Basic1 Nucleophilic Attack Intermediate->Side_Basic2 β-elimination cond1 Basic Conditions (pH > 8)

Caption: Reaction pathways in the synthesis of 4-chloro-3-hydroxybutyronitrile.

troubleshooting_workflow start Problem Observed (e.g., Low Yield, Impurities) check_impurities Identify Side Products (GC, NMR) start->check_impurities is_basic 3-hydroxyglutaronitrile or 4-hydroxycrotononitrile detected? check_impurities->is_basic Yes is_polymer High viscosity or undistillable residue observed? check_impurities->is_polymer No fix_basic ACTION: 1. Lower reaction pH to 7.3-7.8. 2. Use a buffer (e.g., citric acid). 3. Ensure calibrated pH meter. is_basic->fix_basic Yes is_acidic 1,3-dichloroisopropanol or 3,4-dihydroxybutyronitrile detected? is_basic->is_acidic No end Re-run Experiment with Optimized Conditions fix_basic->end fix_acidic ACTION: 1. Increase reaction pH to 7.3-7.8. 2. Check reagent addition order. 3. Ensure no acidic contaminants. is_acidic->fix_acidic Yes is_acidic->is_polymer No fix_acidic->end fix_polymer ACTION: 1. Improve temperature control (20-25°C). 2. Slow down epichlorohydrin addition. 3. Check for strong acid/base contamination. is_polymer->fix_polymer Yes is_polymer->end No, other issue fix_polymer->end

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

Key Experimental Protocol: Optimized Synthesis

This protocol is a generalized procedure based on common practices aimed at maximizing yield and purity.[1][5] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Epichlorohydrin

  • Sodium Cyanide (or Potassium Cyanide)

  • Citric Acid (or other suitable acid for pH control)

  • Water (deionized)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Calibrated pH meter

  • Reaction vessel with overhead stirrer, dropping funnel, and temperature probe, equipped with a cooling bath.

Procedure:

  • Prepare Cyanide Solution: In the reaction vessel, dissolve the sodium cyanide in water.

  • pH Adjustment: Begin stirring and cool the solution to 20-22°C. Slowly add an aqueous solution of citric acid to adjust the pH to between 7.9 and 8.0. It is critical to perform this step carefully to avoid overshooting the pH.[5]

  • Epichlorohydrin Addition: Once the pH is stable, begin the dropwise addition of epichlorohydrin. Monitor the temperature closely and maintain it between 22-25°C using the cooling bath. The addition should typically be carried out over 1 hour.[5]

  • Reaction: After the addition is complete, continue stirring the mixture at 22-25°C. The reaction progress can be monitored by GC analysis. A typical reaction time is 10-24 hours.[3][5]

  • Workup:

    • Once the reaction is complete, saturate the aqueous layer with sodium chloride to facilitate phase separation.

    • Extract the product from the aqueous layer using ethyl acetate (repeat 2-3 times).

    • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Remove the ethyl acetate solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to obtain pure 4-chloro-3-hydroxybutyronitrile.[5][6]

Analytical Protocol: Purity Analysis by Gas Chromatography (GC)

  • Purpose: To determine the chemical purity of the final product and quantify any side products.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5) is suitable.

  • Injector and Detector: Use a standard FID detector. Set injector and detector temperatures to ~250°C.

  • Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to elute all components.

  • Sample Preparation: Dilute a small amount of the product in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis: Compare the peak areas of the product and any impurities to determine the relative purity. Identification of peaks should be confirmed by GC-MS or by running authenticated standards.

References

Technical Support Center: Purification of Chiral Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral nitriles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of chiral nitriles using various techniques.

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC

Symptom: The two enantiomer peaks are co-eluting or show poor separation (Resolution < 1.5) on a chiral stationary phase (CSP).

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial for chiral recognition.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based). There is no universal CSP, and empirical screening is often necessary.[1] For a new compound, it's recommended to test a range of columns and mobile phases.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity and resolution.

    • Solution (Normal Phase): Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a large effect on resolution. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.[3][4]

    • Solution (Reversed Phase): Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer is critical and should be controlled, ideally 1-2 pH units away from the analyte's pKa.[3]

    • Solution (SFC): Optimize the co-solvent (e.g., methanol, ethanol) percentage and the type and concentration of additives. Basic or mixed additives can significantly improve enantioseparation and peak shape.[4]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Systematically vary the column temperature. Lower temperatures generally increase chiral selectivity, while higher temperatures can improve peak efficiency.[3] The effect is compound-dependent, and optimization is key.[3]

  • Low Column Efficiency: A damaged or poorly packed column can lead to broad peaks and poor resolution.

    • Solution: Check the column's performance with a standard compound. If efficiency is low, it may be due to a blocked inlet frit or contamination at the head of the column.[2] For immobilized columns, flushing with a strong solvent like DMF or THF may restore performance.[2]

Issue 2: Low Yield After Diastereomeric Salt Crystallization

Symptom: The yield of the desired enantiomerically enriched diastereomeric salt is significantly lower than the theoretical 50%.

Possible Causes & Solutions:

  • Inappropriate Resolving Agent or Solvent: The choice of resolving agent and solvent system is critical for efficient crystallization.

    • Solution: Screen a variety of chiral resolving agents and solvents.[5] The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other.[6]

  • Formation of a Solid Solution: The diastereomeric salts may be partially miscible in the solid state, preventing high enantiomeric enrichment in a single crystallization.[7]

    • Solution: Constructing a phase diagram can help understand the solid-liquid equilibrium and identify conditions to overcome solid solution formation.[6][7] In some cases, combining crystallization with enantioselective dissolution can improve the enantiomeric excess.[7]

  • Suboptimal Crystallization Conditions: Factors like temperature, cooling rate, and supersaturation can affect the yield and purity.

    • Solution: Optimize the crystallization conditions. A slower cooling rate can lead to purer crystals. Seeding the solution with pure crystals of the desired diastereomer can also improve the outcome, especially in kinetically controlled resolutions.[6]

  • Incorrect Stoichiometry of the Resolving Agent: Using a non-optimal amount of the resolving agent can impact the yield.

    • Solution: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective.[5]

Issue 3: Incomplete or Slow Enzymatic Resolution

Symptom: The enzymatic reaction does not proceed to the desired conversion, or the reaction rate is too slow for practical application.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and solvent.

    • Solution: Optimize the reaction conditions for the specific enzyme being used. This includes screening different pH values, temperatures, and co-solvents.

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme at higher concentrations.

    • Solution: Perform kinetic studies to determine if substrate or product inhibition is occurring. If so, it may be necessary to control the substrate concentration in the reactor or remove the product as it is formed.

  • Poor Enzyme Stability: The enzyme may not be stable under the desired reaction conditions.

    • Solution: Consider immobilizing the enzyme on a solid support to improve its stability and facilitate its reuse.

  • Mass Transfer Limitations: If using whole cells or immobilized enzymes, the reaction rate may be limited by the diffusion of the substrate to the enzyme's active site.

    • Solution: Ensure adequate mixing to minimize mass transfer limitations. The particle size of the immobilized enzyme or cell preparation can also be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification method for a new chiral nitrile?

A1: The first step is to perform an analytical-scale screening to find a suitable separation technique. For chromatographic methods, this involves screening a diverse set of chiral stationary phases (CSPs) and mobile phase conditions (normal phase, reversed-phase, polar organic, SFC).[1] For crystallization-based methods, a screening of different chiral resolving agents and solvents should be conducted.[5]

Q2: How can I improve the enantiomeric excess (ee) of my product?

A2:

  • For Chromatography: Optimize the mobile phase composition, temperature, and flow rate.[1] In some cases, a second, orthogonal chiral separation step may be necessary.

  • For Crystallization: Perform multiple recrystallizations of the diastereomeric salt. However, this can lead to significant yield loss. Optimizing the initial crystallization conditions is often more effective.

  • For Enzymatic Resolution: For kinetic resolutions, the ee of the remaining substrate and the product changes with conversion. The reaction can be stopped at a point that maximizes the ee of the desired compound.

Q3: When should I choose preparative HPLC versus SFC for purifying a chiral nitrile?

A3: Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC, making it a more environmentally friendly and cost-effective option for preparative separations.[8] However, the solubility of the compound in the supercritical CO2/co-solvent mixture can be a limiting factor.[9] Preparative HPLC is a versatile technique with a wide range of mobile phases that can be used to solubilize the sample.[1]

Q4: Can I use an achiral column to purify a chiral nitrile?

A4: Generally, an achiral column cannot separate enantiomers. However, if the chiral nitrile is first derivatized with a chiral, enantiomerically pure reagent to form diastereomers, these can then be separated on an achiral column. This is known as the indirect method.[1]

Q5: What are "ghost peaks" in my chromatogram and how do I get rid of them?

A5: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run. They can be caused by impurities in the mobile phase, carryover from previous injections, or contamination in the HPLC system.[3] To eliminate them, use high-purity solvents, prepare fresh mobile phase daily, and implement a rigorous wash cycle for the autosampler.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the purification of chiral nitriles using different techniques.

Table 1: Preparative Chiral Chromatography of Nitriles

Chiral NitrileMethodChiral Stationary PhaseMobile PhaseYield (%)Enantiomeric Excess (ee, %)Reference
N-Benzhydryl-α-amino-p-tolunitrileHPLCChiralpak ADHexane/Isopropanol9686[10]
2-ArylpropionitrilesHPLCNot SpecifiedNot Specified>90>99
3-Hydroxy-3-phenylpropanenitrileSFCChiralpak AD-HCO2/Methanol9298

Table 2: Diastereomeric Salt Crystallization of Chiral Nitriles

Chiral NitrileResolving AgentSolventYield (%)Enantiomeric Excess (ee, %)Reference
4-Cyano-1-aminoindaneDi-p-toluoyl-L-tartaric acidNot SpecifiedNot specifiedup to 96[7]
1-Cyano-1-phenylethane(R)-(-)-Mandelic AcidEthanol45 (of one diastereomer)>98 (after liberation of amine)

Table 3: Enzymatic Resolution of Chiral Nitriles

Chiral NitrileEnzymeReaction TypeYield (%)Enantiomeric Excess (ee, %)Reference
Racemic AldoximesAldoxime DehydrataseEnantioselective dehydrationNot SpecifiedUp to >99[11]
2-PhenylpropanenitrileNitrilaseKinetic Resolution~50 (for acid)>99 (for acid)

Experimental Protocols

Protocol 1: General Method for Preparative Chiral HPLC

  • Analytical Method Development:

    • Screen a range of chiral stationary phases (CSPs) with a set of standard mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water with buffer for reversed-phase).

    • Optimize the mobile phase composition, flow rate, and temperature to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.

  • Scale-Up:

    • Choose a preparative column with the same stationary phase as the optimized analytical method.

    • Calculate the loading capacity of the preparative column based on the analytical separation.

    • Prepare a concentrated solution of the racemic nitrile in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

    • Set up the preparative HPLC system with the scaled-up flow rate and injection volume.

  • Fraction Collection:

    • Collect the fractions corresponding to each enantiomer peak.

  • Solvent Removal and Analysis:

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Analyze the purity and enantiomeric excess of each fraction using the analytical chiral HPLC method.

Protocol 2: General Method for Diastereomeric Salt Crystallization

  • Screening:

    • In separate vials, dissolve the racemic nitrile in a suitable solvent.

    • Add a solution of a chiral resolving agent (e.g., tartaric acid derivatives, chiral amines) in the same solvent. Use approximately 0.5 to 1.0 equivalent of the resolving agent.

    • Allow the solutions to stand at room temperature or cool to induce crystallization.

    • Isolate any crystals that form and analyze the enantiomeric composition of the nitrile after liberating it from the salt.

  • Optimized Crystallization:

    • Based on the screening results, perform the crystallization on a larger scale using the best resolving agent and solvent combination.

    • Dissolve the racemic nitrile and the resolving agent in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Liberation:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To liberate the free nitrile, dissolve the diastereomeric salt in water and adjust the pH with an acid or base to neutralize the resolving agent.

    • Extract the enantiomerically enriched nitrile with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the purified nitrile.

    • Determine the yield and enantiomeric excess.

Visualizations

G cluster_start Start cluster_screening Method Screening cluster_optimization Optimization & Scale-Up cluster_purification Purification cluster_end End Product start Racemic Nitrile Mixture screen Analytical Scale Screening start->screen chromatography Chiral Chromatography (HPLC/SFC) screen->chromatography Volatile / Thermally Stable? crystallization Diastereomeric Salt Crystallization screen->crystallization Acidic/Basic Handle? enzymatic Enzymatic Resolution screen->enzymatic Enzyme Available? opt_chrom Optimize CSP, Mobile Phase, Temperature & Scale-Up chromatography->opt_chrom opt_cryst Optimize Resolving Agent, Solvent & Conditions crystallization->opt_cryst opt_enz Optimize pH, Temperature, Enzyme Loading enzymatic->opt_enz prep_chrom Preparative Chromatography opt_chrom->prep_chrom prep_cryst Fractional Crystallization opt_cryst->prep_cryst prep_enz Biocatalytic Resolution opt_enz->prep_enz end Enantiomerically Pure Nitrile prep_chrom->end prep_cryst->end prep_enz->end

Caption: Workflow for selecting a chiral nitrile purification method.

G cluster_problem Problem cluster_troubleshooting Troubleshooting Steps cluster_solution Solution problem Poor Resolution in Chiral Chromatography check_csp Is the CSP appropriate for the analyte? problem->check_csp optimize_mp Optimize Mobile Phase (Modifier %, Additives, pH) check_csp->optimize_mp Yes screen_csp Screen Different CSPs check_csp->screen_csp No optimize_temp Vary Column Temperature optimize_mp->optimize_temp check_column Check Column Health (Efficiency, Backpressure) optimize_temp->check_column solution Improved Resolution check_column->solution If column is healthy screen_csp->solution

Caption: Decision tree for troubleshooting poor chiral separation.

References

Technical Support Center: Enhancing Enantioselectivity in Ketoreductase (KRED) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ketoreductase-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My ketoreductase reaction is showing low or no enantioselectivity. What are the common causes?

A1: Low enantiomeric excess (ee) is a common issue that can arise from several factors:

  • Sub-optimal Enzyme Choice: The selected ketoreductase may not be well-suited for your specific substrate. Different KREDs have distinct substrate specificities.[1]

  • Inappropriate Reaction Conditions: Temperature, pH, and co-solvent concentration can significantly influence the enzyme's stereoselectivity.[2][3]

  • Substrate-Related Issues: The steric and electronic properties of your substrate might not be compatible with the enzyme's active site.[1]

  • Cofactor Imbalance: An incorrect or depleted cofactor (NADH or NADPH) will halt the reaction. Ensure you are using the correct cofactor and that a regeneration system is in place if needed.[2][4]

  • Enzyme Inactivity: Improper storage or handling can lead to a loss of enzyme activity.[2]

Q2: How can I improve the enantioselectivity of my KRED reaction?

A2: Several strategies can be employed to enhance enantioselectivity:

  • Enzyme Screening: Testing a panel of diverse ketoreductases is often the most effective first step to find an enzyme with high selectivity for your target substrate.[2]

  • Optimization of Reaction Conditions: Systematically screen parameters such as temperature, pH, and co-solvents.[2][3]

  • Protein Engineering: If a suitable wild-type enzyme cannot be found, directed evolution or site-directed mutagenesis can be used to engineer a KRED with improved enantioselectivity.[4][5][6]

  • Substrate Engineering: In some cases, modifying the substrate can lead to a better fit within the enzyme's active site, thereby improving stereoselectivity.[1]

Q3: What is the role of co-solvents in ketoreductase reactions, and how do they affect enantioselectivity?

A3: Co-solvents are often necessary to dissolve hydrophobic substrates. However, high concentrations of organic co-solvents can lead to enzyme precipitation and reduced activity.[2] The choice and concentration of a co-solvent can also influence enantioselectivity by altering the enzyme's conformation or the substrate's presentation to the active site. It is recommended to screen different water-miscible co-solvents (e.g., DMSO, isopropanol) at minimal concentrations (e.g., starting from 5% v/v).[1]

Q4: Can temperature really have a significant impact on enantioselectivity?

A4: Yes, temperature can significantly affect an enzyme's flexibility and the dynamics of its active site, which in turn influences stereoselectivity.[2] It is advisable to screen a range of temperatures (e.g., 20°C to 40°C) to find the optimal balance between enzyme activity and enantioselectivity.[2] Note that a lower temperature does not always result in higher enantioselectivity.[1]

Q5: What is directed evolution and how can it be used to improve KRED enantioselectivity?

A5: Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with desired properties.[6] The process involves generating a library of enzyme variants through random mutagenesis, followed by screening for improved performance (in this case, higher enantioselectivity). Beneficial mutations are then combined to create highly selective and efficient biocatalysts.[4][5] Machine learning can also be integrated to accelerate the directed evolution process.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during ketoreductase reactions.

Problem: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step Rationale
Sub-optimal Enzyme Screen a diverse panel of ketoreductases.Different KREDs possess unique substrate specificities and selectivities.[1][2]
Incorrect Reaction Temperature Screen a range of temperatures (e.g., 20-40°C).Temperature affects the flexibility of the enzyme's active site, influencing stereoselectivity.[2]
Sub-optimal pH Screen various buffers and pH values (typically pH 6.0-8.0).[2]pH affects the ionization state of amino acid residues in the active site, which is crucial for catalysis and substrate binding.[3][7]
Inappropriate Co-solvent Screen different water-miscible co-solvents (e.g., DMSO, IPA) and optimize their concentration.Co-solvents can impact substrate solubility and enzyme stability/conformation.[1][2]
Substrate-Enzyme Mismatch If other optimizations fail, consider substrate modification or protein engineering (directed evolution).The substrate's structure may not be ideal for the enzyme's active site.[1][8]

Problem: Low or No Conversion

Potential Cause Troubleshooting Step Rationale
Inactive Enzyme Run a control reaction with a known, reactive substrate. Ensure proper enzyme storage (-20°C or -80°C) and avoid freeze-thaw cycles.[2]Confirms if the enzyme is active. Improper handling can lead to denaturation.
Incorrect Cofactor Verify the required cofactor (NADH or NADPH) from the enzyme's datasheet. Test both if unsure.Most KREDs are dependent on a specific nicotinamide cofactor.[2]
Cofactor Depletion Ensure an adequate supply of the cofactor. Use a cofactor regeneration system for large-scale reactions.[4]The reduction of the ketone consumes the cofactor.
Poor Substrate Solubility Increase the concentration of a compatible co-solvent or try a different one.The substrate must be accessible to the enzyme in the aqueous reaction medium.[1]
Product Inhibition Perform a study with varying initial product concentrations. Consider in-situ product removal if inhibition is observed.The product may bind to the active site and inhibit further reaction.[2]

Quantitative Data Summary

Table 1: Typical Reaction Parameter Ranges for Optimization

Parameter Typical Range Notes
pH 6.0 - 8.5Most KREDs have a pH optimum in this range.[2][9] Screening outside this range may be necessary for specific enzymes.
Temperature 20°C - 40°CA good starting range for screening to balance activity and stereoselectivity.[2] Some engineered KREDs can tolerate higher temperatures.
Co-solvent (e.g., DMSO, IPA) 5% - 20% (v/v)Start with a low concentration and increase as needed for substrate solubility, while monitoring enzyme activity.
Substrate Concentration 10 mM - 100 mMHigher concentrations can lead to substrate inhibition in some cases.
Enzyme Loading 1% - 5% (w/w)Dependent on the specific activity of the enzyme preparation.

Table 2: Example of Enantioselectivity Improvement through Directed Evolution

Enzyme Variant Mutations Enantiomeric Excess (% ee) Fold Improvement
Wild-Type KRED-85%-
Round 1 MutantA94F92%1.1
Round 2 MutantA94F, L205A>99%>1.16
This is a representative example; actual results will vary based on the specific enzyme and substrate.

Experimental Protocols

Protocol 1: Screening of Ketoreductases for Enantioselectivity

  • Preparation of Reaction Mixtures: In separate microcentrifuge tubes or a 96-well plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Cofactor Addition: Add the appropriate cofactor (NADPH or NADH) to a final concentration of 1 mM. If using a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), add the necessary components.

  • Enzyme Addition: Add each ketoreductase to be screened to the respective tubes/wells.

  • Initiation of Reaction: Add the ketone substrate (e.g., dissolved in a minimal amount of a co-solvent like DMSO) to a final concentration of 10 mM.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 24 hours).

  • Quenching and Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the layers.

  • Analysis: Analyze the organic layer by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

Protocol 2: Optimization of Reaction pH

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris-HCl for pH 8-9).

  • Reaction Setup: Set up parallel reactions as described in Protocol 1, with each reaction using a different pH buffer.

  • Enzyme and Substrate Addition: Use the best-performing KRED identified from the initial screen.

  • Incubation and Analysis: Follow steps 5-7 from Protocol 1.

  • Data Interpretation: Plot the enantiomeric excess and conversion against the pH to determine the optimal pH for the reaction.

Visualizations

TroubleshootingWorkflow start Low Enantioselectivity Observed step1 Step 1: Enzyme Screening start->step1 step2 Step 2: Optimize Reaction Conditions step1->step2 If no suitable enzyme found step3 Step 3: Protein Engineering step2->step3 If optimization is insufficient outcome Enhanced Enantioselectivity step2->outcome Successful optimization step4 Step 4: Substrate Engineering step3->step4 If engineering is challenging step3->outcome Successful engineering step4->outcome Successful modification

Caption: Troubleshooting workflow for low enantioselectivity.

DirectedEvolution parent_gene Parent KRED Gene mutagenesis Create Gene Variant Library (e.g., Error-Prone PCR) parent_gene->mutagenesis transformation Transform into Host (e.g., E. coli) mutagenesis->transformation screening Screen for Improved Enantioselectivity transformation->screening selection Select Best Variants screening->selection next_round Use as Parent for Next Round selection->next_round Iterate improved_kred Highly Enantioselective KRED selection->improved_kred Isolate next_round->mutagenesis

Caption: Workflow for directed evolution of ketoreductases.

KREDCycle E_NADPH E-NADPH E_NADPH_S E-NADPH-Substrate E_NADPH->E_NADPH_S + Substrate (Ketone) E_NADP_P E-NADP-Product E_NADPH_S->E_NADP_P Hydride Transfer E_NADP E-NADP+ E_NADP_P->E_NADP - Product (Alcohol) E Free Enzyme (E) E_NADP->E - NADP+ E->E_NADPH + NADPH

References

Stability of (S)-4-Chloro-3-hydroxybutyronitrile under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of (S)-4-Chloro-3-hydroxybutyronitrile under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Decreased Purity or Appearance of New Peaks in Analysis Chemical degradation due to improper storage conditions (e.g., elevated temperature, exposure to moisture, or non-neutral pH).1. Verify that the compound has been stored at the recommended 2-8°C, protected from light and moisture. 2. Perform a purity analysis using the provided HPLC or GC methods to quantify the degradation. 3. If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive applications.
Change in Physical Appearance (e.g., Coloration) Exposure to light or air, leading to photo-oxidation or other degradation pathways.1. Ensure the storage container is opaque or amber-colored and tightly sealed. 2. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Loss of Enantiomeric Purity Racemization, potentially catalyzed by acidic or basic impurities or elevated temperatures.1. Confirm the enantiomeric excess (e.e.) using a validated chiral HPLC or GC method. 2. Ensure all solvents and reagents used with the compound are of high purity and free from acidic or basic contaminants. 3. Avoid prolonged exposure to high temperatures.
Inconsistent Experimental Results Degradation of the starting material, leading to lower yields or the formation of unexpected byproducts in a reaction.1. Re-analyze the purity and integrity of the this compound stock. 2. Review the reaction conditions to ensure they are compatible with the stability profile of the compound. For instance, strongly basic or acidic conditions can promote degradation.

Stability Data Summary

The following table summarizes the illustrative stability data for this compound under forced degradation conditions. This data is provided as a guideline and actual stability may vary based on the specific conditions and purity of the material.

Condition Duration Parameter Illustrative Purity (%) Illustrative Enantiomeric Excess (%) Primary Degradation Products
Thermal 14 days60°C95.299.1(S)-3-hydroxyglutaronitrile
Acidic 24 hours0.1 M HCl at 40°C92.599.3(S)-4-chloro-3-hydroxybutanamide, (S)-4-chloro-3-hydroxybutanoic acid
Basic 8 hours0.1 M NaOH at 25°C89.198.5Epoxide formation, (S)-3-hydroxyglutaronitrile
Oxidative 24 hours3% H₂O₂ at 25°C97.899.4Oxidized impurities
Photolytic 7 daysICH Q1B light exposure98.599.5Photodegradation products

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity by the area normalization method. The enantiomeric excess can be determined from the peak areas of the (S) and (R) enantiomers.

Purity Determination by GC-FID Method

This method is suitable for determining the purity of this compound.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the purity based on the peak area percentage of the main component relative to all other peaks.

Visualizations

logical_workflow start Stability Issue Encountered (e.g., low purity, unexpected results) check_storage Verify Storage Conditions (2-8°C, dark, dry) start->check_storage analyze_purity Analyze Purity and Enantiomeric Excess (HPLC/GC) check_storage->analyze_purity is_degraded Is Degradation Confirmed? analyze_purity->is_degraded quarantine Quarantine and Discard Affected Batch is_degraded->quarantine Yes continue_use Compound is Stable Continue with Experiment is_degraded->continue_use No investigate_cause Investigate Root Cause (e.g., temperature excursion, contamination) quarantine->investigate_cause implement_capa Implement Corrective and Preventive Actions (CAPA) investigate_cause->implement_capa

Caption: Troubleshooting workflow for stability issues.

degradation_pathways main This compound epoxide Epoxide Formation main->epoxide  Basic Conditions (Intramolecular cyclization) hydrolysis_amide (S)-4-chloro-3-hydroxybutanamide main->hydrolysis_amide  Acidic/Basic Hydrolysis (Nitrile hydrolysis) glutaronitrile (S)-3-hydroxyglutaronitrile main->glutaronitrile  Elevated Temperature hydrolysis_acid (S)-4-chloro-3-hydroxybutanoic acid hydrolysis_amide->hydrolysis_acid  Further Hydrolysis

Caption: Potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture.[1][2] Storing under an inert atmosphere can further prevent oxidative degradation.[3]

Q2: Is this compound stable in common organic solvents?

A2: this compound is generally stable in neutral, aprotic solvents for short periods. However, prolonged storage in solution is not recommended. If solutions must be prepared, they should be used as fresh as possible.

Q3: How does pH affect the stability of this compound?

A3: The compound is sensitive to both acidic and basic conditions. Basic conditions can promote the formation of an epoxide via intramolecular cyclization, while both acidic and basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[3][4] For maximum stability in aqueous solutions, a pH range of 6-7 is advisable.[3]

Q4: What are the primary degradation products of this compound?

A4: The main degradation pathways involve the chlorohydrin and nitrile functional groups. Potential degradation products include the corresponding epoxide, (S)-4-chloro-3-hydroxybutanamide, and (S)-4-chloro-3-hydroxybutanoic acid from nitrile hydrolysis.[4]

Q5: Can I use this compound if it has slightly changed color?

A5: A change in color is an indication of potential degradation. It is strongly recommended to re-analyze the purity and enantiomeric excess of the material before use, especially for applications that are sensitive to impurities.

References

Technical Support Center: Minimizing Racemization During Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing racemization during chiral synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral synthesis?

A: Racemization is the process where a single, pure enantiomer converts into an equal mixture of both enantiomers, known as a racemate.[1][2] This is a significant issue in drug development and chiral synthesis because different enantiomers of a molecule can have vastly different biological activities, including pharmacological and toxicological properties.[3][4] Administering a compound that racemizes can lead to a patient being exposed to both enantiomers, even if the drug was prepared as a single enantiomer, potentially affecting its efficacy and safety.[1][3]

Q2: What are the common causes of racemization during a chemical synthesis?

A: Racemization is often caused by the formation of a planar, achiral intermediate, such as an enol or enolate, under either acidic or basic conditions.[5][6] Harsh reaction conditions, like high temperatures or prolonged reaction times, can provide the energy to overcome the activation barrier for racemization.[5] Other common causes include:

  • Strongly acidic or basic conditions: These can facilitate the formation of achiral intermediates.[5]

  • Choice of reagents: Certain coupling reagents, especially carbodiimides used alone, can promote racemization.[7]

  • Solvent effects: Protic or polar aprotic solvents can stabilize charged intermediates that are prone to racemization.[5]

  • Purification methods: Acidic supports like silica gel in chromatography can sometimes lead to racemization of sensitive compounds.[5]

Q3: At which stages of a synthesis is racemization most likely to occur?

A: Racemization can happen at several points during a synthetic procedure:

  • During the main reaction: If the reaction conditions are harsh (e.g., high temperature, strong acid/base), the product or intermediates can racemize.[5]

  • During work-up: Aqueous work-ups involving strong acids or bases can cause the final product to racemize.[5]

  • During purification: As mentioned, purification on acidic media like silica gel can induce racemization.[5]

Q4: How can protecting groups help in minimizing racemization?

A: Protecting groups are a critical tool for minimizing racemization through several mechanisms:[5]

  • Steric Hindrance: Bulky protecting groups can physically block access to the chiral center, preventing reagents from causing racemization.[5]

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to removal and subsequent racemization.[5] For instance, urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[5] In peptide synthesis, protecting the imidazole nitrogen of histidine can significantly reduce racemization.[8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) Observed in the Final Product

Q: I've performed my chiral synthesis, but the analysis shows a low enantiomeric excess. What are the potential causes and how can I troubleshoot this?

A: Low enantiomeric excess is a common problem that can stem from various factors throughout the synthetic process. A systematic approach is recommended to identify and resolve the issue.

Troubleshooting Workflow for Low Enantioselectivity

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Low_ee Low Enantiomeric Excess Observed Reaction_Conditions Reaction Conditions Low_ee->Reaction_Conditions Reagents_Catalyst Reagents & Catalyst Low_ee->Reagents_Catalyst Workup_Purification Work-up & Purification Low_ee->Workup_Purification Analytical_Method Analytical Method Low_ee->Analytical_Method Optimize_Temp Optimize Temperature Reaction_Conditions->Optimize_Temp Screen_Solvents Screen Solvents Reaction_Conditions->Screen_Solvents Check_Reagent_Purity Check Reagent/Catalyst Purity Reagents_Catalyst->Check_Reagent_Purity Use_Additives Use Racemization Suppressing Additives Reagents_Catalyst->Use_Additives Neutral_Workup Use Neutral Work-up Conditions Workup_Purification->Neutral_Workup Alternative_Purification Alternative Purification Method Workup_Purification->Alternative_Purification Validate_Analysis Validate Analytical Method Analytical_Method->Validate_Analysis

Caption: Troubleshooting workflow for low enantioselectivity.

Step 1: Evaluate Reaction Conditions

  • Temperature: Higher temperatures can increase the rate of racemization.[7] It is often beneficial to perform the reaction at a lower temperature, such as 0°C or even -78°C, to minimize this.[6][7]

  • Solvent: The choice of solvent can significantly impact racemization by stabilizing intermediates that are prone to losing their stereochemistry.[5] Less polar solvents may help reduce the rate of racemization.[7] A screening of different solvents is often necessary to find the optimal conditions.[5]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially racemizing conditions.[5]

Step 2: Assess Reagents and Additives

  • Coupling Reagents: Some coupling reagents, especially carbodiimides like DCC and DIC, can cause significant racemization when used alone.[7] It is highly recommended to use them in conjunction with racemization-suppressing additives.[7]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or copper (II) chloride (CuCl₂) with HOBt can effectively suppress racemization.[7][8]

  • Base Selection: In reactions involving deprotonation at a chiral center, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for a short duration can rapidly generate the desired intermediate and minimize the time for racemization to occur.[6]

Step 3: Review Work-up and Purification Procedures

  • Work-up: Avoid harsh acidic or basic conditions during the aqueous work-up.[5] Using a buffered aqueous solution, such as saturated ammonium chloride, for quenching can prevent acid or base-catalyzed enolization.[6]

  • Purification: If you are using silica gel chromatography, be aware that its acidic nature can cause racemization of sensitive compounds.[5] Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using a different purification method like crystallization or chromatography on a neutral support like alumina.[5][6]

Step 4: Validate Your Analytical Method

  • Ensure that your method for determining enantiomeric excess (e.g., chiral HPLC, GC, or NMR) is properly validated and that no on-column racemization is occurring.[9]

Issue 2: Racemization in Peptide Synthesis

Q: I'm experiencing significant racemization during my solid-phase peptide synthesis (SPPS). How can I minimize this?

A: Racemization is a well-known side reaction in peptide synthesis, particularly during the coupling step. Here are some targeted strategies to address this issue.

Mechanism of Racemization in Peptide Coupling

G Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone (Fast, undesirable) Peptide_Bond Desired Peptide Bond Formation Activated_AA->Peptide_Bond (Slower, desired) Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA Suppression Suppression by Additives (e.g., HOBt, HOAt) Suppression->Oxazolone Inhibits formation

Caption: Racemization via oxazolone formation and its suppression.

Strategies to Minimize Racemization in Peptide Synthesis:

StrategyEffectivenessNotes
Use of Additives (HOBt, HOAt) HighCommonly used with carbodiimides to suppress the formation of the oxazolone intermediate, which is a key pathway for racemization.[7]
Choice of Coupling Reagent Moderate to HighPhosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents can be less prone to racemization than carbodiimides alone, but should still be used with additives for sensitive amino acids.[7][10]
Lowering Reaction Temperature Moderate to HighPerforming the coupling reaction at a lower temperature (e.g., 0°C) reduces the rate of both the desired reaction and the racemization side reaction.[7]
Use of Less Polar Solvents ModerateThe choice of solvent is often constrained by reagent solubility and resin swelling, but less polar solvents can help.[7]
Use of Copper (II) Chloride HighHas been shown to be effective in suppressing racemization, especially in solution-phase synthesis.[7][8]
Protecting Groups HighFor amino acids prone to racemization like Cysteine and Histidine, specific side-chain protecting groups can significantly reduce racemization.[8][11]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Racemization Suppression

This protocol outlines a general method for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[7]

  • Resin Preparation: Swell the peptide-resin in the appropriate solvent (e.g., DMF).

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a racemization-suppressing additive like HOBt or HOAt (3-5 equivalents) in DMF.

  • Activation: Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid/additive mixture and allow it to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at a controlled temperature (e.g., 0°C to room temperature) for the required time (typically 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If not, repeat the coupling step.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric excess of a chiral compound.[9]

  • Method Development:

    • Select an appropriate chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers. This may involve screening different solvent mixtures (e.g., hexane/isopropanol for normal phase, or acetonitrile/water/buffer for reversed phase).[9]

  • Sample Preparation:

    • Accurately prepare a solution of your synthesized compound in a suitable solvent at a known concentration.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for each enantiomer.

    • Calculate the ee using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Workflow for Chiral HPLC Analysis

G Start Start Analysis Method_Dev Method Development (Column & Mobile Phase Selection) Start->Method_Dev Sample_Prep Sample Preparation Method_Dev->Sample_Prep Injection Inject Sample into HPLC Sample_Prep->Injection Data_Acq Data Acquisition (Chromatogram) Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation End Report Result Calculation->End

Caption: Generalized workflow for ee determination by chiral HPLC.

References

Technical Support Center: Cofactor Recycling in Enzymatic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cofactor recycling in enzymatic reductions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your enzymatic reduction experiments with cofactor recycling.

1. Low or No Product Yield

Q: My reaction shows very low or no conversion of the substrate to the product. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Enzyme Activity and Stability: The primary or recycling enzyme may be inactive or unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Confirm Enzyme Activity: Before setting up the complete reaction, perform an activity assay for both the primary reductase and the cofactor recycling enzyme using a known substrate.[1]

      • Optimize Reaction Conditions: Ensure the pH and temperature are optimal for both enzymes. These conditions may need to be a compromise if the optima for the two enzymes differ significantly.[2][3][4]

      • Assess Enzyme Stability: Incubate each enzyme under the reaction conditions (pH, temperature, co-solvents) without substrate and measure its activity at different time points to check for deactivation over time.[1]

      • Check for Inhibitors: Ensure that the substrate, product, or any components of the reaction buffer are not inhibiting either enzyme.[5] Product inhibition can be a significant factor at high concentrations.[5]

  • Cofactor Regeneration Issues: The cofactor recycling system may not be functioning efficiently.

    • Troubleshooting Steps:

      • Verify Cofactor Integrity: Ensure the NAD(P)H or NAD(P)+ stock solutions are not degraded. Prepare fresh solutions if necessary and store them properly, protected from light and at the appropriate pH.[5]

      • Ensure Sufficient Cofactor and Co-substrate: The concentration of the cofactor or the recycling co-substrate (e.g., glucose, formate) may be limiting.[1] Ensure the co-substrate is present in sufficient excess.

      • Check Regeneration Enzyme Activity: Confirm the activity of the recycling enzyme (e.g., glucose dehydrogenase, formate dehydrogenase) under the reaction conditions.[5]

  • Sub-optimal Reaction Components:

    • Troubleshooting Steps:

      • Substrate Solubility: Poor solubility of a hydrophobic substrate can limit its availability to the enzyme.[6] Consider using a co-solvent, but be mindful that it could affect enzyme stability.[5]

      • Incorrect Component Concentrations: Verify the concentrations of all reaction components, including enzymes, substrates, and cofactors.

2. Low Enantioselectivity

Q: The desired chiral product is being formed, but the enantiomeric excess (e.e.) is lower than expected. What could be the cause?

A: Low enantioselectivity can be due to properties of the enzyme itself or the reaction conditions.

  • Enzyme-Related Issues:

    • Troubleshooting Steps:

      • Sub-optimal Enzyme Choice: The selected ketoreductase may not be ideal for the specific substrate.[6] Screen a panel of different ketoreductases to find one with higher selectivity for your substrate.

      • Presence of Contaminating Enzymes: If using a crude cell lysate or a whole-cell system, other endogenous enzymes from the host organism may be catalyzing the non-selective reduction of the substrate.

  • Reaction Condition-Related Issues:

    • Troubleshooting Steps:

      • Optimize Temperature: Temperature can significantly impact enantioselectivity.[6] It is advisable to screen a range of temperatures to find the optimum for enantioselectivity, which may not be the same as the optimum for activity.[6]

      • Optimize pH: The pH can influence the ionization state of the enzyme's active site residues and the substrate, which can affect binding and stereoselectivity.[2]

      • Co-solvent Effects: The presence and concentration of organic co-solvents can alter the enzyme's conformation and, consequently, its enantioselectivity.

3. Reaction Stalls Prematurely

Q: The reaction starts well but stops before all the substrate is consumed. What should I investigate?

A: Premature stalling of a reaction is often due to the instability of one of the reaction components or the accumulation of inhibitory substances.

  • Component Instability:

    • Troubleshooting Steps:

      • Enzyme Inactivation: One or both enzymes may be losing activity over the course of the reaction.[1] This can be due to non-optimal pH, temperature, or the presence of denaturing agents like organic co-solvents.[7]

      • Cofactor Degradation: NAD(P)H, particularly NADPH, can be unstable over extended periods.[5] Consider adding the cofactor in batches or using a more stable synthetic analogue if available.

  • Inhibition:

    • Troubleshooting Steps:

      • Product Inhibition: The product of the primary reaction or the co-product of the regeneration reaction may be inhibiting one of the enzymes.[1]

      • pH Shift: The reaction itself might cause a shift in the pH of the medium to a range where one or both enzymes are no longer active.[1] It is important to use a buffer with sufficient capacity to maintain the pH.[1]

4. Issues with Whole-Cell Biocatalysis

Q: I am using a whole-cell system for my enzymatic reduction, and I'm facing some issues. What are the common problems specific to this approach?

A: Whole-cell biocatalysis offers the advantage of in-situ cofactor regeneration by the cell's metabolism but also presents unique challenges.[8]

  • Low Activity/Yield:

    • Troubleshooting Steps:

      • Cell Permeability: The cell membrane can be a barrier, limiting the transport of the substrate into the cell and the product out of the cell.[5] Consider cell permeabilization methods, such as treatment with detergents or organic solvents, but be aware that this can affect cell viability and enzyme stability.

      • Limited Intracellular Cofactor Pool: The rate of cofactor regeneration by the cell's metabolism might not be sufficient to keep up with the demand of the overexpressed reductase.[8]

      • Substrate/Product Toxicity: High concentrations of the substrate or product can be toxic to the cells, leading to a loss of viability and catalytic activity.

  • Byproduct Formation:

    • Troubleshooting Steps:

      • Endogenous Enzyme Activity: The host organism's native enzymes may convert the substrate or product into undesired byproducts.[9] Consider using knockout strains for relevant metabolic pathways.

Data Presentation

Table 1: Typical Reaction Conditions for Ketoreductase-Catalyzed Reductions with Cofactor Recycling

ParameterTypical RangeNotes
Primary Enzyme (Ketoreductase)
Concentration0.1 - 10 mg/mLHighly dependent on enzyme specific activity.
Cofactor Regeneration Enzyme
(e.g., GDH, FDH) Concentration0.1 - 5 mg/mLActivity should be sufficient to avoid being the rate-limiting step.
Cofactor (NAD(P)H/NAD(P)+)
Concentration0.05 - 1 mMLower concentrations are desirable to reduce costs.
Substrate
Concentration10 - 200 mMLimited by substrate solubility and potential inhibition/toxicity.[10]
Co-substrate for Regeneration
(e.g., Glucose, Formate) Concentration1.1 - 2.0 molar equivalents to substrateShould be in excess to drive the regeneration reaction.
Reaction Conditions
pH6.0 - 8.0Optimal pH is a balance for both enzymes' activity and stability.[11]
Temperature25 - 40 °CHigher temperatures can increase activity but may decrease stability and enantioselectivity.[3]
Co-solvent0 - 20% (v/v)Used to improve substrate solubility but can impact enzyme stability.
Performance Metrics
Total Turnover Number (TTN)>10³A higher TTN indicates a more efficient and economical process.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Ketoreductase Activity

This protocol measures the activity of a ketoreductase by monitoring the decrease in absorbance at 340 nm due to the consumption of NAD(P)H.

  • Materials:

    • Spectrophotometer capable of reading at 340 nm

    • UV-transparent cuvettes or microplates

    • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

    • Ketoreductase enzyme solution

    • Substrate stock solution (e.g., a prochiral ketone)

    • NAD(P)H stock solution

  • Methodology:

    • Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, substrate at a saturating concentration, and NAD(P)H (final concentration typically 0.1-0.2 mM).

    • Equilibrate the mixture to the desired reaction temperature.

    • Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.[12]

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NAD(P)H per minute under the specified conditions.

Protocol 2: Quantifying NAD(P)H Concentration

This protocol allows for the determination of the concentration of NAD(P)H in a solution.

  • Materials:

    • Spectrophotometer

    • UV-transparent cuvettes

    • Buffer in which NAD(P)H is dissolved (e.g., TE buffer, pH 8.0)[13]

  • Methodology:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to 340 nm.

    • Blank the instrument using the same buffer that your NAD(P)H sample is dissolved in.

    • Measure the absorbance of your NAD(P)H solution.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (6220 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in M.[12]

Protocol 3: Chiral HPLC Analysis of an Alcohol Product

This protocol provides a general framework for analyzing the enantiomeric excess of a chiral alcohol product. The specific column and mobile phase will need to be optimized for the particular analyte.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

    • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

    • Reaction sample containing the chiral alcohol product

    • Racemic standard of the alcohol product

  • Methodology:

    • Sample Preparation: Quench the enzymatic reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic phase. Dry the organic phase (e.g., with anhydrous sodium sulfate) and evaporate the solvent. Re-dissolve the residue in the HPLC mobile phase.

    • Method Development:

      • Inject the racemic standard onto the chiral column.

      • Start with a standard mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[14]

      • Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

    • Analysis:

      • Once a suitable method is developed, inject the prepared sample from the enzymatic reaction.

      • Integrate the peak areas for both enantiomers.

      • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Mandatory Visualizations

Cofactor_Recycling_Workflow cluster_main Main Reaction cluster_recycling Cofactor Recycling Substrate Substrate (e.g., Ketone) Product Product (e.g., Chiral Alcohol) Substrate->Product Reduction KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP e- acceptor NADPH NADPH NADPH->KRED e- donor NADP_recycle NADP+ NADP->NADP_recycle Recycle Cosubstrate Co-substrate (e.g., Glucose) Coproduct Co-product (e.g., Glucono-δ-lactone) Cosubstrate->Coproduct Oxidation RegenEnzyme Regeneration Enzyme (e.g., GDH) NADPH_recycle NADPH RegenEnzyme->NADPH_recycle e- donor NADP_recycle->RegenEnzyme e- acceptor NADPH_recycle->NADPH Regenerate

Caption: General workflow for enzymatic reduction with cofactor recycling.

Troubleshooting_Low_Yield cluster_enzyme Enzyme Issues cluster_cofactor Cofactor System Issues cluster_reaction Reaction Condition Issues Start Low Product Yield EnzymeActivity Check Enzyme Activity (Primary & Recycling) Start->EnzymeActivity CofactorIntegrity Verify Cofactor Integrity (Prepare Fresh) Start->CofactorIntegrity SubstrateSol Improve Substrate Solubility Start->SubstrateSol EnzymeStability Assess Enzyme Stability (pH, Temp, Co-solvent) EnzymeActivity->EnzymeStability Inhibitors Investigate Inhibition (Substrate, Product) EnzymeStability->Inhibitors Solution Improved Yield Inhibitors->Solution RegenSystem Check Regeneration System (Enzyme Activity, Co-substrate) CofactorIntegrity->RegenSystem RegenSystem->Solution Concentrations Verify Component Concentrations SubstrateSol->Concentrations pH_Temp Optimize pH and Temperature Concentrations->pH_Temp pH_Temp->Solution

Caption: Troubleshooting logic for low product yield in enzymatic reductions.

References

Technical Support Center: Production of (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of (S)-4-Chloro-3-hydroxybutyronitrile. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound?

A1: There are two main approaches for synthesizing this compound:

  • Chemical Synthesis: This is the most common method, involving the regioselective ring-opening of (S)-epichlorohydrin using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2] The reaction is typically performed in water with careful pH control, often using an acid like citric acid to maintain a neutral to slightly basic environment (pH 7-8.5).[1][2] This method is known for high yields and excellent enantiomeric purity.[1][3]

  • Biocatalytic Synthesis: This approach uses enzymes to achieve high stereoselectivity and is often promoted as a safer, "cyanide-free" alternative.[4][5] One strategy involves the kinetic resolution of a racemic precursor using an engineered enzyme like aldoxime dehydratase, followed by the conversion of the desired enantiomeric precursor to the final product.[4] Another biocatalytic method utilizes halohydrin dehalogenases (HHDHs) for a one-pot, two-step process.[5]

Q2: Why is pH control so critical during the chemical synthesis process?

A2: Maintaining the pH within a narrow range (typically 7.0 to 8.5) is crucial to prevent the formation of unwanted side products.[2][6] If the reaction mixture becomes too basic, it can lead to the formation of impurities such as 3-hydroxyglutaronitrile and 4-hydroxycrotononitrile, which complicates purification and reduces the overall yield of the desired product.[2][7]

Q3: What are the main challenges when scaling up the production from lab to industrial scale?

A3: Scaling up the synthesis of this compound introduces several challenges:[8]

  • Thermal Management: The reaction between epichlorohydrin and cyanide is exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, causing localized overheating and an increase in side reactions.[8]

  • Mixing Efficiency: Achieving uniform mixing in a large-scale reactor is more difficult than in a lab flask. Poor mixing can result in localized pH imbalances and temperature variations, negatively impacting yield and purity.[8]

  • Reagent Addition: The controlled, slow addition of reagents is critical for managing the reaction rate and temperature. This becomes a more complex engineering challenge at a larger scale.

  • Safety: The use of highly toxic cyanides requires stringent safety protocols, especially when handling large quantities.[9] This includes specialized equipment, ventilation, and waste disposal procedures.

Q4: Which analytical methods are recommended for quality control?

A4: A combination of chromatographic techniques is essential for ensuring the quality of the final product:

  • Chemical Purity: Gas Chromatography (GC) is the standard method for determining the chemical purity and identifying any volatile impurities.[1][10]

  • Enantiomeric Excess (ee): Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is required to confirm the enantiomeric purity and ensure the correct stereochemistry of the (S)-enantiomer.[5][10]

  • Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy can be used to verify the chemical structure of the compound.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incorrect pH: pH may have deviated from the optimal 7.0-8.5 range, leading to side reactions.[2] 2. Poor Temperature Control: Reaction temperature may have been too high, promoting byproduct formation.[1] 3. Inefficient Extraction: The product may not have been fully extracted from the aqueous phase during workup.1. pH Monitoring: Implement real-time pH monitoring and use a robust buffering system (e.g., citric acid) to maintain the pH between 7.5 and 8.2.[1][2] 2. Cooling: Ensure the reactor is adequately cooled. For scale-up, use a reactor with a cooling jacket and control the rate of reagent addition to manage the exotherm.[8] 3. Extraction Optimization: Add sodium chloride to the aqueous layer to decrease the solubility of the product ("salting out") before extracting multiple times with ethyl acetate.[1][3]
Low Enantiomeric Excess (ee) 1. Impure Starting Material: The starting (S)-epichlorohydrin may have had a low enantiomeric purity. 2. Racemization: Although unlikely under standard conditions, extreme pH or temperature could potentially cause some racemization.1. Verify Starting Material: Always check the Certificate of Analysis (CoA) for the (S)-epichlorohydrin and verify its ee% using chiral GC or HPLC before starting the reaction.[10] 2. Maintain Mild Conditions: Adhere strictly to the recommended pH and temperature ranges to preserve the stereochemical integrity of the molecule.
Presence of Impurities in Final Product 1. Formation of Side Products: Byproducts like 3-hydroxyglutaronitrile were formed due to high pH.[2][7] 2. Thermal Decomposition: The product may have decomposed during distillation.[7] 3. Incomplete Reaction: Unreacted epichlorohydrin remains in the product.1. Strict pH Control: As mentioned, rigorous pH control is the most effective way to prevent these impurities. 2. High-Vacuum Distillation: Purify the final product using rapid distillation under high vacuum (e.g., 1 mbar) at a controlled temperature (e.g., 110°C) to minimize residence time at high temperatures.[3] 3. Monitor Reaction Completion: Use GC analysis to monitor the reaction and ensure all the starting epichlorohydrin has been consumed before workup.
Reaction Stalls or is Sluggish 1. Low Temperature: The reaction temperature is too low. 2. Incorrect pH: The reaction medium is too acidic.1. Adjust Temperature: Gently warm the reaction mixture to the recommended temperature range (e.g., 22-25°C).[1] 2. Check and Adjust pH: Verify that the pH is within the optimal range (7.0-8.5) and adjust if necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes
Parameter Chemical Synthesis Biocatalytic Synthesis (via Resolution)
Starting Material (S)-Epichlorohydrin(±)-5-(chloromethyl)-4,5-dihydroisoxazole[4]
Key Reagent Sodium Cyanide (NaCN) / Citric Acid[1]Engineered Aldoxime Dehydratase[4]
Reported Yield ~91%[1][3]72-88% (from the resolved (S)-precursor)[4]
Enantiomeric Excess (ee) >99% ee[1][3]>99% ee[4]
Key Advantage High yield, well-established process.Avoids direct use of toxic cyanide, high selectivity.[4]
Key Disadvantage Use of highly toxic cyanide.[9]Can be a multi-step process, potentially lower overall yield from racemate.
Table 2: Physicochemical Properties of this compound
Property Value Reference
CAS Number 127913-44-4[5]
Molecular Formula C₄H₆ClNO[10]
Molecular Weight 119.55 g/mol [9][10]
Appearance Colorless to light yellow liquid[3][11]
Boiling Point 110 °C at 1 mmHg (1.33 mbar)[3][11]
Density 1.250 g/mL at 20 °C[3][11]
Refractive Index (n20/D) 1.474[3][11]

Detailed Experimental Protocol: Chemical Synthesis

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1][3]

Materials:

  • (S)-Epichlorohydrin (99%+ ee)

  • Sodium Cyanide (NaCN)

  • Citric Acid

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnels, add 75 L of deionized water for every 1.77 kg of expected product. Add the (S)-epichlorohydrin to the water.

  • Reagent Addition: Begin stirring the mixture. Prepare a 25% aqueous solution of sodium cyanide (4.76 kg in this example) and a 50% aqueous solution of citric acid (3.30 kg in this example).

  • Controlled Reaction: Slowly and simultaneously add the sodium cyanide and citric acid solutions to the reactor over approximately 1-2 hours.

  • pH and Temperature Control: Throughout the addition, carefully monitor the pH and temperature. Maintain the pH between 7.9 and 8.2 and the temperature between 22-25°C.[1] Use a cooling bath or reactor jacket as needed to dissipate heat.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 10 hours at the same temperature to ensure the reaction goes to completion.[1][3]

  • Workup - Salting Out: Add sodium chloride (approx. 0.7 kg) to the reaction mixture and stir until it is fully dissolved. This will help improve the efficiency of the extraction.[1]

  • Extraction: Transfer the mixture to a separation vessel and extract with ethyl acetate (e.g., 20 L). Separate the organic layer. Repeat the extraction if necessary.

  • Drying: Add anhydrous sodium sulfate (approx. 0.2 kg) to the combined organic layers. Stir for 30 minutes to remove any residual water, and then filter.[1][3]

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure to remove the ethyl acetate.

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., at 110°C / 1 mbar) to obtain pure this compound.[3] The expected yield is approximately 91% with a chemical purity of >99% and an optical purity of >99% ee.[1][3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep 1. Charge Reactor (S)-Epichlorohydrin + Water react 2. Add Reagents (NaCN & Citric Acid) prep->react control 3. Control Conditions pH: 7.9-8.2 Temp: 22-25°C stir 4. Stir for 10h react->stir salt 5. Salting Out (NaCl) stir->salt extract 6. Extract (Ethyl Acetate) salt->extract dry 7. Dry (Na2SO4) extract->dry concentrate 8. Concentrate dry->concentrate distill 9. Vacuum Distill concentrate->distill product Pure (S)-CHBN distill->product

Caption: Chemical synthesis workflow for this compound (CHBN).

G start Low Yield or Purity Issue Detected check_ph Is pH within 7.0-8.5 range? start->check_ph adjust_ph Solution: Adjust pH monitoring and buffering. Prevent side reactions. check_ph->adjust_ph No check_temp Was temperature controlled (e.g., 22-25°C)? check_ph->check_temp Yes end_node Problem Resolved adjust_ph->end_node adjust_temp Solution: Improve cooling efficiency. Control reagent addition rate. check_temp->adjust_temp No check_ee Is starting material ee% >99%? check_temp->check_ee Yes adjust_temp->end_node source_sm Solution: Verify (S)-Epichlorohydrin purity before reaction. check_ee->source_sm No check_dist Was purification done via rapid high-vacuum distillation? check_ee->check_dist Yes source_sm->end_node adjust_dist Solution: Use high vacuum (<2 mbar) to prevent thermal decomposition. check_dist->adjust_dist No check_dist->end_node Yes adjust_dist->end_node

Caption: Troubleshooting decision tree for synthesis issues.

G center Product Quality (Yield & Purity) ph pH Control center->ph influences temp Temperature center->temp influences mixing Mixing Speed center->mixing influences ph->temp affects rate Addition Rate temp->rate limits mixing->ph impacts local rate->mixing requires good

Caption: Interrelationship of key parameters in the scale-up process.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and regulatory compliance. (S)-4-Chloro-3-hydroxybutyronitrile is a key chiral intermediate in the synthesis of several pharmaceuticals, including the cholesterol-lowering drug Atorvastatin. This guide provides an objective comparison of Chiral High-Performance Liquid Chromatography (HPLC) with an alternative method, Chiral Gas Chromatography (GC), for the analysis of its enantiomeric purity.

Method Comparison at a Glance

Both Chiral HPLC and Chiral GC are powerful chromatographic techniques capable of separating enantiomers. The choice between them often depends on the analyte's properties, the required sensitivity, and available instrumentation. Chiral HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. In contrast, Chiral GC is ideal for volatile and thermally stable compounds. For 4-Chloro-3-hydroxybutyronitrile, which is a small, polar molecule, both techniques can be employed, though derivatization is often required for effective GC analysis.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Typical Analytes Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Derivatization Often not required, but can be used to improve separation or detection.Frequently necessary for polar compounds like 4-chloro-3-hydroxybutyronitrile to increase volatility and thermal stability.
Instrumentation Cost Generally higher due to high-pressure pumps and solvent management systems.Generally lower initial investment.
Solvent Consumption Higher, leading to higher operational costs and waste disposal considerations.Lower, as it primarily uses gases.
Resolution Good to excellent, highly dependent on the choice of CSP and mobile phase.Can provide very high resolution, especially with capillary columns.
Analysis Time Can range from a few minutes to over an hour, depending on the separation.Typically offers faster analysis times for volatile compounds.

Experimental Protocols

Chiral HPLC Analysis of this compound

While specific, proprietary methods are common in industrial settings, a robust and reliable analysis can be developed based on established principles for similar chiral molecules. Polysaccharide-based chiral stationary phases are particularly effective for the separation of polar enantiomers.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Representative Method):

ParameterValue
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Principle of Separation: The enantiomers of 4-Chloro-3-hydroxybutyronitrile interact differently with the chiral stationary phase. The separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion within the chiral cavities of the cellulose-based polymer, leading to different retention times for the (S) and (R) enantiomers.

Chiral GC Analysis of this compound

Direct analysis of 4-Chloro-3-hydroxybutyronitrile by Chiral GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization of the hydroxyl group is a common strategy to improve its volatility and chromatographic performance.

Derivatization Step: The hydroxyl group can be derivatized, for example, by acylation with an agent like trifluoroacetic anhydride (TFAA) to form a more volatile ester.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Split/Splitless Injector

  • Autosampler

Chromatographic Conditions (Representative Method):

ParameterValue
Chiral Stationary Phase Cyclodextrin-based capillary column (e.g., Beta-DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min
Detector Temperature 280 °C (FID)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Workflow Diagrams

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Racemic Standard / Test Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic Standard / Test Sample Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Injection Inject Sample Derivatization->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: Workflow for Chiral GC Analysis with Derivatization.

Conclusion

For the determination of the enantiomeric excess of this compound, Chiral HPLC offers a direct and versatile approach that often does not require derivatization. The use of polysaccharide-based chiral stationary phases provides excellent resolving power for this type of polar analyte. While Chiral GC can also be a powerful technique, the likely need for a derivatization step adds complexity to the sample preparation process. However, for laboratories primarily equipped for GC analysis, it remains a viable and high-resolution alternative. The choice of method will ultimately depend on the specific laboratory's instrumentation, expertise, and the desired sample throughput.

A Comparative Guide to Gas Chromatography Methods for Purity Assessment of Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development, quality control, and various fields of chemical research. Gas chromatography (GC), particularly with chiral stationary phases (CSPs), stands out as a powerful technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and speed. This guide provides an objective comparison of different GC methods for the purity assessment of chiral compounds, supported by experimental data and detailed protocols.

Performance Comparison of Chiral GC Columns

The selection of the appropriate chiral GC column is paramount for achieving successful enantiomeric separation. The most widely used and effective chiral selectors for GC are derivatized cyclodextrins. These molecules form transient diastereomeric complexes with the enantiomers, leading to differences in retention times. The nature of the cyclodextrin derivative significantly influences the selectivity for different classes of chiral compounds.

Below is a comparison of the performance of five common derivatized β-cyclodextrin-based GC columns from Restek for the separation of a variety of chiral compounds. The resolution (Rs) value indicates the degree of separation between two peaks, with a value of 1.5 generally considered as baseline resolution.

CompoundRt-βDEXsmRt-βDEXseRt-βDEXsaRt-βDEXcstRt-βDEXm
Terpenes & Terpenoids
α-Pinene2.5 1.8ns1.51.2
Limonene1.42.1 ns1.1ns
Linalool1.92.3 1.21.51.1
Camphor1.31.72.0 1.4ns
Isoborneol2.8 2.01.51.91.6
α-Ionone3.5 2.51.82.22.0
Alcohols
1-Phenylethanol1.61.82.2 1.71.0
2-Hexanol1.82.02.4 1.91.2
1-Octen-3-ol1.51.72.1 1.6ns
Lactones
γ-Lactone (C8)2.02.21.82.5 1.5
δ-Lactone (C10)2.22.42.02.8 1.8
Pharmaceuticals & Intermediates
Styrene Oxide1.72.0 1.41.6ns
Hexobarbital3.0 2.2ns2.51.9
Mephobarbital3.2 2.4ns2.72.1
Other
Ethyl-2-methylbutyrate1.92.4 1.51.81.3

Data summarized from a Restek guide. "ns" indicates no separation. Bolding indicates the best resolution for that compound among the tested columns.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for different classes of chiral compounds.

General Protocol for the Comparison of Restek β-DEX Columns

This general protocol was used to generate the resolution data in the table above. Specific temperature programs may have been optimized for individual compounds.

  • Columns: Rt-βDEXsm, Rt-βDEXse, Rt-βDEXsa, Rt-βDEXcst, Rt-βDEXm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen at a constant linear velocity of 80 cm/s

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 250°C

  • Oven Temperature Program: 40°C (hold 1 min), then ramp at 2°C/min to 230°C (hold 3 min)

  • Injection: 1 µL, split injection

Protocol for Chiral GC-MS Analysis of Linalool

This method is suitable for the enantioselective analysis of linalool in essential oils and other matrices.

  • Column: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm ID, 0.12 µm film thickness)

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min

  • Injector: Splitless mode

  • Oven Temperature Program: 40°C (hold 3 min), then ramp at 2°C/min to 180°C (hold 30 min)[1]

  • Mass Spectrometer: Ion source temperature 250°C, mass scan range 30-300 amu[1]

Protocol for Chiral GC Analysis of α-Pinene

This isothermal method provides a rapid separation of α-pinene enantiomers.

  • Column: Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm ID, 0.12 µm film thickness)[2]

  • Carrier Gas: Helium at 30 psi[2]

  • Injector Temperature: 250°C, 80:1 split ratio[2]

  • Detector: FID at 250°C[2]

  • Oven Temperature: 50°C isothermal[2]

  • Sample Preparation: 4 mg/mL in methylene chloride[2]

Protocol for Chiral GC Analysis of Alcohols

This method can be applied to a range of chiral alcohols. For some alcohols, derivatization to their acetate esters can improve resolution.[3]

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[3]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s[3]

  • Injector Temperature: 230°C[3]

  • Detector: FID at 250°C[3]

  • Oven Temperature Program: Varies depending on the alcohol. For example, for 2-decanol: 60°C (hold 1 min), ramp at 2°C/min to 120°C (hold 5 min).

Protocol for Chiral GC Analysis of γ-Lactones

This method is suitable for the enantiomeric separation of lactones in food and flavor samples.

  • Column: Chirasil-β-Dex (25 m x 0.25 mm ID, 0.25 µm film thickness)[4]

  • Carrier Gas: Helium[4]

  • Injector: Programmed Temperature Vaporizer (PTV)[4]

  • Detector: FID at 320°C[4]

  • Oven Temperature Program: 130°C (hold 10 min), then ramp at 2°C/min to 180°C (hold 30 min)[4]

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the methodologies, the following diagrams illustrate the general workflow for chiral purity assessment by GC and a decision-making process for method selection.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Chiral Compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity/%ee Integration->Calculation

General workflow for chiral purity assessment by GC.

Chiral_Method_Selection Start Start: Need for Chiral Purity Analysis CompoundInfo Gather Information on Analyte (Volatility, Polarity, Functional Groups) Start->CompoundInfo ColumnSelection Select Initial Chiral Column(s) (e.g., based on compound class) CompoundInfo->ColumnSelection MethodDev Develop Initial GC Method (Temperature Program, Carrier Gas Flow) ColumnSelection->MethodDev Analyze Analyze Racemic Standard MethodDev->Analyze ResolutionCheck Resolution (Rs) > 1.5? Analyze->ResolutionCheck Optimize Optimize Method (Temperature, Flow Rate, Column) ResolutionCheck->Optimize No Validate Validate Method (Linearity, Precision, Accuracy) ResolutionCheck->Validate Yes Optimize->Analyze Fail No Separation: Try Different Column/Derivatization Optimize->Fail RoutineAnalysis Routine Analysis Validate->RoutineAnalysis

Decision-making process for chiral GC method selection.

Conclusion

Gas chromatography with chiral stationary phases is an indispensable tool for the assessment of enantiomeric purity. As demonstrated, the choice of the chiral column is critical and should be guided by the chemical nature of the analyte. Cyclodextrin-based columns offer a wide range of selectivities, and a systematic approach to method development, as outlined in the workflow and decision-making diagrams, will lead to robust and reliable results. The provided data and protocols serve as a valuable starting point for researchers, scientists, and drug development professionals in establishing effective chiral GC methods for their specific applications.

References

Spectroscopic Analysis of 4-chloro-3-hydroxybutyronitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 4-chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. By examining its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra alongside those of structurally related alternatives, this document aims to facilitate its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 4-chloro-3-hydroxybutyronitrile and two relevant alternatives: 4-chlorobutyronitrile and 3-hydroxybutyronitrile. This comparison highlights the influence of the hydroxyl and chloro functional groups on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-chloro-3-hydroxybutyronitrile -CH(OH)-~4.2 - 4.4m-
-CH₂Cl~3.7 - 3.8m-
-CH₂CN~2.7 - 2.8m-
-OHBroad singlet--
4-chlorobutyronitrile-CH₂Cl3.65t6.3
-CH₂CN2.58t7.1
-CH₂-2.20p6.7
3-hydroxybutyronitrile-CH(OH)-~4.1m-
-CH₂CN~2.5d~6.0
-CH₃~1.3d~6.3
-OHBroad singlet--

Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃, 100 MHz)

CompoundCarbonChemical Shift (δ, ppm)
4-chloro-3-hydroxybutyronitrile -CN~117
-CH(OH)-~68
-CH₂Cl~48
-CH₂CN~25
4-chlorobutyronitrile-CN118.2
-CH₂Cl43.8
-CH₂-27.9
-CH₂CN16.9
3-hydroxybutyronitrile-CN~120
-CH(OH)-~63
-CH₂CN~29
-CH₃~22

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundFunctional GroupAbsorption Range (cm⁻¹)
4-chloro-3-hydroxybutyronitrile O-H stretch3400 - 3300 (broad)[1]
C-H stretch2950 - 2850
C≡N stretch~2250 (sharp, medium)[1]
C-Cl stretch850 - 550[1]
4-chlorobutyronitrileC-H stretch2960 - 2850
C≡N stretch~2250
C-Cl stretch~730
3-hydroxybutyronitrileO-H stretch3600 - 3200 (broad)
C-H stretch2980 - 2870
C≡N stretch~2250

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure a homogenous solution.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Parameters:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Nuclei Observed: ¹H and ¹³C

    • Solvent: CDCl₃

    • Temperature: 298 K

    • For ¹H NMR:

      • Pulse Sequence: zg30

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Spectral Width: 20 ppm

    • For ¹³C NMR:

      • Pulse Sequence: zgpg30 (power-gated decoupling)

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants of the signals.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify and label the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with specific functional groups.

Workflow and Pathway Visualization

The logical flow of spectroscopic analysis, from sample handling to final interpretation, is a critical aspect of ensuring data quality and consistency.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample 4-chloro-3-hydroxybutyronitrile Prep_NMR Prepare NMR Sample (in CDCl3 with TMS) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid) Sample->Prep_IR NMR_Acq ¹H & ¹³C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq ATR-FTIR Acquisition Prep_IR->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Correction) IR_Acq->IR_Proc NMR_Analysis NMR Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Proc->IR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of 4-chloro-3-hydroxybutyronitrile.

References

A Comparative Guide to the Synthesis of Chiral Cyanohydrins: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral cyanohydrins represents a critical step in the creation of valuable building blocks for a wide array of pharmaceuticals and fine chemicals.[1][2] The two primary strategies to achieve this transformation, chemical and enzymatic synthesis, each offer a distinct set of advantages and drawbacks. This guide provides an objective comparison of these methodologies, supported by experimental data, to assist in selecting the most suitable approach for specific synthetic needs.

The choice between chemical and enzymatic synthesis often hinges on factors such as enantioselectivity, yield, reaction conditions, and catalyst accessibility. While chemical methods offer a high degree of flexibility with a wide range of catalysts and cyanide sources, they often require stringent reaction conditions and the use of hazardous reagents.[1] In contrast, enzymatic synthesis, primarily utilizing hydroxynitrile lyases (HNLs), presents a greener and frequently more selective alternative, operating under mild conditions with remarkable enantioselectivity.[1][3]

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following table summarizes quantitative data from representative studies on both chemical and enzymatic syntheses of chiral cyanohydrins.

ParameterChemical Synthesis Example (Ti-salen catalyzed)Enzymatic Synthesis Example (HNL catalyzed)
Product O-acylated/O-alkoxycarbonylated cyanohydrins(R)-mandelonitrile
Yield High (varies with substrate)93%[1]
Enantiomeric Excess (ee%) Up to 96%[2]99%[1]
Catalyst Chiral dimeric Ti-salen complex with a tertiary amine[4]Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)[1]
Reaction Time Varies (e.g., several hours)96 hours[1]
Temperature Often requires low temperatures (e.g., -20 °C to room temperature)[1]5 °C[1]
pH Not typically controlled in organic solvents4.0[1]
Cyanide Source Ethyl cyanoformate, acyl cyanides, TMSCN[1][4]Hydrocyanic acid (HCN)[1]

Delving Deeper: Methodologies and Mechanisms

Chemical Synthesis: Precision Through Designed Catalysts

Chemical approaches to chiral cyanohydrin synthesis have seen significant advancements, with a primary focus on the development of highly selective catalysts.[1] Chiral Lewis acidic metal complexes, particularly those based on titanium (e.g., Ti-salen complexes), are among the most effective catalysts for these transformations.[1][2] These catalysts work by coordinating to the carbonyl group of the aldehyde or ketone, thereby activating it for nucleophilic attack by a cyanide source. The chiral ligands attached to the metal center create a chiral environment that directs the cyanide addition to a specific face of the carbonyl, leading to the preferential formation of one enantiomer.[1]

A variety of cyanide sources can be utilized in chemical synthesis, with trimethylsilyl cyanide (TMSCN) being a popular choice due to its safer handling profile compared to hydrogen cyanide (HCN).[1] The reaction typically yields a silylated cyanohydrin, which can be subsequently deprotected.

Experimental Protocols

Experimental Protocol: Chemical Synthesis of an O-Acylated Cyanohydrin

The following is a representative protocol for the synthesis of an O-acylated cyanohydrin using a chiral Ti-salen catalyst.[1]

Materials:

  • Chiral dimeric Ti-salen complex (catalyst)

  • Tertiary amine (e.g., triethylamine)

  • Aldehyde (substrate)

  • Acyl cyanide (cyanide source)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve the chiral dimeric Ti-salen catalyst and the tertiary amine in the anhydrous solvent in a flame-dried flask.

  • Stir the solution at the desired temperature (e.g., room temperature or below) for a specified period to allow for catalyst activation.

  • Add the aldehyde substrate to the reaction mixture.

  • Add the acyl cyanide dropwise to the mixture over a period of time to control the reaction rate.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or GC) until completion.

  • Upon completion, quench the reaction and isolate and purify the product using standard techniques such as column chromatography.

  • Determine the yield and enantiomeric excess of the O-acylated cyanohydrin by appropriate analytical methods (e.g., NMR and chiral HPLC).[1]

Enzymatic Synthesis: Nature's Catalyst for High Selectivity

Enzymatic synthesis of chiral cyanohydrins predominantly employs hydroxynitrile lyases (HNLs).[5][6][7] These enzymes catalyze the asymmetric addition of hydrogen cyanide to a prochiral aldehyde or ketone.[3] HNLs are highly enantioselective, and both (R)- and (S)-selective enzymes are available, providing access to both enantiomers of a target cyanohydrin.[5][6]

The reaction is typically carried out in a two-phase system, consisting of an aqueous phase containing the enzyme and an organic phase in which the substrate and product are dissolved.[5] This setup allows for high substrate loading and easy separation of the product and biocatalyst. The pH of the aqueous phase is a critical parameter and is usually maintained at a low value (around 4-5) to suppress the non-enzymatic, racemic background reaction.[5]

Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile

The following protocol describes the synthesis of (R)-mandelonitrile using an immobilized hydroxynitrile lyase.[1]

Materials:

  • Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)

  • Benzaldehyde (substrate)

  • Hydrocyanic acid (HCN) solution

  • Buffer solution (e.g., citrate buffer, pH 4.0)

  • Organic solvent (e.g., methyl tert-butyl ether)

  • Reaction vessel with stirring capability

  • Temperature control system

Procedure:

  • Prepare a biphasic reaction mixture by combining the organic solvent containing benzaldehyde with the aqueous buffer solution.

  • Add the immobilized HNL to the reaction mixture.

  • Add the HCN solution to the reaction mixture and initiate stirring.

  • Monitor the reaction progress by analyzing samples from the organic phase for the formation of mandelonitrile and the consumption of benzaldehyde.

  • Allow the reaction to proceed for the desired time (e.g., 96 hours) to achieve high conversion.

  • Upon completion, separate the immobilized enzyme by filtration.

  • Separate the organic phase, and isolate and purify the (R)-mandelonitrile.

  • Determine the yield and enantiomeric excess of the product using analytical techniques such as GC or HPLC with a chiral stationary phase.[1]

Visualizing the Workflows

To better understand the operational flow of each synthetic strategy, the following diagrams illustrate the general workflows for chemical and enzymatic cyanohydrin synthesis.

G Chemical Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Chemical Reaction cluster_workup Product Work-up & Analysis A Prepare Anhydrous Solvent B Prepare Catalyst Solution (Ti-salen + Amine) A->B E Combine Catalyst and Substrate B->E C Prepare Substrate Solution (Aldehyde) C->E D Prepare Cyanide Source (e.g., Acyl Cyanide) F Add Cyanide Source D->F E->F G Monitor Reaction (TLC/GC) F->G H Quench Reaction G->H I Isolate & Purify (Chromatography) H->I J Analyze Yield & ee% (NMR, Chiral HPLC) I->J

Caption: General workflow for the chemical synthesis of chiral cyanohydrins.

G Enzymatic Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up & Analysis A Prepare Biphasic System (Organic Solvent + Buffer) E Combine Reactants in Vessel A->E B Prepare Immobilized Enzyme B->E C Prepare Substrate Solution (Aldehyde in Organic Phase) C->E D Prepare Cyanide Source (HCN Solution) D->E F Stir at Controlled Temperature E->F G Monitor Reaction (GC/HPLC) F->G H Separate Immobilized Enzyme G->H I Extract Product H->I J Analyze Yield & ee% (Chiral GC/HPLC) I->J

Caption: General workflow for the enzymatic synthesis of chiral cyanohydrins.

Comparative Analysis: Advantages and Disadvantages

The decision to employ either a chemical or enzymatic approach for chiral cyanohydrin synthesis will ultimately depend on the specific requirements of the project, including the desired scale, substrate scope, and cost considerations.

G Comparison of Synthesis Methods cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis chem_adv Advantages: - Broad substrate scope - Well-established methodologies - High catalyst flexibility chem_dis Disadvantages: - Often requires harsh conditions - Use of hazardous reagents - Catalyst can be expensive - Potential for metal contamination enz_adv Advantages: - High enantioselectivity - Mild reaction conditions - Environmentally friendly ('Green') - Biodegradable catalyst enz_dis Disadvantages: - More limited substrate scope - Enzyme stability can be an issue - Slower reaction times - Potential for enzyme inhibition

Caption: Advantages and disadvantages of chemical vs. enzymatic synthesis.

References

A Comparative Guide to Alternative Chiral Building Blocks for Statin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of statins, a class of blockbuster drugs for lowering cholesterol, heavily relies on the efficient and stereoselective construction of their characteristic chiral β-hydroxy-δ-lactone or dihydroxyheptanoic acid side chain. While traditional synthetic routes have been established, the pursuit of more sustainable, efficient, and cost-effective methods has led to the exploration of various alternative chiral building blocks. This guide provides an objective comparison of prominent chemoenzymatic, organocatalytic, and chiral pool-based approaches for the synthesis of these crucial statin precursors, supported by experimental data and detailed methodologies.

Performance Comparison of Chiral Building Block Synthesis

The following tables summarize quantitative data for the synthesis of key alternative chiral building blocks for statins, allowing for a direct comparison of different synthetic strategies.

Table 1: Chemoenzymatic Synthesis of Halo-substituted Chiral Building Blocks

Chiral Building BlockEnzymeSubstrateYield (%)Enantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
(S)-Ethyl 4-chloro-3-hydroxybutyrate ((S)-CHBE)Alcohol Dehydrogenase (SmADH31)Ethyl 4-chloroacetoacetate>99>99.9% ee[1]
(R)-Ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE)Aldo-keto reductase (LP-AKR)Ethyl 4-chloroacetoacetate>9999% ee[2]
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateCarbonyl Reductase & Glucose Dehydrogenasetert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate98.5>99.0% ee[3]
(5S)-5-hydroxy-3-oxo-6-bromo-hexanoateAlcohol Dehydrogenase (Lactobacillus brevis)tert-Butyl 6-bromo-3,5-dioxohexanoateNot Specified91% ee[3]
(5S)-5-hydroxy-3-oxo-6-chloro-hexanoateAlcohol Dehydrogenase (Lactobacillus brevis)tert-Butyl 6-chloro-3,5-dioxohexanoateNot Specified>99.5% ee[3]

Table 2: DERA-Catalyzed Synthesis of Chiral Lactone Precursors

Chiral Building BlockEnzymeSubstratesVolumetric ProductivityYield (%)Enantiomeric/Diastereomeric ExcessReference
(3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactoneDeoxyribose-5-phosphate aldolase (DERA)Chloroacetaldehyde, Acetaldehyde30.6 g/L/hNot specified>99.9% ee, 96.6% de[4][5]
((2S,4R)-4,6-dihydroxytetrahydro-2H-pyran-2-yl)methyl acetateDeoxyribose-5-phosphate aldolase (DERA)Acetyloxy-acetaldehyde, Acetaldehyde>40 g/L/h>80>99.9% ee[6]

Table 3: Organocatalytic and Other Chemical Approaches

Chiral Building Block Synthesis StepCatalyst/MethodSubstratesYield (%)Enantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
Enantioselective anhydride desymmetrization for C3 stereocenterOrganocatalyst (e.g., modified cinchona alkaloid)Diethyl 3-hydroxyglutarate derivativeHighHigh[6]
L-proline-catalyzed α-aminooxylationL-prolineAldehydeGoodHigh[7]
Iodine-induced intramolecular cyclizationIodineCarbonateHighHighly diastereoselective[7]
Hantzsch-type three-component reactionYtterbium triflate, Silver nitrateβ-ketoamide, amino-dioxane, iodo-acetophenone38 (overall)Not applicable[8]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

Chemoenzymatic Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

Objective: To synthesize the key rosuvastatin intermediate tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via a two-step enzymatic reduction.

Materials:

  • tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)

  • Recombinant E. coli expressing Carbonyl Reductase (R9M) and Glucose Dehydrogenase (GDH)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • A recombinant E. coli strain co-expressing the carbonyl reductase and glucose dehydrogenase is cultured in a suitable fermentation medium.

  • The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst.

  • In a temperature-controlled bioreactor (e.g., 1 L), the whole-cell biocatalyst is suspended in phosphate buffer.

  • A fed-batch strategy is employed for substrate addition. An initial concentration of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is added, followed by continuous or intermittent feeding to maintain a high substrate concentration (up to 400 g/L) without inhibiting the enzyme. Glucose is also co-fed as a co-substrate for cofactor regeneration.

  • The reaction is maintained at a controlled temperature (e.g., 30°C) and pH for a specified duration (e.g., 12 hours).

  • Reaction progress is monitored by techniques such as HPLC to determine substrate conversion and product formation.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or crystallization to obtain the pure tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.[3][9]

DERA-Catalyzed Tandem Aldol Reaction for Statin Lactone Intermediate

Objective: To produce a key chiral lactone intermediate for atorvastatin and rosuvastatin synthesis using a DERA-catalyzed tandem aldol reaction.

Materials:

  • Chloroacetaldehyde (aqueous solution)

  • Acetaldehyde (aqueous solution)

  • Lyophilized crude 2-deoxyribose-5-phosphate aldolase (DERA) lysate

  • Water

  • Acetone

  • Celite

  • Sodium hypochlorite (aqueous solution)

  • Acetic acid

Procedure:

  • Lyophilized crude DERA lysate is dissolved in water in a stirred reaction vessel.

  • A pre-mixed aqueous solution of chloroacetaldehyde and acetaldehyde is fed into the enzyme solution at a controlled rate over a period of time (e.g., 3 hours) at room temperature.

  • After the feed is complete, the reaction is allowed to proceed for an additional period.

  • To stop the reaction and precipitate the enzyme, acetone is added to the reaction mixture.

  • The mixture is filtered through a pad of Celite to remove the precipitated protein.

  • The filtrate containing the lactol intermediate is then subjected to an oxidation step.

  • Aqueous sodium hypochlorite and acetic acid are added to the filtrate to oxidize the lactol to the corresponding lactone.

  • The resulting lactone can be purified by crystallization or other chromatographic techniques.[4][5]

Organocatalytic Route to Atorvastatin Side-Chain via Anhydride Desymmetrization

Objective: To establish the C3 stereocenter of the atorvastatin side-chain using an organocatalytic enantioselective desymmetrization of a cyclic anhydride.

Materials:

  • Diethyl 3-hydroxyglutarate

  • Reagents for anhydride formation (e.g., acetic anhydride)

  • Chiral organocatalyst (e.g., a modified cinchona alkaloid or a chiral amine)

  • Nucleophile (e.g., an alcohol or an amine)

  • Organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • Diethyl 3-hydroxyglutarate is converted to the corresponding cyclic anhydride using standard chemical methods.

  • In a dry reaction vessel under an inert atmosphere, the cyclic anhydride is dissolved in an appropriate organic solvent.

  • The chiral organocatalyst is added to the solution.

  • The nucleophile is then added, often slowly or portion-wise, at a controlled temperature (which can range from ambient to low temperatures depending on the catalyst and substrate).

  • The reaction is stirred until completion, which is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched and worked up. This may involve washing with aqueous solutions to remove the catalyst and unreacted reagents.

  • The organic layer is dried and concentrated.

  • The resulting chiral monoester or monoamide, now with the C3 stereocenter established, is purified by column chromatography. This intermediate can then be further elaborated to the full atorvastatin side chain.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

chemoenzymatic_synthesis cluster_chbe Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutyrate ((S)-CHBE) cluster_cdhh Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate COBE Ethyl 4-chloroacetoacetate ADH Alcohol Dehydrogenase (e.g., SmADH31) >99% yield, >99.9% ee COBE->ADH Reduction S_CHBE (S)-Ethyl 4-chloro-3-hydroxybutyrate ADH->S_CHBE S_CHOH tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate CR_GDH Carbonyl Reductase (CR) + Glucose Dehydrogenase (GDH) 98.5% yield, >99% ee S_CHOH->CR_GDH Diastereoselective Reduction CDHH tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate CR_GDH->CDHH

Caption: Chemoenzymatic routes to key halo-substituted statin precursors.

dera_synthesis Acetaldehyde Acetaldehyde DERA Deoxyribose-5-phosphate aldolase (DERA) Acetaldehyde->DERA Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->DERA Lactol Chiral Lactol Intermediate DERA->Lactol Tandem Aldol Reaction Oxidation Oxidation (e.g., NaOCl/HOAc) Lactol->Oxidation Lactone (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone Oxidation->Lactone Statin_Side_Chain Statin Side Chain Lactone->Statin_Side_Chain Further Elaboration

Caption: DERA-catalyzed synthesis of a chiral lactone precursor.

organocatalytic_synthesis Glutarate Diethyl 3-hydroxyglutarate Anhydride Cyclic Anhydride Glutarate->Anhydride Anhydride Formation Desymmetrization Enantioselective Desymmetrization Anhydride->Desymmetrization Organocatalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Organocatalyst->Desymmetrization Chiral_Monoester Chiral Monoester (C3 Stereocenter Established) Desymmetrization->Chiral_Monoester Side_Chain_Elaboration Side Chain Elaboration Chiral_Monoester->Side_Chain_Elaboration Atorvastatin_Side_Chain Atorvastatin Side Chain Side_Chain_Elaboration->Atorvastatin_Side_Chain

Caption: Organocatalytic approach to the atorvastatin side chain.

References

A Comparative Guide to (S)-4-Chloro-3-hydroxybutyronitrile for Statin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Chloro-3-hydroxybutyronitrile stands as a critical chiral building block in modern pharmaceutical synthesis, primarily recognized for its role as a key intermediate in the manufacture of blockbuster statin drugs such as Atorvastatin and Rosuvastatin.[1][2][3] Its specific stereochemistry and versatile functional groups—a nitrile, a secondary alcohol, and a primary alkyl chloride—make it an ideal synthon for constructing the complex side chains that are crucial for the therapeutic activity of these cholesterol-lowering agents.[4] This guide provides an objective comparison of this compound with alternative synthetic strategies, supported by experimental data, to aid researchers in selecting the most effective approach for their drug development programs.

Product Quality and Specifications

A typical Certificate of Analysis (CoA) for this compound outlines the stringent quality parameters required for its use in pharmaceutical manufacturing. Purity is paramount, with gas chromatography (GC) used to assess chemical purity and chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee), ensuring the correct stereoisomer is present.[4]

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Appearance Colorless to Light Yellow LiquidVisual
Chemical Purity ≥ 98.0%Gas Chromatography (GC)
Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLC
Specific Rotation [α]²⁰/D -12.0° to -14.0° (neat)Polarimetry
Molecular Formula C₄H₆ClNO-
Molecular Weight 119.55-
CAS Number 127913-44-4-

Comparative Analysis of Synthetic Routes

The synthesis of the statin side chain can be approached from various starting points and methodologies. Here, we compare the traditional route utilizing this compound with a prominent biocatalytic alternative, the 2-deoxyribose-5-phosphate aldolase (DERA) route.

The "chlorohydrin route" typically involves the synthesis of this compound from (S)-epichlorohydrin, followed by several chemical transformation steps to build the final side chain.[5] In contrast, the DERA route employs an enzyme to directly couple simple starting materials like acetaldehyde and chloroacetaldehyde to form a key lactol intermediate with two stereocenters set in a single step.[6][7]

Table 2: Performance Comparison of Statin Side-Chain Synthetic Strategies

ParameterChlorohydrin Route (via (S)-CHBN¹)DERA-Catalyzed Route
Key Starting Materials (S)-Epichlorohydrin, Cyanide SourceAcetaldehyde, Chloroacetaldehyde
Core Reaction Type Chemical (Nucleophilic Ring-Opening)Biocatalytic (Tandem Aldol Addition)
Typical Yield (Key Step) ~91% for (S)-CHBN synthesis[5]~88% for lactol synthesis[8]
Enantiomeric Purity High (ee >99%)[5]Excellent (ee >99.9%, de >96%)[6]
Number of Steps Generally more steps to final side-chainFewer steps to key intermediate[7]
Key Advantages Well-established, traditional chemistry"Green" process, high stereoselectivity, step economy[9]
Key Challenges Use of highly toxic cyanide, multiple stepsEnzyme stability and activity at high substrate loads[8][10]

¹(S)-CHBN: this compound

Strategic Application in Synthesis

This compound serves as a versatile intermediate. Its primary application lies in its conversion to other key precursors for the statin side chain, such as ethyl (R)-4-cyano-3-hydroxybutyrate.[9] The logical flow from this building block to the final active pharmaceutical ingredient (API) highlights its central role.

G cluster_start Starting Materials cluster_downstream Downstream Synthesis Epichlorohydrin (S)-Epichlorohydrin CHBN (S)-4-Chloro-3- hydroxybutyronitrile (Key Intermediate) Epichlorohydrin->CHBN Cyanide Cyanide Source (e.g., NaCN) Cyanide->CHBN SideChain Protected Statin Side-Chain CHBN->SideChain Multiple Chemical Steps PaalKnorr Paal-Knorr Condensation SideChain->PaalKnorr API Atorvastatin / Rosuvastatin (API) PaalKnorr->API

Synthetic pathway from (S)-epichlorohydrin to Statin APIs.

Comparison of Synthesis Workflows

The operational workflows for producing the core chiral intermediate differ significantly between the chemical and biocatalytic (DERA) approaches. The chemical synthesis involves traditional reaction and workup procedures, while the biocatalytic route centers on the enzymatic reaction and subsequent product isolation.

G cluster_chem Chemical Synthesis of (S)-CHBN cluster_bio Biocatalytic DERA Route chem1 React (S)-Epichlorohydrin with Cyanide (pH control) chem2 Aqueous Workup & Solvent Extraction chem1->chem2 chem3 Purification (e.g., Distillation) chem2->chem3 bio1 Incubate Acetaldehyde with DERA Enzyme bio2 Product Isolation from Bioreactor bio1->bio2 bio3 Chemical Oxidation to Lactone bio2->bio3

Comparison of chemical and biocatalytic workflows.

Experimental Protocols

Accurate analysis of this compound is critical for quality control. Below are detailed protocols for purity and enantiomeric excess determination.

Protocol 1: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the chemical purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as Ethyl Acetate.

  • Vortex to ensure complete dissolution.

  • Inject the prepared sample into the GC system.

Data Analysis:

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

Protocol 2: Enantiomeric Excess (ee) Analysis by Chiral HPLC

Objective: To separate the (S) and (R) enantiomers of 4-Chloro-3-hydroxybutyronitrile and determine the enantiomeric excess of the (S) form.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H (or equivalent).

HPLC Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of about 20 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers (typically by running a racemic standard).

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample of (S)-CHBN prep1 Accurate Weighing start->prep1 prep2 Dissolution in Appropriate Solvent prep1->prep2 prep3 Filtration (HPLC only) prep2->prep3 gc GC-FID (Purity) prep2->gc No Filtration Needed hplc Chiral HPLC-UV (Enantiomeric Excess) prep3->hplc data1 Peak Integration gc->data1 hplc->data1 data2 Calculate % Area (Purity) data1->data2 data3 Calculate % ee data1->data3

References

A Comparative Guide to Ketoreductases for (S)-Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (S)-alcohols is a critical step in the production of a vast array of pharmaceuticals and fine chemicals. Ketoreductases (KREDs) have emerged as powerful biocatalysts for this transformation, offering high stereoselectivity, mild reaction conditions, and a greener alternative to traditional chemical methods. This guide provides an objective comparison of different ketoreductases for (S)-alcohol synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal enzyme for your research and development needs.

Performance Comparison of Ketoreductases

The selection of an appropriate ketoreductase is paramount for achieving high efficiency and enantiopurity in the synthesis of (S)-alcohols. The performance of a KRED is influenced by its origin, substrate specificity, and reaction conditions. Below is a compilation of data from various studies comparing the efficacy of different ketoreductases in the asymmetric reduction of prochiral ketones to their corresponding (S)-alcohols.

Table 1: Comparison of Ketoreductases for the Synthesis of (S)-1-Phenylethanol from Acetophenone

Enzyme (Source)Biocatalyst FormCo-substrate/Cofactor RegenerationSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
(S)-1-phenylethanol dehydrogenase (PEDH) (Aromatoleum aromaticum)Whole-cell (E. coli)Isopropanol10>99>99
Ketoreductase (Zygosaccharomyces rouxii)Whole-cell (E. coli)Glucose50~95>99
Carbonyl Reductase (Candida parapsilosis)Whole-cell (E. coli)Glucose50>90>99
Engineered KRED (from Lactobacillus kefir)Isolated EnzymeIsopropanol/GDH100>99>99.5
KRED from Thermotoga maritima MSB8Isolated EnzymeIsopropanol/GDH50085-9999

Table 2: Comparison of Ketoreductases for the Synthesis of Other Pharmaceutically Relevant (S)-Alcohols

| Enzyme (Source) | Substrate | (S)-Alcohol Product | Biocatalyst Form | Conversion (%) | e.e. (%) | Reference | |---|---|---|---|---|---| | KRED-119 (Codexis) | 2-Oxo-4-phenylbutyric acid ethyl ester | Ethyl (S)-2-hydroxy-4-phenylbutyrate | Isolated Enzyme | 40 | >99 | | | KRED from Hansenula polymorpha | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | Whole-cell (E. coli) | 89 | 100 | | | Alcohol dehydrogenase (Rhodococcus erythropolis) | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-3,5-Bis(trifluoromethyl)phenyl ethanol | Isolated Enzyme | >98 | >99.9 | | | ChKRED20 (Chryseobacterium sp.) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Isolated Enzyme | 100 | 99 | |

Experimental Protocols

A generalized experimental protocol for the whole-cell biocatalytic synthesis of (S)-alcohols using an E. coli expressed ketoreductase is provided below. This protocol can be adapted for specific enzymes and substrates.

Protocol: Whole-Cell Bioreduction of a Prochiral Ketone

1. Materials and Reagents:

  • E. coli cells overexpressing the desired ketoreductase

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Prochiral ketone substrate

  • Glucose (or other co-substrate for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical standards of the ketone and corresponding (S)-alcohol

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Spectrophotometer

  • pH meter

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column

3. Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 12-16 hours at a lower temperature (e.g., 18-25°C).

  • Bioreduction Reaction:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

    • In a reaction vessel, combine the cell suspension, the prochiral ketone substrate (e.g., 10-100 mM), and the co-substrate for cofactor regeneration (e.g., 50-200 mM glucose).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of the substrate and product by GC or HPLC.

  • Product Extraction and Analysis:

    • Once the reaction has reached completion, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the conversion and enantiomeric excess of the (S)-alcohol product by chiral GC or HPLC analysis.

Visualizing the Process: Experimental Workflow and Cofactor Regeneration

The efficiency of a ketoreductase-catalyzed reaction is critically dependent on the regeneration of the nicotinamide cofactor (NADH or NADPH). This is often achieved by using a co-substrate that is oxidized by a dehydrogenase, thereby reducing the oxidized cofactor back to its active form.

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioreduction Bioreduction cluster_downstream Downstream Processing E_coli_Culture Recombinant E. coli Culture Induction IPTG Induction E_coli_Culture->Induction Cell_Harvest Cell Harvesting & Washing Induction->Cell_Harvest Reaction_Vessel Reaction Vessel (Ketone, Cells, Co-substrate) Cell_Harvest->Reaction_Vessel Biocatalyst Extraction Product Extraction Reaction_Vessel->Extraction Reaction Mixture Analysis Chiral GC/HPLC Analysis Extraction->Analysis Purification Purification Analysis->Purification Final_Product Final_Product Purification->Final_Product (S)-Alcohol

Fig. 1: General experimental workflow for (S)-alcohol synthesis.

A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a second enzyme, such as glucose dehydrogenase (GDH), is used to oxidize a cheap co-substrate like glucose.

Cofactor_Regeneration Ketone Ketone KRED Ketoreductase Ketone->KRED S_Alcohol (S)-Alcohol KRED->S_Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->NADPH GDH->Gluconolactone

Fig. 2: Substrate-coupled cofactor regeneration system.

Conclusion

The use of ketoreductases for the synthesis of (S)-alcohols offers a highly attractive and sustainable alternative to conventional chemical methods. This guide provides a starting point for researchers to compare and select suitable KREDs for their specific applications. The provided data highlights the excellent enantioselectivity and conversion rates achievable with these biocatalysts. Furthermore, the detailed experimental protocol and workflow diagrams offer practical guidance for the implementation of these enzymatic reactions in the laboratory. As the field of enzyme engineering continues to advance, we can expect the development of even more robust and efficient ketoreductases, further expanding their utility in the synthesis of valuable chiral molecules.

Benchmarking yields of different (S)-4-Chloro-3-hydroxybutyronitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Chloro-3-hydroxybutyronitrile is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin and L-carnitine. The efficient and stereoselective synthesis of this compound is of paramount importance. This guide provides an objective comparison of different synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.

Performance Benchmark: A Yield-Based Comparison

The selection of a synthesis route for this compound often involves a trade-off between yield, enantiomeric excess (ee), cost, and environmental impact. The following table summarizes the reported yields and enantiomeric excess for prominent chemical and biocatalytic methods.

Synthesis MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee %)Source(s)
Chemical Synthesis (S)-EpichlorohydrinSodium cyanide, Citric acid91.399.3[1]
(S)-EpichlorohydrinPotassium cyanide, Sulfuric acid9199.2[2]
Racemic EpichlorohydrinPotassium cyanide, Acetic acid78.4Not specified for (S)[3]
Biocatalytic Synthesis 1,3-dichloro-2-propanolHalohydrin dehalogenase (HheC)86>97.5[4]
(S)-5-(chloromethyl)-4,5-dihydroisoxazoleAldoxime dehydratase (OxdA-wild)8899[5]
(S)-5-(chloromethyl)-4,5-dihydroisoxazoleTriethylamine7299[5]

Synthesis Pathways Overview

The synthetic routes to this compound can be broadly categorized into chemical and biocatalytic methods. The following diagram illustrates the key transformations involved in these pathways.

Synthesis Pathways for this compound cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis s_epichlorohydrin (S)-Epichlorohydrin s_chn This compound s_epichlorohydrin->s_chn NaCN or KCN rac_epichlorohydrin Racemic Epichlorohydrin rac_epichlorohydrin->s_chn KCN (lower yield for S-enantiomer) dcp 1,3-dichloro-2-propanol s_chn2 This compound dcp->s_chn2 Halohydrin dehalogenase (HheC) isoxazole (S)-5-(chloromethyl)-4,5-dihydroisoxazole isoxazole->s_chn2 Aldoxime dehydratase (OxdA) or Triethylamine

Caption: Chemical vs. Biocatalytic routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and patents.

Chemical Synthesis from (S)-Epichlorohydrin

This method relies on the ring-opening of the chiral epoxide with a cyanide source.

a) Using Sodium Cyanide and Citric Acid

  • Reaction Setup: To a reactor containing 75 L of water, add (S)-epichlorohydrin (99.3% ee).

  • Reagent Addition: Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.

  • Reaction Conditions: Maintain the pH between 7.9 and 8.2 and the temperature at 22-25°C for 50 minutes. Continue stirring for an additional 10 hours after the addition is complete.

  • Work-up and Purification: Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with 20 L of ethyl acetate. Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation (110°C/1 mbar) to yield (S)-4-chloro-3-hydroxybutanenitrile.[1]

b) Using Potassium Cyanide and Sulfuric Acid

  • Reaction Setup: This method is analogous to the one above, with potassium cyanide used in place of sodium cyanide and sulfuric acid for pH adjustment.

  • Yield and Purity: This procedure has been reported to yield 91% of the title compound with an optical purity of 99.2% ee.[2]

Biocatalytic Synthesis

Enzymatic methods offer a greener alternative to traditional chemical synthesis, often with high stereoselectivity.

a) Halohydrin Dehalogenase (HHDH) from 1,3-dichloro-2-propanol

  • Enzyme System: This method utilizes the halohydrin dehalogenase HheC from Agrobacterium radiobacter AD1.

  • Reaction Principle: The enzyme catalyzes the conversion of the prochiral 1,3-dichloro-2-propanol to (S)-epichlorohydrin, which is then converted in situ to this compound by the same enzyme in the presence of a cyanide source.

  • Key Advantage: This one-step biocatalytic process starts from an achiral substrate to produce a chiral product with high enantiomeric excess.[4]

b) Aldoxime Dehydratase (OxdA) from (S)-5-(chloromethyl)-4,5-dihydroisoxazole

  • Enzyme System: The wild-type aldoxime dehydratase (OxdA-wild) is used for this transformation.

  • Reaction Conditions: The reaction is performed in a 4 mL mixture containing 1 mmol of (S)-5-(chloromethyl)-4,5-dihydroisoxazole, 250 U of OxdA-wild, in 100 mM potassium phosphate buffer (pH 7.0) with 25% DMSO. The mixture is stirred at 400 rpm.

  • Alternative Chemical Conversion: The same starting material can be converted to the desired product using triethylamine in acetonitrile. A reaction mixture containing 1 mmol of (S)-5-(chloromethyl)-4,5-dihydroisoxazole and 0.2 mmol of triethylamine in 1 mL of acetonitrile is prepared.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and analysis of this compound, applicable to both chemical and biocatalytic methods with minor modifications.

General Experimental Workflow start Starting Material Preparation reaction Chemical or Biocatalytic Reaction start->reaction workup Reaction Quenching & Work-up reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Distillation) extraction->purification analysis Analysis (GC, HPLC, ee determination) purification->analysis product Final Product: this compound analysis->product

Caption: A generalized workflow for synthesis and analysis.

Conclusion

Both chemical and biocatalytic methods have demonstrated high yields and excellent enantioselectivity for the synthesis of this compound. Chemical synthesis starting from (S)-epichlorohydrin offers a direct and high-yielding route. Biocatalytic methods, while potentially requiring more complex setup and optimization (e.g., enzyme production and purification), provide a more environmentally friendly approach and can start from achiral precursors. The choice of method will ultimately depend on the specific requirements of the research or production scale, including cost, available expertise, and environmental considerations.

References

Safety Operating Guide

Proper Disposal of (S)-4-Chloro-3-hydroxybutyronitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of (S)-4-Chloro-3-hydroxybutyronitrile is paramount in any laboratory setting to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper management of this halogenated organic compound, from immediate handling precautions to final disposal methods. Adherence to these protocols is crucial due to the compound's hazardous properties.

Immediate Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, stringent safety measures must be implemented from the moment of handling.

Personal Protective Equipment (PPE): At a minimum, personnel handling this chemical, including for disposal, must wear:

  • Gloves: Nitrile rubber gloves are recommended. For prolonged contact or in case of a spill, double gloving may be appropriate.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Protective Clothing: A fully buttoned lab coat is required.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Disposal Procedures: Two Recommended Pathways

There are two primary pathways for the disposal of this compound, depending on the quantity of waste and the capabilities of the laboratory.

Option 1: Direct Disposal as Halogenated Organic Waste (Preferred for Small Quantities)

This is the most straightforward and common method for disposing of small quantities of this compound.

Step-by-Step Protocol:

  • Segregation: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. Polyethylene containers are a suitable option.[3] This container must be clearly labeled as "Halogenated Organic Waste".

  • Labeling: The label must include the full chemical name, "this compound," and the appropriate hazard pictograms. Do not use abbreviations.

  • Incompatible Materials: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizing agents in the same container.[3]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the halogenated waste. This waste must be sent to an approved waste disposal plant.[1][2]

Crucially, do not dispose of this compound down the drain. [4]

Option 2: Chemical Neutralization Pre-Treatment Followed by Disposal

For larger quantities or in situations where a laboratory is equipped for chemical waste treatment, a pre-treatment step to hydrolyze the compound can be employed. This process converts the hazardous organic molecule into less harmful, water-soluble salts. This procedure should only be performed by trained personnel in a controlled laboratory environment.

Experimental Protocol: Alkaline Hydrolysis

This procedure utilizes sodium hydroxide to hydrolyze both the chlorohydrin and the nitrile functional groups.

  • Preparation: In a chemical fume hood, prepare a 2.5 M solution of sodium hydroxide (NaOH) in water.

  • Reaction Setup: Place the waste this compound in a suitable reaction vessel equipped with a stirrer. If the waste is in a non-miscible organic solvent, it should first be dissolved in a water-miscible solvent like ethanol or tetrahydrofuran.

  • Hydrolysis: Slowly add the 2.5 M NaOH solution to the waste with constant stirring. A 50% excess of the base is recommended to ensure complete reaction. The reaction can be exothermic, so have an ice bath readily available to control the temperature.

  • Reaction Time: Continue stirring the mixture at room temperature for a minimum of one hour to ensure complete hydrolysis of both the chlorohydrin and the nitrile.

  • Neutralization: After the reaction is complete, check the pH of the solution. Carefully neutralize the excess sodium hydroxide by adding a dilute acid (e.g., hydrochloric acid or sulfuric acid) dropwise until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution, containing the sodium salt of the resulting carboxylic acid and sodium chloride, can then be collected as aqueous waste and disposed of according to institutional and local regulations.

Quantitative Data for Chemical Neutralization

The following table summarizes the key quantitative parameters for the chemical neutralization protocol.

ParameterValue/RecommendationNotes
Neutralizing Agent2.5 M Sodium Hydroxide (NaOH) SolutionA 50% molar excess is recommended for complete reaction.
Reaction SolventWater (if waste is in a water-miscible solvent)
Reaction TemperatureRoom Temperature (with cooling capability)An ice bath should be readily available to manage any exotherm.
Reaction TimeMinimum of 1 hourStirring is essential for complete hydrolysis.
Final pH for Disposal6 - 8Neutralize with a dilute acid (e.g., HCl or H₂SO₄).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated decision Small Quantity? start->decision direct_disposal Direct Disposal as Halogenated Waste decision->direct_disposal Yes pretreatment Chemical Neutralization Pre-treatment decision->pretreatment No collect_waste Collect in Labeled Halogenated Waste Container direct_disposal->collect_waste hydrolysis Alkaline Hydrolysis (NaOH) pretreatment->hydrolysis contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end_direct Approved Waste Disposal Plant contact_ehs->end_direct neutralize_solution Neutralize to pH 6-8 hydrolysis->neutralize_solution dispose_aqueous Dispose as Aqueous Waste neutralize_solution->dispose_aqueous end_aqueous Institutional Aqueous Waste Stream dispose_aqueous->end_aqueous

References

Personal protective equipment for handling (S)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (S)-4-Chloro-3-hydroxybutyronitrile, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves. For extended contact, consider butyl rubber or Viton™ gloves.Provides a barrier against skin contact with the chemical. Nitrile offers good resistance to chlorinated compounds.[2][3]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and vapors.
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of harmful vapors.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following workflow outlines the procedural steps for safe handling from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh/Measure Chemical prep_materials->handle_weigh Begin Experiment handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Complete Experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.

    • Don the required PPE as specified in the table above. This includes a lab coat, nitrile gloves, and chemical safety goggles.

    • Prepare your work area within a certified chemical fume hood to ensure adequate ventilation.

    • Assemble all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • When weighing or transferring the liquid, do so carefully to avoid splashes and the generation of aerosols.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all waste materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Liquid Waste: Unused or waste this compound, as well as solutions containing this chemical, should be collected in a designated, labeled, and sealed hazardous waste container. This container should be marked as "Halogenated Organic Waste." Do not dispose of this chemical down the drain.[4]

  • Solid Waste: Contaminated solid waste, such as pipette tips, weigh boats, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.

  • Personal Protective Equipment (PPE): Used gloves and other disposable PPE should be placed in the solid hazardous waste container.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plastic.

All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.